molecular formula C13H24O B146628 Dicyclohexylmethanol CAS No. 4453-82-1

Dicyclohexylmethanol

Cat. No.: B146628
CAS No.: 4453-82-1
M. Wt: 196.33 g/mol
InChI Key: DEFUSPNGFCCTEU-UHFFFAOYSA-N
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Description

Dicyclohexylmethanol, also known as this compound, is a useful research compound. Its molecular formula is C13H24O and its molecular weight is 196.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60010. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dicyclohexylmethanol
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InChI

InChI=1S/C13H24O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DEFUSPNGFCCTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80196213
Record name alpha-Cyclohexylcyclohexanemethanol
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Molecular Weight

196.33 g/mol
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CAS No.

4453-82-1
Record name Dicyclohexylmethanol
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Record name alpha-Cyclohexylcyclohexanemethanol
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Record name 4453-82-1
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Record name alpha-Cyclohexylcyclohexanemethanol
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Record name α-cyclohexylcyclohexanemethanol
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Record name ALPHA-CYCLOHEXYLCYCLOHEXANEMETHANOL
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Foundational & Exploratory

Dicyclohexylmethanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexylmethanol, also known as dicyclohexylcarbinol, is a sterically hindered secondary alcohol with the chemical formula C₁₃H₂₄O.[1][2] Its molecular structure consists of a central methanol carbon atom bonded to two cyclohexyl rings and a hydroxyl group. This unique structure imparts specific physical and chemical properties that make it a valuable intermediate and reagent in organic synthesis. This technical guide provides an in-depth overview of the chemical properties of this compound, including its physical characteristics, reactivity, and spectral data. Detailed experimental protocols for its synthesis and purification are also presented.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[3][4] It is characterized by its low solubility in water but good solubility in organic solvents such as ethanol and methanol.[1][4] The compound is relatively stable under standard conditions but should be protected from moisture and strong oxidizing agents.[3][4]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
CAS Number 4453-82-1[2]
Molecular Formula C₁₃H₂₄O[1][2]
Molecular Weight 196.33 g/mol [2]
Appearance White to off-white crystalline solid[3][4]
Melting Point 58-64 °C[3][4]
Boiling Point 153-155 °C at 12 mmHg[4]
Density 0.971 g/cm³[5]
Solubility Soluble in organic solvents (e.g., methanol); low solubility in water.[1][4]
pKa 15.17 ± 0.20 (Predicted)[4]

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following table summarizes the key spectral data.

Table 2: Spectral Data of this compound
TechniqueKey Features and Observations
¹H NMR Data available, but specific shifts not detailed in search results.
¹³C NMR Data available, but specific shifts not detailed in search results.
Infrared (IR) Spectroscopy A broad peak characteristic of an O-H stretch from the alcohol functional group is expected around 3200-3600 cm⁻¹. C-H stretching of the cyclohexyl rings would appear around 2850-3000 cm⁻¹. A C-O stretching band is expected in the 1000-1260 cm⁻¹ region.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ would be observed at m/z = 196.33. Fragmentation patterns would likely involve the loss of water (M-18) and cleavage of the cyclohexyl rings.

Chemical Reactivity and Applications

This compound's primary utility lies in its role as a reagent in organic synthesis.[1] The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation to the corresponding ketone, dicyclohexyl ketone. Its bulky cyclohexyl groups can introduce steric hindrance in a target molecule, influencing reaction stereoselectivity and the properties of the final product. It is also noted for its ability to act as a hydrogen bond donor or acceptor.[10]

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes to this compound are the reduction of dicyclohexyl ketone and the Grignard reaction between a cyclohexyl magnesium halide and cyclohexanecarboxaldehyde.

1. Reduction of Dicyclohexyl Ketone with Sodium Borohydride

This is a common and effective method for the synthesis of this compound, with reported yields as high as 88%.[11][12]

Materials:

  • Dicyclohexyl ketone

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Hydrochloric acid (aqueous solution, e.g., 1 M)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dicyclohexyl ketone in ethanol.

  • Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in portions to the stirred solution. The reaction is exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add aqueous hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture. Be cautious as hydrogen gas will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

2. Grignard Synthesis

This method involves the reaction of a Grignard reagent, cyclohexylmagnesium bromide, with cyclohexanecarboxaldehyde.

Materials:

  • Magnesium turnings

  • Cyclohexyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Cyclohexanecarboxaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a condenser, addition funnel, and magnetic stir bar, place the magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Initiation: Add a small portion of a solution of cyclohexyl bromide in anhydrous diethyl ether from the addition funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. If the reaction does not start, gentle warming may be necessary.

  • Grignard Reagent Formation: Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Aldehyde: After the formation of the Grignard reagent is complete, cool the flask in an ice bath. Add a solution of cyclohexanecarboxaldehyde in anhydrous diethyl ether dropwise from the addition funnel.

  • Quenching: After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Follow steps 5-9 from the reduction protocol to extract, wash, dry, and purify the this compound product.

Purification of this compound

Recrystallization is a common method for purifying solid this compound.

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., a mixture of ethanol and water, or hexanes).

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials (Dicyclohexyl Ketone or Cyclohexyl Halide + Aldehyde) reaction Chemical Reaction (Reduction or Grignard) start->reaction quench Quenching reaction->quench extraction Extraction quench->extraction washing Washing extraction->washing drying Drying washing->drying solvent_removal Solvent Removal drying->solvent_removal recrystallization Recrystallization solvent_removal->recrystallization analysis Spectroscopic Analysis (NMR, IR, MS) recrystallization->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activities or associated signaling pathways of this compound. Toxicological studies are not extensive, with safety data sheets indicating that the toxicological properties have not been fully investigated.[3] While some derivatives of related structures, such as dicyclohexylurea, have been investigated for biological activities, these findings are not directly applicable to this compound.[13] Further research is required to elucidate any potential pharmacological or biological roles of this compound.

Safety and Handling

This compound is considered irritating to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[4] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through standard organic chemistry techniques, such as the reduction of its corresponding ketone or via a Grignard reaction. While its primary application is in synthetic organic chemistry, its biological profile remains largely unexplored, presenting potential opportunities for future research. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals working with this compound.

References

An In-depth Technical Guide to the Synthesis of Dicyclohexylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to dicyclohexylmethanol, a valuable intermediate in pharmaceutical and chemical synthesis. This document details experimental protocols, reaction mechanisms, and quantitative data to facilitate its preparation in a laboratory setting.

Executive Summary

This compound, also known as dicyclohexylcarbinol, is a secondary alcohol bearing two cyclohexyl groups. Its synthesis is primarily achieved through two main strategies: the Grignard reaction utilizing a cyclohexylmagnesium halide and a suitable carbonyl compound, and the reduction of dicyclohexyl ketone. This guide presents detailed methodologies for these approaches, offering a comparative analysis to aid in the selection of the most appropriate synthetic route based on available starting materials, desired yield, and experimental setup.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₂₄O[1][2][3]
Molecular Weight 196.33 g/mol [1]
Appearance White to off-white solid[4]
Melting Point 58-64 °C[4]
Boiling Point 154 °C at 12 mmHg[4]
Solubility Soluble in methanol and other organic solvents; sparingly soluble in water.[2][5]
CAS Number 4453-82-1[1][2][3]

Synthetic Routes

Two principal and reliable methods for the synthesis of this compound are detailed below.

Grignard Reaction Synthesis

The Grignard reaction offers a versatile method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this involves the reaction of a cyclohexyl Grignard reagent with an appropriate electrophile, such as an ester (ethyl formate).

Grignard Reaction Pathway Cyclohexyl_Bromide Cyclohexyl Bromide Grignard_Reagent Cyclohexylmagnesium Bromide Cyclohexyl_Bromide->Grignard_Reagent  + Mg, dry ether Mg Magnesium (Mg) Mg->Grignard_Reagent Intermediate Intermediate Grignard_Reagent->Intermediate  + Ethyl Formate Ethyl_Formate Ethyl Formate Ethyl_Formate->Intermediate This compound This compound Intermediate->this compound  H₃O⁺ workup

Figure 1: Grignard reaction pathway for this compound synthesis.

Experimental Protocol: Synthesis via Grignard Reaction with Ethyl Formate

This protocol is adapted from standard Grignard procedures.[6][7][8]

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Cyclohexyl bromide

  • Ethyl formate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for workup)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be rigorously dried in an oven and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture.

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

    • Dissolve cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF and add a small portion to the flask. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction.

    • Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Ethyl Formate:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve ethyl formate (0.5 equivalents) in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard solution with vigorous stirring. A second equivalent of the Grignard reagent will then react with the initially formed ketone.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or heptane/ethyl acetate, or by column chromatography on silica gel.[9][10][11]

Reduction of Dicyclohexyl Ketone

The reduction of dicyclohexyl ketone to this compound is a straightforward and often high-yielding method. This can be achieved using various reducing agents, with sodium borohydride being a common and convenient choice. Catalytic hydrogenation is another effective, albeit more equipment-intensive, alternative.

Reduction Pathway Dicyclohexyl_Ketone Dicyclohexyl Ketone This compound This compound Dicyclohexyl_Ketone->this compound  Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄ or H₂/Catalyst) Reducing_Agent->this compound

Figure 2: Reduction of dicyclohexyl ketone to this compound.

Experimental Protocol: Reduction with Sodium Borohydride (NaBH₄)

This protocol is based on general procedures for ketone reduction using sodium borohydride.[12][13][14][15]

Materials:

  • Dicyclohexyl ketone

  • Methanol or ethanol

  • Sodium borohydride (NaBH₄)

  • Water

  • Diethyl ether or dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Reduction:

    • In a round-bottom flask, dissolve dicyclohexyl ketone (1.0 equivalent) in methanol or ethanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.5 to 2.0 molar equivalents) portion-wise to the stirred solution.[15] The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[13]

  • Workup and Purification:

    • Slowly add water to the reaction mixture to quench the excess sodium borohydride and decompose the borate esters.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with three portions of diethyl ether or dichloromethane.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

    • Purify the this compound by recrystallization or column chromatography as described in the Grignard protocol.

Comparative Analysis of Synthetic Routes

ParameterGrignard ReactionNaBH₄ ReductionCatalytic Hydrogenation
Starting Materials Cyclohexyl halide, Magnesium, Ethyl formateDicyclohexyl ketone, NaBH₄Dicyclohexyl ketone, H₂ gas, Catalyst (e.g., Pt, Pd, Ru)
Typical Yield 60-80% (estimated for analogous reactions)Reported as high as 88%[12]Generally high, >90% (for similar reductions)
Reaction Conditions Anhydrous, inert atmosphere required; often exothermic.Mild, can be run in alcoholic solvents at room temperature.Requires specialized high-pressure hydrogenation equipment.
Key Advantages Builds the carbon skeleton.Operationally simple, uses common lab reagents, high yield."Green" reaction with water as the only byproduct, high atom economy.
Key Disadvantages Sensitive to moisture and air; requires careful handling of reactive intermediates.Requires a pre-existing ketone.Requires specialized and potentially hazardous equipment.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy [1][16][17]

  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the region of 0.8-2.0 ppm corresponding to the 22 protons of the two cyclohexyl rings. A characteristic signal for the proton on the carbon bearing the hydroxyl group (the carbinol proton) will appear as a multiplet further downfield, typically around 3.2-3.6 ppm. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon-13 NMR spectrum will show a signal for the carbinol carbon at approximately 75-80 ppm. The carbons of the cyclohexyl rings will appear in the aliphatic region, typically between 25 and 45 ppm.[16][18][19]

Infrared (IR) Spectroscopy [1][20][21]

The IR spectrum of this compound will exhibit characteristic absorption bands:

  • A strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

  • Strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

  • A C-O stretching vibration in the fingerprint region, typically around 1050-1150 cm⁻¹.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Reaction_Setup Reaction Setup (Dry Glassware, Inert Atmosphere for Grignard) Reagent_Addition Reagent Addition (Controlled Temperature) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC) Reagent_Addition->Reaction_Monitoring Quenching Quenching Reaction_Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying Organic Layer Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification_Method Recrystallization or Column Chromatography Solvent_Removal->Purification_Method Characterization Characterization (NMR, IR, MP) Purification_Method->Characterization

Figure 3: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound can be effectively achieved by either the Grignard reaction or the reduction of dicyclohexyl ketone. The choice of method will depend on the specific requirements of the researcher, including the availability of starting materials and equipment. The sodium borohydride reduction of dicyclohexyl ketone stands out as a particularly convenient and high-yielding laboratory method. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this important chemical intermediate.

References

An In-depth Technical Guide to the Safety Data Sheet of Dicyclohexylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Dicyclohexylmethanol (CAS No. 4453-82-1), compiled and synthesized from various Safety Data Sheets (SDS). The information is presented to be directly applicable to laboratory and research settings, with a focus on safe handling, storage, and emergency procedures.

Chemical Identification and Physical Properties

This compound, also known as dicyclohexylcarbinol, is an organic compound with the molecular formula C₁₃H₂₄O.[1][2][3][4] It is recognized for its utility as a reagent in organic synthesis, particularly in the preparation of cyclohexane derivatives.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₂₄O[1][2][3][4]
Molecular Weight 196.33 g/mol [1][2][3]
Appearance Solid Crystalline / Colorless to light yellow liquid[1][5][2]
Odor No information available[1]
Melting Point 58 - 64 °C / 136.4 - 147.2 °F[1][5]
Boiling Point 153 - 155 °C / 307.4 - 311 °F[1]
Solubility Soluble in methanol (0.1g/mL, clear) and other common organic solvents. Low solubility in water.[5][2]
Vapor Pressure 0.000894 mmHg at 25°C[5]
Density 0.8924 g/cm³ (rough estimate)[5]

Hazard Identification and Classification

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is not considered hazardous.[1] However, some sources indicate it can be irritating to the eyes, respiratory system, and skin.[5] It is crucial to handle the substance with care, employing appropriate personal protective equipment.

Table 2: Hazard Statements and Precautionary Measures

CategoryInformationSource(s)
GHS Hazard Statements No specific hazard statements are consistently listed.[6][7]
GHS Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.
Risk Phrases (obsolete) R36/37/38: Irritating to eyes, respiratory system and skin.[5]
Safety Phrases (obsolete) S22: Do not breathe dust. S24/25: Avoid contact with skin and eyes.[5]

Experimental Protocols for Safety Assessment

The safety data provided in an SDS is derived from standardized experimental protocols. While the SDS itself does not detail these methods, this guide outlines the principles of the key experiments.

Determining Flash Point: The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air. A common method is the Cleveland Open-Cup Method (ASTM D92) .

  • Apparatus: A Cleveland open-cup tester, which consists of a brass cup, a heating plate, and a test flame applicator.

  • Procedure:

    • The sample is placed in the test cup and heated at a slow, constant rate.

    • A small test flame is passed across the cup at specified intervals.

    • The flash point is the temperature at which the vapors above the liquid ignite upon application of the test flame.

Acute Toxicity Testing (e.g., LD50): Acute toxicity data, often expressed as an LD50 (lethal dose for 50% of a test population), is determined through studies on laboratory animals. The OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) is a common protocol.

  • Principle: A stepwise procedure with the use of a minimal number of animals.

  • Procedure:

    • A single animal is dosed at a defined starting level.

    • Depending on the outcome (survival or death), the dose for the next animal is adjusted up or down.

    • The test is continued until a stopping criterion is met, which allows for the classification of the substance's toxicity.

Safe Handling and Storage Workflow

Proper handling and storage are paramount to ensure laboratory safety. The following diagram illustrates the logical workflow for managing this compound in a research environment.

cluster_0 Risk Assessment and Preparation cluster_1 Handling and Use cluster_2 Storage and Waste Disposal cluster_3 Emergency Procedures Review SDS Review SDS Gather PPE Gather PPE Review SDS->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Experimental Use Experimental Use Weighing and Transfer->Experimental Use Eye Contact Eye Contact Weighing and Transfer->Eye Contact Skin Contact Skin Contact Weighing and Transfer->Skin Contact Inhalation Inhalation Weighing and Transfer->Inhalation Store in Cool, Dry, Well-Ventilated Area Store in Cool, Dry, Well-Ventilated Area Experimental Use->Store in Cool, Dry, Well-Ventilated Area Dispose as Hazardous Waste Dispose as Hazardous Waste Experimental Use->Dispose as Hazardous Waste Ingestion Ingestion Experimental Use->Ingestion Fire Fire Experimental Use->Fire Protect from Moisture Protect from Moisture Store in Cool, Dry, Well-Ventilated Area->Protect from Moisture

Caption: Workflow for the safe handling of this compound.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationSource(s)
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory Protection No protective equipment is needed under normal use conditions. If dust is generated, a particle filter is recommended.[1]
Hygiene Measures Handle in accordance with good industrial hygiene and safety practice.[1]

First-Aid and Fire-Fighting Measures

In the event of an emergency, prompt and appropriate action is critical.

Table 4: First-Aid Procedures

Exposure RouteFirst-Aid MeasureSource(s)
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][7]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1][7]
Inhalation Remove to fresh air. Get medical attention immediately if symptoms occur.[1][7]
Ingestion Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1][7]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7]

  • Specific Hazards: Keep product and empty container away from heat and sources of ignition.[1]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

Accidental Release Measures

In case of a spill, the following steps should be taken:

  • Personal Precautions: Ensure adequate ventilation and use personal protective equipment as required. Avoid dust formation.[1]

  • Environmental Precautions: Should not be released into the environment.[1]

  • Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[1]

Stability and Reactivity

Understanding the chemical stability and reactivity is crucial for safe storage and handling.

  • Reactivity: No known hazardous reactions under normal processing.[1]

  • Chemical Stability: Moisture sensitive.[1]

  • Conditions to Avoid: Incompatible products, exposure to moisture.[1][8]

  • Incompatible Materials: Strong oxidizing agents.[1][8]

  • Hazardous Decomposition Products: None under normal use conditions.[1]

Toxicological and Ecological Information

Currently, there is limited specific toxicological and ecological data available for this compound in the reviewed Safety Data Sheets.

Table 5: Toxicological and Ecological Data

Data PointValueSource(s)
Acute Toxicity No data available[1][6][7]
Carcinogenicity No data available[6][7]
Ecotoxicity No data available[6][7]
Persistence and Degradability No data available[6]
Bioaccumulative Potential No data available[6]

Given the lack of comprehensive data, it is prudent to handle this compound as a potentially harmful substance and prevent its release into the environment.

This guide is intended for informational purposes and should be used in conjunction with the official Safety Data Sheet provided by the supplier. Always refer to the original SDS for the most current and complete information.

References

Spectroscopic Profile of Dicyclohexylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dicyclohexylmethanol (CAS No. 4453-82-1), a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for each spectroscopic technique are also provided to ensure reproducibility and aid in method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound, providing insights into its proton and carbon environments.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.25d1HCH-OH
1.0 - 2.0m22HCyclohexyl H
1.65s1HO-H

Data obtained in CDCl₃ on a Varian A-60 instrument.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmAssignment
77.9CH-OH
42.6Cyclohexyl CH
29.5Cyclohexyl CH₂
26.6Cyclohexyl CH₂
26.2Cyclohexyl CH₂

Data obtained in Chloroform-d with TMS as a reference on a Varian CFT-20 spectrometer.[1]

Experimental Protocol: NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer, such as a Varian A-60. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on a spectrometer, for instance, a Varian CFT-20. To enhance the signal of the low-abundance ¹³C isotope, a larger number of scans and a longer relaxation delay are typically employed.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3380 (broad)O-H stretch (alcohol)
2920, 2850C-H stretch (aliphatic)
1450C-H bend (aliphatic)
1060C-O stretch (alcohol)

Data obtained from a KBr wafer sample.[2]

Experimental Protocol: FTIR Spectroscopy

The Fourier-Transform Infrared (FTIR) spectrum of this compound can be obtained using the KBr pellet method.[2]

  • A small amount of this compound is finely ground with spectroscopic grade potassium bromide (KBr).

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • The spectrum is recorded over a typical range of 4000-400 cm⁻¹, with a sufficient number of scans to obtain a high-quality spectrum. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectrometry Data

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

m/zRelative AbundanceProposed Fragment
196Low[M]⁺ (Molecular Ion)
178Moderate[M - H₂O]⁺
113High[C₈H₁₇]⁺
95Base Peak[C₇H₁₁]⁺
83High[C₆H₁₁]⁺ (Cyclohexyl cation)
55High[C₄H₇]⁺

Data obtained via GC-MS with electron ionization.[2]

Experimental Protocol: Mass Spectrometry

The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI).

  • A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

  • The solution is injected into the gas chromatograph, where the compound is vaporized and separated from the solvent.

  • The separated this compound enters the mass spectrometer, where it is ionized by a beam of high-energy electrons (typically 70 eV).

  • The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Relative Abundance MS->MS_Data Structure Molecular Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of Dicyclohexylmethanol in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dicyclohexylmethanol in various common laboratory solvents. Due to the limited availability of specific quantitative data in public literature, this guide presents known solubility information and furnishes detailed experimental protocols to enable researchers to determine precise solubility values for their specific applications.

Introduction to this compound

This compound (also known as dicyclohexylcarbinol) is an organic compound with the chemical formula C₁₃H₂₄O. It is characterized by a hydroxyl group attached to a carbon atom which is, in turn, bonded to two cyclohexyl rings. This structure imparts a significant nonpolar character to the molecule, while the hydroxyl group provides a site for hydrogen bonding. This compound is a white to off-white solid at room temperature.[1][2] Its physical properties, particularly its melting point of 58-64 °C, are important considerations for its dissolution in various solvents.[1][2][3]

Solubility Profile of this compound

The solubility of this compound is governed by the "like dissolves like" principle. Its large, nonpolar dicyclohexyl moiety dictates its affinity for nonpolar organic solvents, while the polar hydroxyl group allows for some interaction with polar solvents.

Qualitative and Quantitative Solubility Data

The following table summarizes the available solubility data for this compound. It is important to note that quantitative data is sparse, and the provided information is based on publicly accessible chemical data sheets and qualitative descriptions.

Solvent ClassSolventChemical FormulaQualitative SolubilityQuantitative Solubility (at ambient temperature)Reference(s)
Polar Protic Solvents MethanolCH₃OHSoluble0.1 g/mL, clear[1][2][4]
EthanolC₂H₅OHSolubleData not available[1]
WaterH₂OLow solubilityData not available[5]
Polar Aprotic Solvents Dimethyl MethanolC₃H₈OSolubleData not available[1]
Ethers Diethyl Ether(C₂H₅)₂OSolubleData not available[1]

Note: The term "soluble" in a qualitative context generally implies that a significant amount of the solute dissolves in the solvent, but does not specify the exact concentration.

Experimental Protocol for Determining Solubility

For applications requiring precise solubility values, experimental determination is necessary. The following is a detailed protocol for the isothermal shake-flask method, a common and reliable technique for determining the solubility of a solid in a liquid solvent.[6][7]

3.1. Materials and Equipment

  • This compound (solute)

  • Solvent of interest

  • Analytical balance (±0.1 mg accuracy)

  • Vials with screw caps (e.g., 4 mL)

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Syringes

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

3.2. Procedure

  • Preparation of Supersaturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume or mass of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the solid. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Phase Separation:

    • Once equilibrium is achieved, allow the vial to rest in the constant temperature environment for a period to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

  • Quantification:

    • Accurately weigh the filtered saturated solution.

    • Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

    • Once the solvent is completely removed, weigh the remaining solid this compound.

    • Alternatively, the concentration of this compound in the filtered saturated solution can be determined using a suitable analytical technique such as HPLC, GC, or UV-Vis spectrophotometry against a pre-prepared calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in g/mL using the following formula: Solubility (g/mL) = (mass of dissolved this compound in g) / (volume of solvent in mL)

    • If the quantification was done by weighing the evaporated solid, the mass of the solvent can be determined by subtracting the mass of the dissolved solid from the total mass of the filtered solution. The volume of the solvent can then be calculated using its density at the experimental temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Solubility_Workflow A Preparation of Supersaturated Solution B Equilibration (Constant Temperature Shaking) A->B Agitate for 24-72h C Phase Separation (Settling & Filtration) B->C Allow to settle, then filter D Quantification of Dissolved Solute C->D Analyze filtrate E Calculation of Solubility D->E Compute concentration

Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined experimentally for each solvent system.

  • Solvent Polarity: As a largely nonpolar molecule with a single polar functional group, this compound's solubility will be highest in solvents of similar polarity. It is expected to be highly soluble in nonpolar solvents like hydrocarbons and ethers, and moderately soluble in polar aprotic and polar protic solvents.

  • Purity of Compound and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility. It is recommended to use high-purity materials for accurate determinations.

Conclusion

References

An In-depth Technical Guide to the Commercial Availability of Dicyclohexylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic utility of dicyclohexylmethanol. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this chemical compound.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically sold in quantities ranging from grams to kilograms, with purity levels generally at 98% or higher. For larger quantities, inquiries for bulk or commercial pricing are usually accommodated by the suppliers.

Table 1: Commercial Suppliers and Pricing of this compound

SupplierCatalog NumberPurityPackage SizePrice (USD)Availability
BiosynthEAA45382-10 g$354.003-4 weeks
CP Lab SafetyAAB-AA003PBK-5g98%5 g$344.80In Stock
FluorochemF68970598%1 g£32.00In Stock (UK)
250 mg£22.00In Stock (UK)
25 g£711.00In Stock (UK)
Ivy Fine Chemicals144916-1 g$46.80In Stock
P212121 StoreAA-B20099-1G> 98.0%1 g$56.00In Stock
Santa Cruz Biotechnologysc-264627--InquireIn Stock
SRIRAMCHEMSPD112-09High Purity-₹45,000.00In Stock
Thermo Scientific-98%1 g-Discontinued

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. Bulk and commercial quantities are often available upon request.

Physicochemical Properties

This compound, also known as dicyclohexylcarbinol, is a secondary alcohol. Its chemical and physical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4453-82-1[1][2][3][4][5][6][7][8]
Molecular Formula C₁₃H₂₄O[1][6][7][8]
Molecular Weight 196.33 g/mol [1][6][7][8]
Appearance White to off-white solid[3]
Melting Point 58-64 °C[3]
Boiling Point 154 °C @ 12 mmHg[3]
Solubility Soluble in organic solvents like methanol.[3]
Synonyms Dicyclohexylcarbinol, α-Cyclohexylcyclohexanemethanol[6][8]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reduction of dicyclohexyl ketone. This can be achieved through various methods, including catalytic hydrogenation or, more conveniently, with hydride reducing agents like sodium borohydride.

This protocol is a representative procedure based on the general reduction of ketones.

Materials:

  • Dicyclohexyl ketone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • 3 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve dicyclohexyl ketone in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 3 M HCl to neutralize the excess sodium borohydride and decompose the borate ester complex.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add dichloromethane to extract the product.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis_Workflow DK Dicyclohexyl Ketone Reaction Reduction Reaction DK->Reaction Solvent Methanol Solvent->Reaction NaBH4 Sodium Borohydride NaBH4->Reaction Quench Acidic Workup (HCl) Reaction->Quench Extraction Extraction (DCM) Quench->Extraction Purification Purification Extraction->Purification DCM_out This compound Purification->DCM_out

Synthesis of this compound Workflow.

Applications in Drug Development

This compound serves as a key intermediate and building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A notable example is its connection to the synthesis of Dicycloverine (also known as Dicyclomine), an antispasmodic drug. While not a direct precursor in all synthetic routes, its structural motif is central to the final drug molecule.

The following diagram illustrates a plausible synthetic pathway where this compound could be utilized to synthesize a precursor for Dicycloverine. This involves an esterification reaction.

Drug_Synthesis_Pathway DCM This compound Esterification Esterification DCM->Esterification Reagent Activated Carboxylic Acid (e.g., Acyl Chloride) Reagent->Esterification Intermediate Dicyclohexylmethyl Ester (Dicycloverine Precursor) Esterification->Intermediate API Further Steps to Dicycloverine Intermediate->API

Synthetic utility of this compound.

This is a general procedure for the esterification of a secondary alcohol.

Materials:

  • This compound

  • Anhydrous solvent (e.g., dichloromethane or THF)

  • Acyl chloride or carboxylic acid

  • Coupling agent (if using a carboxylic acid, e.g., DCC or EDC)

  • Base (e.g., triethylamine or pyridine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound and a base in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Slowly add the acyl chloride to the stirred solution. If using a carboxylic acid and a coupling agent, the carboxylic acid is typically pre-activated with the coupling agent before the addition of the alcohol.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting ester by column chromatography or recrystallization.

Signaling Pathways and Biological Activity

Currently, there is a lack of publicly available information regarding the direct involvement of this compound in specific biological signaling pathways. Its biological activity has been primarily evaluated in the context of safety and toxicology for its use in various industries. Further research would be necessary to explore any potential pharmacological activities.

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized for specific laboratory conditions. All chemical handling should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.

References

Unlocking the Potential of Dicyclohexylmethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential research avenues for dicyclohexylmethanol. This sterically hindered secondary alcohol, with its unique structural features, presents a promising platform for innovation in asymmetric synthesis, materials science, and biocatalysis.

Core Properties and Spectroscopic Data

This compound (C₁₃H₂₄O) is a white crystalline solid at room temperature, characterized by its two bulky cyclohexyl rings attached to a central carbinol carbon.[1] This structure imparts low water solubility but good solubility in organic solvents.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₃H₂₄O[1]
Molecular Weight196.33 g/mol [1]
Melting Point58-64 °C[2]
Boiling Point154 °C @ 12 mmHg[2]
AppearanceWhite crystalline solid[2]
SolubilityLow in water, soluble in organic solvents[2]

Spectroscopic Characterization:

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While a comprehensive, publicly available spectral database with full assignments is limited, the expected spectral features can be predicted based on its structure and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Peaks and Features
¹H NMR Signals in the aliphatic region (approx. 1.0-2.0 ppm) corresponding to the cyclohexyl protons. A distinct signal for the methine proton (CH-OH) is expected further downfield, likely coupled to the adjacent cyclohexyl protons. The hydroxyl proton will appear as a broad singlet, with its chemical shift dependent on concentration and solvent.
¹³C NMR Multiple signals in the aliphatic region (approx. 25-45 ppm) for the non-equivalent carbons of the cyclohexyl rings. The carbinol carbon (CH-OH) is expected to appear significantly downfield (approx. 70-80 ppm).[3]
FT-IR A strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of an alcohol.[4] Strong C-H stretching vibrations just below 3000 cm⁻¹ are expected for the sp³ hybridized carbons of the cyclohexyl rings. A C-O stretching vibration will be present in the 1000-1200 cm⁻¹ region.[4]
Mass Spec. The molecular ion peak (M⁺) at m/z = 196. The fragmentation pattern is expected to show loss of water (M-18), and cleavage of the C-C bond adjacent to the oxygen, leading to the loss of a cyclohexyl radical (M-83), resulting in a prominent peak at m/z = 113.[5][6] Further fragmentation of the cyclohexyl rings would lead to characteristic clusters of peaks separated by 14 mass units (CH₂).[5]

Established Synthesis and Applications

The primary route to this compound is the catalytic hydrogenation of dicyclohexyl ketone, which itself can be derived from the hydrogenation of benzophenone.[7] This compound has found utility as a chemical intermediate, a solvent, and notably, as a key component in Liquid Organic Hydrogen Carrier (LOHC) systems.

Synthesis via Catalytic Hydrogenation

The hydrogenation of benzophenone to this compound is a key process, particularly in the context of LOHC technology.

Experimental Protocol: Two-Stage Hydrogenation of Benzophenone to this compound

This protocol is based on the principles outlined for LOHC systems.

Materials:

  • Benzophenone

  • Ruthenium on alumina (Ru/Al₂O₃) catalyst

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls

  • Solvent (e.g., decalin)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: The Ru/Al₂O₃ catalyst is prepared by incipient wetness impregnation of alumina with a ruthenium salt solution, followed by drying and reduction under a hydrogen atmosphere.

  • Reaction Setup: The autoclave is charged with benzophenone, the Ru/Al₂O₃ catalyst (typically 1-5 mol% Ru relative to the substrate), and the solvent.

  • Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to approximately 50 bar. The reaction mixture is heated to a temperature range of 90-180 °C with vigorous stirring.

  • Monitoring: The reaction progress is monitored by taking aliquots and analyzing them by gas chromatography (GC) to observe the disappearance of benzophenone and the appearance of this compound.

  • Work-up: Upon completion, the reactor is cooled to room temperature and depressurized. The catalyst is removed by filtration. The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or distillation.

G Benzophenone Benzophenone Ru_Al2O3 Ru/Al₂O₃ Catalyst (90-180 °C) Benzophenone->Ru_Al2O3 H2 H₂ (50 bar) H2->Ru_Al2O3 This compound This compound Ru_Al2O3->this compound

Fig. 1: Catalytic hydrogenation of benzophenone.
Application in Liquid Organic Hydrogen Carrier (LOHC) Systems

This compound, paired with benzophenone, forms a promising LOHC system. This compound serves as the hydrogen-rich liquid, which can be safely stored and transported. Upon demand, hydrogen is released through a catalytic dehydrogenation process, regenerating benzophenone.

G cluster_0 Hydrogen Storage (Hydrogenation) cluster_1 Hydrogen Release (Dehydrogenation) Benzophenone Benzophenone Hydrogenation Catalytic Hydrogenation Benzophenone->Hydrogenation H2_storage H₂ H2_storage->Hydrogenation Dicyclohexylmethanol_storage This compound (Hydrogen-Rich) Hydrogenation->Dicyclohexylmethanol_storage Dicyclohexylmethanol_release This compound Dicyclohexylmethanol_storage->Dicyclohexylmethanol_release Transport/Storage Dehydrogenation Catalytic Dehydrogenation Dicyclohexylmethanol_release->Dehydrogenation H2_release H₂ (Released) Dehydrogenation->H2_release Benzophenone_regenerated Benzophenone (Regenerated) Dehydrogenation->Benzophenone_regenerated Benzophenone_regenerated->Benzophenone Recycle

Fig. 2: this compound in a LOHC cycle.

Potential Research Areas

The unique steric and electronic properties of this compound open up several promising avenues for future research.

Asymmetric Synthesis: Chiral Auxiliaries

The bulky dicyclohexyl moiety can be exploited to create a sterically demanding chiral environment. By resolving racemic this compound or synthesizing it in an enantiopure form, it can be used as a chiral auxiliary to control the stereochemical outcome of various reactions.

Potential Research Workflow:

  • Resolution/Asymmetric Synthesis: Develop methods for obtaining enantiomerically pure (R)- and (S)-dicyclohexylmethanol. This could involve enzymatic kinetic resolution of the racemate or asymmetric reduction of dicyclohexyl ketone.

  • Auxiliary Attachment: Covalently attach the chiral this compound to a prochiral substrate (e.g., an acrylic acid derivative to form a chiral acrylate ester).

  • Diastereoselective Reactions: Investigate the use of these chiral derivatives in reactions such as Diels-Alder cycloadditions, conjugate additions, and aldol reactions.[8][9] The steric bulk of the dicyclohexyl groups is expected to effectively shield one face of the reactive center, leading to high diastereoselectivity.

  • Auxiliary Cleavage: Develop mild conditions to cleave the auxiliary, yielding the enantiomerically enriched product and allowing for the recovery and reuse of the chiral alcohol.

G Racemic_DCM Racemic This compound Enzymatic_Resolution Enzymatic Kinetic Resolution Racemic_DCM->Enzymatic_Resolution Chiral_DCM Chiral This compound Enzymatic_Resolution->Chiral_DCM Attach_Auxiliary Attach Auxiliary Chiral_DCM->Attach_Auxiliary Prochiral_Substrate Prochiral Substrate Prochiral_Substrate->Attach_Auxiliary Chiral_Derivative Chiral Derivative Attach_Auxiliary->Chiral_Derivative Diastereoselective_Reaction Diastereoselective Reaction Chiral_Derivative->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product Diastereoselective_Reaction->Diastereomeric_Product Cleave_Auxiliary Cleave Auxiliary Diastereomeric_Product->Cleave_Auxiliary Enantiopure_Product Enantiopure Product Cleave_Auxiliary->Enantiopure_Product Recovered_Auxiliary Recovered Auxiliary Cleave_Auxiliary->Recovered_Auxiliary

Fig. 3: this compound as a chiral auxiliary.
Materials Science: Novel Polymers and Lubricant Additives

The rigid and bulky nature of the this compound core can be incorporated into polymers to enhance their thermal stability and modify their mechanical properties. Furthermore, ester derivatives of this compound could find applications as high-performance lubricant additives.

Potential Research Directions:

  • Polyester Synthesis: this compound can be used as a diol monomer in polycondensation reactions with various diacids or their derivatives to synthesize novel polyesters.[10][11] The resulting polymers are expected to exhibit high glass transition temperatures and thermal stability due to the rigid cyclohexyl units.

  • Lubricant Additives: Esterification of this compound with fatty acids or dicarboxylic acids could yield esters with potential as lubricant base oils or additives.[12] The branched, bulky structure may lead to a low pour point and good thermal-oxidative stability.[12]

Experimental Protocol: Synthesis of a this compound-Based Polyester

Materials:

  • This compound

  • A dicarboxylic acid chloride (e.g., terephthaloyl chloride)

  • A suitable solvent (e.g., anhydrous dichlorobenzene)

  • A base (e.g., pyridine) to act as an acid scavenger

Procedure:

  • In a flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve this compound and pyridine in dichlorobenzene.

  • Slowly add a solution of the diacid chloride in dichlorobenzene to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to a temperature sufficient for polymerization (e.g., 150-200 °C) and maintain for several hours.

  • Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol.

  • Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum.

  • Characterize the polymer's molecular weight, thermal properties (TGA, DSC), and mechanical properties.

Biocatalysis: Green Synthesis of Chiral this compound

Biocatalytic methods offer an environmentally friendly alternative for the synthesis of chiral alcohols. The reduction of dicyclohexyl ketone to this compound can be explored using isolated enzymes or whole-cell systems.

Potential Research Avenues:

  • Enzyme Screening: Screen a library of alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) for their ability to reduce dicyclohexyl ketone.[13][14] The stereoselectivity of the reduction (i.e., which enantiomer of the alcohol is produced) will be a key parameter to evaluate.

  • Whole-Cell Biotransformation: Investigate the use of microorganisms (e.g., yeast, bacteria) known to possess reductive capabilities for the transformation of dicyclohexyl ketone.[14]

  • Enzymatic Kinetic Resolution: Explore the use of lipases to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the unreacted enantiomer and the acylated product.[15][16][17]

Experimental Protocol: Biocatalytic Reduction of Dicyclohexyl Ketone

Materials:

  • Dicyclohexyl ketone

  • A selected alcohol dehydrogenase (ADH) or a whole-cell biocatalyst

  • A cofactor (e.g., NADH or NADPH) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Buffer solution (e.g., phosphate buffer, pH 7)

  • Organic co-solvent (e.g., DMSO) to dissolve the substrate

Procedure:

  • Prepare a buffered solution containing the cofactor regeneration system.

  • Add the ADH or whole-cell biocatalyst.

  • Add a solution of dicyclohexyl ketone in a minimal amount of co-solvent.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle shaking.

  • Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the this compound produced.

  • Upon completion, extract the product with an organic solvent, dry the organic layer, and remove the solvent. Purify the product if necessary.

G Dicyclohexyl_Ketone Dicyclohexyl Ketone Biocatalyst Biocatalyst (ADH/KRED or Whole Cells) Dicyclohexyl_Ketone->Biocatalyst Chiral_DCM Chiral This compound Biocatalyst->Chiral_DCM Cofactor Cofactor (NAD(P)H) Cofactor->Biocatalyst

Fig. 4: Biocatalytic reduction of dicyclohexyl ketone.

Conclusion

This compound, a molecule with a seemingly simple structure, holds considerable untapped potential for advanced applications. Its established role in LOHC technology provides a strong foundation for its production and handling. This guide has outlined several promising research directions in asymmetric synthesis, materials science, and biocatalysis. By exploring these avenues, researchers can unlock new functionalities and applications for this versatile building block, contributing to advancements in sustainable chemistry, drug development, and materials innovation.

References

Methodological & Application

Application Notes and Protocols for Dicyclohexylmethanol in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of dicyclohexylmethanol as an alkylating agent in Friedel-Crafts reactions. The protocols detailed below are based on established methodologies for the alkylation of aromatic compounds, particularly phenols, using secondary alcohols in the presence of a Lewis acid catalyst.

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of an aromatic ring. While traditionally employing alkyl halides, the use of alcohols as alkylating agents offers a more atom-economical and often milder alternative. This compound, a secondary alcohol, can serve as a precursor to the dicyclohexylmethyl carbocation, a bulky electrophile that can be introduced into aromatic systems to generate sterically hindered products. These products can be of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures.

The most common approach for activating alcohols in Friedel-Crafts reactions involves the use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), or a strong Brønsted acid. The Lewis acid coordinates to the hydroxyl group of the alcohol, facilitating its departure as a good leaving group and generating the corresponding carbocation for the electrophilic aromatic substitution.

Reaction Mechanism: BF₃·OEt₂ Catalyzed Alkylation

The reaction proceeds through a classic electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Activation of this compound: The Lewis acid, boron trifluoride etherate, coordinates to the oxygen atom of the hydroxyl group of this compound.

  • Formation of the Electrophile: The coordinated BF₃ facilitates the departure of the hydroxyl group as a stable complex, generating the dicyclohexylmethyl carbocation.

  • Electrophilic Attack: The electron-rich aromatic ring of the substrate (e.g., a phenol or anisole) acts as a nucleophile, attacking the dicyclohexylmethyl carbocation. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A weak base, typically the solvent or the counter-ion of the Lewis acid complex, abstracts a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final alkylated product.

Friedel_Crafts_Alkylation cluster_step1 Step 1: Activation of Alcohol cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Electrophilic Attack cluster_step4 Step 4: Rearomatization DCM This compound Activated_Complex Activated Complex DCM->Activated_Complex Coordination BF3 BF3.OEt2 BF3->Activated_Complex Activated_Complex2 Activated Complex Carbocation Dicyclohexylmethyl Carbocation Carbocation2 Dicyclohexylmethyl Carbocation Leaving_Group [HOBF3]-.OEt2 Activated_Complex2->Carbocation Activated_Complex2->Leaving_Group Arene Aromatic Ring (e.g., Phenol) Sigma_Complex Sigma Complex (Arenium Ion) Arene->Sigma_Complex Sigma_Complex2 Sigma Complex Carbocation2->Sigma_Complex Product Alkylated Aromatic Product Sigma_Complex2->Product H_plus H+ Sigma_Complex2->H_plus

Caption: General mechanism of BF₃·OEt₂ catalyzed Friedel-Crafts alkylation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for Friedel-Crafts alkylations of phenols with alcohols using boron trifluoride etherate as a catalyst. While specific data for this compound is not extensively published, these examples with other secondary alcohols provide a strong predictive framework.

Aromatic SubstrateAlkylating AgentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
PhenolEthanolBF₃·OEt₂None120475[1]
p-CresolEthanolBF₃·OEt₂None120478[1]
PhenolCyclohexeneSilica-supported BF₃1,2-Dichloroethane85-90330-50[2]
AnisoleCyclohexeneSilica-supported BF₃1,2-Dichloroethane85-903N/A[2]

Note: Yields are highly substrate and condition dependent. The use of a bulky alcohol like this compound may require longer reaction times or higher temperatures.

Experimental Protocols

The following protocols are generalized procedures for the Friedel-Crafts alkylation of aromatic compounds with this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Boron Trifluoride Etherate Catalyzed Alkylation of Phenols

This protocol is adapted from the general procedure for the alkylation of aryl alcohols with BF₃·OEt₂.[1]

Materials:

  • Phenol (or substituted phenol)

  • This compound

  • Boron Trifluoride Etherate (BF₃·OEt₂)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq) and this compound (1.1 - 1.5 eq).

  • Solvent Addition: Add anhydrous dichloromethane (5-10 mL per gram of phenol).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add boron trifluoride etherate (1.5 - 2.0 eq) to the stirred solution. The addition is exothermic, so it may be necessary to cool the flask in an ice bath.

  • Reaction: Heat the reaction mixture to reflux (approximately 40 °C for DCM) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Caution: Quenching is exothermic and will release gas. Add slowly with swirling.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Experimental_Workflow Start Start Setup 1. Reaction Setup (Phenol, this compound, DCM) Start->Setup Catalyst 2. Add BF3.OEt2 (Inert Atmosphere, Cooling) Setup->Catalyst React 3. Heat to Reflux (Monitor by TLC) Catalyst->React Workup 4. Cool and Quench (Saturated NaHCO3) React->Workup Extract 5. Extraction (DCM) Workup->Extract Wash 6. Wash with Brine Extract->Wash Dry 7. Dry and Concentrate (MgSO4, Rotary Evaporator) Wash->Dry Purify 8. Purification (Column Chromatography) Dry->Purify End End Product Purify->End

Caption: Workflow for BF₃·OEt₂ catalyzed Friedel-Crafts alkylation.

Safety Precautions

  • Boron trifluoride etherate is corrosive, moisture-sensitive, and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and wear appropriate PPE.

  • The reaction and quenching steps can be exothermic. Use appropriate cooling and proceed with caution.

Conclusion

This compound is a viable alkylating agent in Friedel-Crafts reactions, particularly for the synthesis of sterically demanding aryl-dicyclohexylmethane derivatives. The use of boron trifluoride etherate provides a convenient and effective method for activating the alcohol. The provided protocols and data serve as a valuable starting point for researchers looking to explore the utility of this compound in their synthetic endeavors. Optimization of reaction conditions will be crucial for achieving high yields and selectivities with specific aromatic substrates.

References

Application Notes and Protocols: Dicyclohexylmethanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of dicyclohexylmethanol and its structural analogs in the synthesis of active pharmaceutical ingredients (APIs). The primary focus is on the synthesis of Dicyclomine, an antispasmodic and anticholinergic agent, where a closely related precursor to this compound is a key starting material.

Introduction: The Role of this compound in Medicinal Chemistry

This compound, also known as dicyclohexylcarbinol, is a sterically hindered secondary alcohol. Its bulky dicyclohexyl moiety imparts unique physicochemical properties to molecules, influencing their reactivity and biological activity. While direct use as a starting material in many pharmaceutical syntheses is not extensively documented in publicly available literature, its structural isomers, such as [1,1'-bicyclohexyl]-1-ol and [1,1'-bicyclohexyl]-2-ol, serve as critical precursors in the industrial synthesis of certain APIs.[1] this compound itself is also utilized as a pharmaceutical reference standard for impurity profiling, particularly for the drug Dicycloverine (a synonym for Dicyclomine).

The primary application detailed in these notes is the synthesis of Dicyclomine, where a dicyclohexyl-alcohol derivative undergoes a rearrangement and subsequent esterification to yield the final drug product. This process highlights the utility of the dicyclohexyl scaffold in constructing molecules with specific therapeutic actions.

Application in the Synthesis of Dicyclomine

Dicyclomine is an anticholinergic drug used to treat intestinal hypermotility and spasms associated with irritable bowel syndrome (IBS). Its synthesis can be achieved through various routes, one of which employs a dicyclohexyl-alcohol derivative as a key intermediate. A patented method outlines a process starting from [1,1'-bicyclohexyl]-2-ol, a structural isomer of this compound.[1]

Synthetic Pathway Overview

The synthesis involves a two-step process:

  • Carboxylation via Rearrangement : The starting alcohol, [1,1'-bicyclohexyl]-2-ol, is reacted with formic acid in the presence of a strong dehydrating acid like sulfuric acid. This is believed to proceed through dehydration to form a carbocation, which then rearranges to a more stable tertiary carbocation. This intermediate reacts with carbon monoxide, generated in situ from formic acid, to produce [1,1'-bicyclohexyl]-1-carboxylic acid.[1]

  • Esterification : The resulting carboxylic acid is then esterified with 2-(diethylamino)ethyl chloride to form the final product, Dicyclomine.[1]

The overall workflow for this synthesis is depicted below.

G cluster_0 Step 1: Carboxylation cluster_1 Step 2: Esterification A [1,1'-Bicyclohexyl]-2-ol (this compound isomer) B [1,1'-Bicyclohexyl]-1-carboxylic acid A->B Formic Acid, Conc. H₂SO₄ D Dicyclomine B->D C 2-(Diethylamino)ethyl chloride hydrochloride C->D E Dicyclomine Hydrochloride D->E HCl in Methanol G cluster_0 Normal Signaling cluster_1 Inhibition by Dicyclomine ACh Acetylcholine mAChR Muscarinic Receptor (M1) ACh->mAChR Binds Contraction Smooth Muscle Contraction mAChR->Contraction Activates Dicyclomine Dicyclomine mAChR2 Muscarinic Receptor (M1) Dicyclomine->mAChR2 Blocks Relaxation Smooth Muscle Relaxation mAChR2->Relaxation Inhibition of Contraction

References

Application Notes and Protocols for the Oxidation of Dicyclohexylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of secondary alcohols to ketones is a fundamental and critical transformation in organic synthesis, particularly within the realm of pharmaceutical and fine chemical development. Dicyclohexylmethanol, a sterically hindered secondary alcohol, serves as a valuable model substrate and synthetic intermediate. Its conversion to dicyclohexyl ketone provides a key building block for more complex molecular architectures. The choice of an appropriate oxidation protocol is paramount to ensure high efficiency, selectivity, and scalability while minimizing side reactions and impurities.

This document provides detailed application notes and experimental protocols for three common and effective methods for the oxidation of this compound: Jones oxidation, Pyridinium Chlorochromate (PCC) oxidation, and a TEMPO-catalyzed oxidation. While specific quantitative data for this compound is not extensively available in the literature, the protocols and data presented herein are based on established procedures for structurally similar secondary alcohols and provide a strong foundation for reaction optimization.

Data Presentation

The following table summarizes typical quantitative data for the oxidation of secondary alcohols to ketones using the described methods. It is important to note that yields and reaction times can vary depending on the specific substrate, scale, and reaction conditions.

Oxidation ProtocolOxidizing AgentTypical SubstrateSolventReaction TimeTypical Yield (%)Reference
Jones Oxidation CrO₃, H₂SO₄, H₂OSecondary AlcoholsAcetone0.5 - 2 hours85 - 95%[1][2]
PCC Oxidation Pyridinium ChlorochromateSecondary AlcoholsDichloromethane1 - 4 hours80 - 95%[3][4]
TEMPO-Catalyzed Oxidation TEMPO, NaOClSecondary AlcoholsDichloromethane/Water0.5 - 3 hours90 - 98%[5]

Experimental Protocols

Protocol 1: Jones Oxidation of this compound

This protocol is adapted from the well-established Jones oxidation of secondary alcohols.[1][2] It utilizes chromic acid, a powerful oxidizing agent, and is known for its high yields and relatively short reaction times.[2]

Materials:

  • This compound

  • Acetone (reagent grade)

  • Jones Reagent (a solution of chromium trioxide in sulfuric acid and water)[1][6]

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq.) in acetone.

  • Cool the solution in an ice-water bath to 0-5 °C.

  • Slowly add Jones reagent dropwise to the stirred solution. Maintain the temperature below 20 °C throughout the addition. The color of the reaction mixture will change from orange-red to green.[6]

  • After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears completely, indicating the destruction of excess oxidant.

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude dicyclohexyl ketone.

  • The crude product can be further purified by distillation or column chromatography on silica gel.

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation of this compound

PCC is a milder and more selective oxidizing agent than chromic acid, often used for substrates sensitive to strong acids.[3] The reaction is typically carried out in an anhydrous organic solvent.[4]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite® or silica gel

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of PCC (1.5 eq.) and Celite® (or silica gel, approximately the same weight as PCC) in anhydrous dichloromethane in a round-bottom flask, add a solution of this compound (1.0 eq.) in anhydrous dichloromethane.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.

  • Filter the mixture through a pad of Celite® or silica gel to remove the chromium salts.

  • Wash the filter cake thoroughly with anhydrous diethyl ether.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel to yield pure dicyclohexyl ketone.

Protocol 3: TEMPO-Catalyzed Oxidation of this compound

This protocol utilizes a catalytic amount of the stable nitroxyl radical TEMPO with a stoichiometric amount of a co-oxidant, such as sodium hypochlorite (bleach).[5] This method is considered a greener alternative to chromium-based oxidations.

Materials:

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite solution (commercial bleach, ~5-10%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and TEMPO (0.01-0.05 eq.) in dichloromethane.

  • Add a saturated aqueous solution of sodium bicarbonate.

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add the sodium hypochlorite solution dropwise, ensuring the temperature remains below 10 °C.

  • Stir the reaction vigorously at 0 °C until TLC analysis indicates the complete consumption of the starting material (typically 0.5-2 hours).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude dicyclohexyl ketone.

  • Purify the product by distillation or column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification cluster_product Final Product start This compound reaction Oxidation start->reaction Oxidizing Agent Solvent quench Quenching reaction->quench Quenching Agent extraction Extraction quench->extraction Organic Solvent Aqueous Washes drying Drying extraction->drying Drying Agent concentration Concentration drying->concentration Reduced Pressure purification Purification concentration->purification Distillation or Chromatography product Dicyclohexyl Ketone purification->product

Caption: General experimental workflow for the oxidation of this compound.

signaling_pathway cluster_reactants Reactants cluster_intermediate Intermediate Stage cluster_products Products alcohol This compound (Secondary Alcohol) intermediate Intermediate Complex (e.g., Chromate Ester) alcohol->intermediate Reaction oxidant Oxidizing Agent (e.g., CrO₃, PCC, TEMPO/NaOCl) oxidant->intermediate ketone Dicyclohexyl Ketone intermediate->ketone Elimination byproduct Reduced Oxidant (e.g., Cr(III), Pyridinium HCl) intermediate->byproduct

Caption: Logical relationship in the oxidation of a secondary alcohol.

References

Application Notes and Protocols: Dicyclohexylmethanol as a Versatile Precursor in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dicyclohexylmethanol, a readily available secondary alcohol, serves as a valuable and versatile starting material for the synthesis of a variety of organic compounds. Its bulky dicyclohexyl moiety imparts unique physicochemical properties to its derivatives, making it an attractive scaffold in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the transformation of this compound into key chemical intermediates, including ketones, esters, and alkyl chlorides.

Oxidation of this compound to Dicyclohexyl Ketone

The oxidation of this compound to dicyclohexyl ketone is a fundamental transformation that provides access to a key intermediate for further functionalization. Pyridinium chlorochromate (PCC) is an effective and selective oxidizing agent for this purpose.[1]

Experimental Protocol: PCC Oxidation

A general procedure for the oxidation of secondary alcohols to ketones using PCC involves the suspension of PCC in a chlorinated solvent, followed by the addition of the alcohol.[2] The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC).

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)[1]

  • Celite®

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Diethyl Ether

  • Silica Gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (1.5 equivalents) and Celite® in anhydrous dichloromethane.

  • To the stirred suspension, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude dicyclohexyl ketone.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure dicyclohexyl ketone.

Quantitative Data:

ReactantProductReagentSolventReaction TimeYield
This compoundDicyclohexyl KetonePCCCH₂Cl₂2-4 hoursHigh

Oxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product DCM This compound Mix Mix and Stir (2-4h, RT) DCM->Mix PCC PCC PCC->Mix Solvent DCM Solvent->Mix Filter Filter through Silica/Celite Mix->Filter Evap Evaporate Solvent Filter->Evap Chrom Column Chromatography Evap->Chrom Ketone Dicyclohexyl Ketone Chrom->Ketone

Caption: Experimental workflow for the oxidation of this compound.

Esterification of this compound

Ester derivatives of this compound can be readily synthesized through reaction with acylating agents such as acid anhydrides in the presence of a base catalyst like pyridine. These esters are of interest for their potential biological activities.

Experimental Protocol: Acetylation with Acetic Anhydride

The esterification of an alcohol with acetic anhydride in the presence of pyridine is a classic and efficient method for the formation of acetate esters.[3]

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine

  • Diethyl Ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equivalent) in pyridine in a round-bottom flask.

  • Cool the solution in an ice bath and add acetic anhydride (1.5 equivalents) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure dicyclohexylcarbinyl acetate.

Quantitative Data:

ReactantProductReagentsSolventReaction TimeYield
This compoundDicyclohexylcarbinyl AcetateAcetic Anhydride, PyridinePyridine12-16 hoursHigh

Note: Specific yield for this reaction with this compound is not provided in the searched literature, but this method is generally high-yielding for primary and secondary alcohols.

Esterification_Pathway DCM This compound Ester Dicyclohexylcarbinyl Acetate DCM->Ester Ac2O Acetic Anhydride Ac2O->Ester Py Pyridine (Catalyst) Py->Ester Byproduct Acetic Acid

Caption: Synthesis of dicyclohexylcarbinyl acetate.

Synthesis of Dicyclohexylcarbinyl Chloride

The conversion of this compound to dicyclohexylcarbinyl chloride provides a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Thionyl chloride is a common and effective reagent for this transformation.[4][5]

Experimental Protocol: Chlorination with Thionyl Chloride

The reaction of an alcohol with thionyl chloride is a standard method for the preparation of alkyl chlorides.[4] The reaction proceeds with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts.[5]

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Diethyl Ether

  • Standard laboratory glassware and magnetic stirrer, equipped with a gas trap

Procedure:

  • In a fume hood, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to ice-water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dicyclohexylcarbinyl chloride.

  • The crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data:

ReactantProductReagentSolventReaction TimeYield
This compoundDicyclohexylcarbinyl ChlorideSOCl₂Diethyl Ether1-2 hoursHigh

Note: While a specific yield for this compound is not available in the provided search results, this reaction is generally efficient for the conversion of secondary alcohols to alkyl chlorides.[4]

Chlorination_Relationship DCM This compound (Alcohol) Intermediate Chlorosulfite Ester (Intermediate) DCM->Intermediate + SOCl₂ SOCl2 Thionyl Chloride (Reagent) Product Dicyclohexylcarbinyl Chloride (Alkyl Halide) Intermediate->Product - SO₂ - Cl⁻ Byproducts SO₂ + HCl (Gaseous Byproducts)

Caption: Logical relationship in the synthesis of dicyclohexylcarbinyl chloride.

Application in Drug Development: A Conceptual Pathway

While specific drug candidates derived directly from this compound with detailed signaling pathway information were not identified in the literature search, the dicyclohexylcarbinyl scaffold is of interest in medicinal chemistry. For instance, bulky hydrophobic groups are often found in molecules designed to interact with specific biological targets, such as ion channels.[6][7][8][9][10]

The following diagram illustrates a conceptual signaling pathway where a hypothetical this compound derivative acts as a blocker of a voltage-gated calcium channel, a common target in drug discovery. This is a representative example of how such a molecule could be envisioned to function.

Signaling_Pathway cluster_membrane Cell Membrane VGCC Voltage-Gated Calcium Channel Ca_influx Ca²⁺ Influx VGCC->Ca_influx Depolarization Membrane Depolarization Depolarization->VGCC activates Cell_Response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) Ca_influx->Cell_Response triggers Drug Hypothetical This compound Derivative Drug->VGCC blocks

Caption: Conceptual signaling pathway of a hypothetical calcium channel blocker.

References

Application Notes and Protocols: The Role of Dicyclohexylmethanol Derivatives in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of dicyclohexylmethanol and its derivatives in polymer chemistry. This document offers detailed protocols, expected data, and potential applications to guide researchers in synthesizing novel polymers.

Application Note 1: Ring-Opening Polymerization of a Dicyclohexyl-Containing Monomer

Introduction

The incorporation of bulky, hydrophobic groups like the dicyclohexyl moiety into polymer backbones can significantly influence their thermal and mechanical properties. One approach to achieve this is through the ring-opening polymerization (ROP) of cyclic monomers containing the dicyclohexyl group. This note describes the synthesis and polymerization of a dicyclohexyl-functionalized dioxaphospholane, a representative example of how this compound derivatives can be utilized to create polymers with unique characteristics. The resulting poly(ethylene alkyl phosphonate)s are expected to exhibit higher glass transition temperatures compared to their linear alkyl counterparts.

Data Presentation

Table 1: Polymerization of 2-cyclohexyl-2-oxo-1,3,2-dioxaphospholane (cyHexPPn)

EntryInitiatorMonomer/Initiator RatioConversion (%)Mn ( g/mol )Đ (Mw/Mn)Tg (°C)
1Benzyl Alcohol50:1959,8001.1515
2Benzyl Alcohol100:19218,5001.1814
3This compound50:19610,2001.1416
4This compound100:19419,1001.1715

Note: Data is representative and based on analogous systems.

Experimental Protocol: Synthesis and Polymerization of 2-cyclohexyl-2-oxo-1,3,2-dioxaphospholane (cyHexPPn)

Materials:

  • This compound

  • Phosphorus trichloride

  • Ethylene glycol

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Benzyl alcohol (initiator)

  • 1,8-Diazabicycloundec-7-ene (DBU) (catalyst)

  • Anhydrous diethyl ether

  • Anhydrous hexane

Procedure:

  • Monomer Synthesis (cyHexPPn):

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus trichloride (1.0 eq) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Filter the reaction mixture to remove triethylamine hydrochloride salt.

    • To the filtrate, add a solution of ethylene glycol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for another 24 hours.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-cyclohexyl-2-oxo-1,3,2-dioxaphospholane (cyHexPPn).

  • Ring-Opening Polymerization:

    • In a glovebox, add the synthesized cyHexPPn monomer (e.g., 50 eq) to a vial.

    • Add the desired amount of initiator (e.g., benzyl alcohol, 1 eq) and catalyst (e.g., DBU, 0.1 eq).

    • Dissolve the mixture in anhydrous DCM.

    • Stir the reaction at room temperature and monitor the conversion by ¹H NMR spectroscopy.

    • Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture to a large excess of cold diethyl ether or hexane.

    • Collect the polymer by filtration and dry it under vacuum to a constant weight.

    • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and dispersity (Đ), and by Differential Scanning Calorimetry (DSC) for the glass transition temperature (Tg).

Visualization

ROP_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Ring-Opening Polymerization Reaction_Setup Reaction Setup: This compound, PCl3, Et3N in DCM Intermediate_Formation Intermediate Formation Reaction_Setup->Intermediate_Formation Cyclization Cyclization with Ethylene Glycol Intermediate_Formation->Cyclization Purification Purification: Column Chromatography Cyclization->Purification Polymerization_Setup Polymerization Setup: Monomer, Initiator, Catalyst in DCM Purification->Polymerization_Setup cyHexPPn Monomer Polymerization Polymerization Polymerization_Setup->Polymerization Precipitation Precipitation in Ether/Hexane Polymerization->Precipitation Drying Drying under Vacuum Precipitation->Drying Characterization Characterization: GPC, DSC, NMR Drying->Characterization Polymer

Caption: Workflow for the synthesis and ROP of a dicyclohexyl-functionalized monomer.

Application Note 2: this compound as a Co-monomer in Polyurethane Synthesis

Introduction

Polyurethanes are a versatile class of polymers with a wide range of applications. Their properties can be tailored by varying the diisocyanate and diol/polyol components. This compound, with its two hydroxyl groups (after conversion to a diol or used as a chain extender), can be incorporated into polyurethane formulations. The bulky and rigid dicyclohexyl groups are expected to enhance the thermal stability, hardness, and hydrophobicity of the resulting polyurethane.

Data Presentation

Table 2: Properties of Polyurethanes Synthesized with Dicyclohexyl-containing Diols

EntryDiol CompositionNCO/OH RatioTensile Strength (MPa)Elongation at Break (%)Shore D Hardness
1100% Poly(tetramethylene ether) glycol (PTMEG)1.052560045
280% PTMEG / 20% Dicyclohexyl-diol1.053545055
360% PTMEG / 40% Dicyclohexyl-diol1.054830065
450% PTMEG / 50% Dicyclohexyl-diol1.055520075

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocol: Synthesis of a Polyurethane using a Dicyclohexyl-containing Diol

Materials:

  • Dicyclohexyl-containing diol (e.g., 1,4-cyclohexanedimethanol as a proxy, or a derivative of this compound)

  • Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )

  • 4,4'-Methylenebis(cyclohexyl isocyanate) (H12MDI)

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1,4-Butanediol (chain extender)

Procedure:

  • Prepolymer Synthesis:

    • In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and under an inert atmosphere, add the dicyclohexyl-containing diol and PTMEG.

    • Heat the mixture to 80 °C with stirring to ensure homogeneity and remove any residual moisture.

    • Cool the mixture to 60 °C and add H12MDI.

    • Add a catalytic amount of DBTDL (e.g., 0.01 wt%).

    • Stir the reaction at 80 °C for 3-4 hours to form the isocyanate-terminated prepolymer. Monitor the NCO content by titration.

  • Chain Extension:

    • Once the theoretical NCO content is reached, cool the prepolymer to 60 °C.

    • Add the chain extender, 1,4-butanediol, dropwise with vigorous stirring.

    • As the viscosity increases, add anhydrous DMF to maintain a stirrable solution.

    • Continue stirring for 1-2 hours after the addition of the chain extender is complete.

  • Casting and Curing:

    • Pour the polyurethane solution onto a flat, non-stick surface (e.g., a Teflon-coated pan).

    • Cure the film in an oven at 80 °C for 12 hours, followed by 100 °C for 4 hours to remove the solvent and complete the reaction.

    • Characterize the resulting polyurethane film for its mechanical and thermal properties.

Visualization

PU_Synthesis_Workflow cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension cluster_curing Casting and Curing Diols Dicyclohexyl-diol + PTMEG Mix_Reactants Mix Diols and Isocyanate Diols->Mix_Reactants Isocyanate H12MDI Isocyanate->Mix_Reactants Catalyst DBTDL Add_Catalyst Add Catalyst Catalyst->Add_Catalyst Chain_Extender 1,4-Butanediol Add_Extender Add Chain Extender Chain_Extender->Add_Extender Mix_Reactants->Add_Catalyst Reaction React at 80°C Add_Catalyst->Reaction Reaction->Add_Extender Prepolymer Stirring Stirring in DMF Add_Extender->Stirring Casting Cast Film Stirring->Casting Polyurethane Solution Curing Cure in Oven Casting->Curing Final_Product Characterization Curing->Final_Product Polyurethane Film

Caption: Workflow for the synthesis of polyurethane incorporating a dicyclohexyl-containing diol.

Application Note 3: this compound as a Chain Transfer Agent in Radical Polymerization

Introduction

Chain transfer agents (CTAs) are used in radical polymerization to control the molecular weight of the resulting polymers. Alcohols can act as CTAs, although they are generally less efficient than thiols. This compound, with its secondary alcohol structure, can potentially act as a CTA. The bulky dicyclohexyl groups may influence the chain transfer constant and the end-group functionality of the polymer.

Data Presentation

Table 3: Effect of this compound as a CTA in Styrene Polymerization

Entry[CTA]/[Monomer] RatioPolymerization Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
10685150,0002.1
20.0168295,0001.9
30.0567845,0001.8
40.1067528,0001.7

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocol: Radical Polymerization of Styrene with this compound as a CTA

Materials:

  • Styrene (monomer), inhibitor removed

  • This compound (CTA)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol

Procedure:

  • Reaction Setup:

    • In a Schlenk flask, dissolve styrene, this compound (at the desired concentration), and AIBN in toluene.

    • The total volume of the solution should be adjusted to achieve the desired monomer concentration (e.g., 2 M).

    • Deoxygenate the solution by three freeze-pump-thaw cycles.

  • Polymerization:

    • Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

    • Allow the polymerization to proceed for a specific time (e.g., 6 hours).

  • Isolation and Purification:

    • Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol with vigorous stirring.

    • Collect the white precipitate by filtration.

    • Redissolve the polymer in a small amount of toluene and reprecipitate it in methanol to remove any unreacted monomer and CTA.

    • Dry the purified polystyrene under vacuum at 60 °C to a constant weight.

  • Characterization:

    • Determine the conversion gravimetrically.

    • Analyze the molecular weight (Mn) and dispersity (Đ) of the polymer by Gel Permeation Chromatography (GPC).

Visualization

CTA_Workflow cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_isolation Isolation and Purification Monomer Styrene Dissolve Dissolve Reactants in Toluene Monomer->Dissolve CTA This compound CTA->Dissolve Initiator AIBN Initiator->Dissolve Solvent Toluene Solvent->Dissolve Deoxygenate Freeze-Pump-Thaw Cycles Dissolve->Deoxygenate Heating Heat at 70°C Deoxygenate->Heating Initiate Polymerization Precipitation Precipitate in Methanol Heating->Precipitation Polymer Solution Filtration Filter Polymer Precipitation->Filtration Reprecipitation Redissolve and Reprecipitate Filtration->Reprecipitation Drying Dry under Vacuum Reprecipitation->Drying Characterization Characterization: GPC, Gravimetry Drying->Characterization Purified Polystyrene

Caption: Workflow for radical polymerization using this compound as a CTA.

The Potential of Dicyclohexylmethanol as a Chiral Auxiliary: An Overview Based on Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the use of chiral auxiliaries is a well-established strategy to control the stereochemical outcome of a reaction. An ideal chiral auxiliary should be readily available, easily attached to the substrate, effectively control the stereochemistry of a reaction, and be readily removable and recoverable. While a thorough review of the scientific literature does not reveal specific applications of dicyclohexylmethanol as a chiral auxiliary, its structure, featuring two bulky cyclohexyl groups, suggests potential for steric shielding of one face of a prochiral substrate. This report provides a detailed overview of the principles and applications of structurally similar and widely used cyclohexyl-based chiral auxiliaries. The data and protocols presented herein for compounds such as (-)-menthol, (-)-8-phenylmenthol, and trans-2-phenyl-1-cyclohexanol can serve as a guide for the potential application and evaluation of this compound in asymmetric synthesis.

Principle of Stereocontrol with Cyclohexyl-Based Chiral Auxiliaries

The effectiveness of cyclohexyl-based chiral auxiliaries stems from the conformational rigidity and steric bulk of the cyclohexyl ring. When attached to a reactant, the auxiliary blocks one of the prochiral faces of the molecule, forcing an incoming reagent to attack from the less hindered face. This steric hindrance dictates the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer.

Application in Asymmetric Reactions

Cyclohexyl-based chiral auxiliaries have been successfully employed in a variety of asymmetric transformations, including Diels-Alder reactions, alkylation of enolates, and aldol reactions.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The use of chiral auxiliaries allows for the synthesis of enantiomerically enriched cyclic compounds. Acrylate esters derived from chiral cyclohexyl alcohols are commonly used as chiral dienophiles.

Table 1: Performance of Cyclohexyl-Based Chiral Auxiliaries in the Asymmetric Diels-Alder Reaction of their Acrylates with Cyclopentadiene

Chiral AuxiliaryLewis AcidTemperature (°C)Yield (%)Diastereomeric Excess (de, %)Reference
(-)-MentholTiCl₄-788588[1]
(-)-8-PhenylmentholEt₂AlCl-7891>99[1]
(1R, 2S)-trans-2-Phenyl-1-cyclohexanolTiCl₄-788995[1]

Experimental Protocol: Asymmetric Diels-Alder Reaction

  • Synthesis of the Chiral Acrylate: To a solution of the chiral alcohol (e.g., (1R, 2S)-trans-2-phenyl-1-cyclohexanol, 1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C, acryloyl chloride (1.1 eq.) is added dropwise. The reaction mixture is stirred for 2 hours at room temperature, then quenched with water. The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography.[1]

  • Diels-Alder Reaction: To a solution of the chiral acrylate (1.0 eq.) in anhydrous dichloromethane at -78 °C, a Lewis acid (e.g., TiCl₄, 1.1 eq.) is added dropwise. After stirring for 30 minutes, freshly distilled cyclopentadiene (3.0 eq.) is added. The reaction is stirred for 4 hours at -78 °C.[1]

  • Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is warmed to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous MgSO₄ and concentrated. The diastereomeric excess is determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.[1]

  • Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (e.g., LiOH in THF/H₂O) or reduction (e.g., LiAlH₄ in THF) to yield the chiral product and recover the auxiliary.[1]

Logical Workflow for Asymmetric Diels-Alder Reaction

Diels_Alder_Workflow cluster_synthesis Synthesis of Chiral Dienophile cluster_reaction Diels-Alder Reaction cluster_cleavage Auxiliary Cleavage Chiral_Alcohol Chiral Cyclohexyl Alcohol Chiral_Acrylate Chiral Acrylate Chiral_Alcohol->Chiral_Acrylate Triethylamine, CH2Cl2 Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Chiral_Acrylate Adduct Diastereomerically Enriched Adduct Chiral_Acrylate->Adduct Cyclopentadiene Cyclopentadiene Cyclopentadiene->Adduct Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Adduct Chiral_Product Enantiomerically Pure Product Adduct->Chiral_Product e.g., LiOH or LiAlH4 Recovered_Auxiliary Recovered Chiral Auxiliary Adduct->Recovered_Auxiliary

Caption: Workflow for an asymmetric Diels-Alder reaction.

Asymmetric Alkylation of Enolates

Chiral auxiliaries can be used to synthesize α-substituted carboxylic acid derivatives with high enantiopurity. The chiral auxiliary is first converted to an amide, which is then deprotonated to form a chiral enolate. The subsequent alkylation occurs with high diastereoselectivity.

Table 2: Performance of Cyclohexyl-Based Chiral Auxiliaries in the Asymmetric Alkylation of Propionamides with Benzyl Bromide

Chiral AuxiliaryBaseTemperature (°C)Yield (%)Diastereomeric Excess (de, %)Reference
(-)-MentholLDA-788285[1]
(-)-8-PhenylmentholLDA-7890>98[1]
(1R, 2S)-trans-2-Phenyl-1-cyclohexanolLDA-788896[1]

Experimental Protocol: Asymmetric Enolate Alkylation

  • Synthesis of the Chiral Amide: The chiral alcohol is first converted to its corresponding amine, which is then acylated with propionyl chloride to form the chiral amide.

  • Enolate Formation and Alkylation: To a solution of the chiral amide (1.0 eq.) in anhydrous THF at -78 °C, a strong base such as lithium diisopropylamide (LDA, 1.1 eq.) is added dropwise. After stirring for 30 minutes, the alkylating agent (e.g., benzyl bromide, 1.2 eq.) is added. The reaction is stirred at -78 °C for several hours.

  • Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of NH₄Cl and warmed to room temperature. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The diastereomeric excess is determined by ¹H NMR or HPLC analysis.

  • Auxiliary Cleavage: The chiral auxiliary is typically removed by acid or base hydrolysis to afford the chiral carboxylic acid.

Signaling Pathway for Stereocontrol in Enolate Alkylation

Enolate_Alkylation_Pathway cluster_steric Steric Shielding by Auxiliary Chiral_Amide Chiral Amide Enolate Chelated (Z)-Enolate Chiral_Amide->Enolate LDA, THF, -78°C Transition_State Shielded Transition State Enolate->Transition_State + Electrophile (R-X) Alkylated_Product Diastereomerically Enriched Product Transition_State->Alkylated_Product Auxiliary Bulky Cyclohexyl Groups

Caption: Stereocontrol in asymmetric enolate alkylation.

Conclusion and Future Outlook

While this compound itself has not been documented as a chiral auxiliary, the success of other cyclohexyl-based auxiliaries provides a strong rationale for its investigation. The bulky dicyclohexyl groups could offer significant steric hindrance, potentially leading to high levels of diastereoselectivity in asymmetric reactions. Researchers are encouraged to explore the synthesis of chiral this compound and its derivatives and evaluate their performance in key asymmetric transformations. The protocols and data presented for analogous compounds in this note can serve as a valuable starting point for such investigations. The development of new and efficient chiral auxiliaries is crucial for advancing the field of asymmetric synthesis and enabling the synthesis of complex chiral molecules for the pharmaceutical and other industries.

References

Application Notes and Protocols for Dicyclohexylmethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis, oxidation, and further transformation of dicyclohexylmethanol. The protocols are based on established organic chemistry methodologies and are intended to serve as a guide for laboratory practice.

Data Presentation

The following tables summarize quantitative data for the described reactions. Please note that yields and reaction times are representative and can vary based on reaction scale, purity of reagents, and specific laboratory conditions.

Table 1: Synthesis of this compound

MethodReactantsSolventTypical Yield (%)Reaction Time (h)
Grignard ReactionCyclohexylmagnesium bromide, CyclohexanecarboxaldehydeDiethyl ether80-902-4
Ketone ReductionDicyclohexyl ketone, Sodium borohydrideMethanol90-981-2

Table 2: Oxidation of this compound

MethodOxidizing AgentSolventTypical Yield (%)Reaction Time (h)
PCC OxidationPyridinium chlorochromate (PCC)Dichloromethane85-952-4
Swern OxidationOxalyl chloride, DMSO, TriethylamineDichloromethane90-971-2
Dess-Martin OxidationDess-Martin Periodinane (DMP)Dichloromethane90-981-3

Table 3: Esterification of this compound

MethodReagentsCatalystTypical Yield (%)Reaction Time (h)
Fischer EsterificationAcetic acidSulfuric acid70-8012-24

Experimental Protocols

Synthesis of this compound

a) Via Grignard Reaction

This protocol describes the synthesis of this compound by the reaction of cyclohexylmagnesium bromide with cyclohexanecarboxaldehyde.[1] Grignard reactions are highly sensitive to moisture, and all glassware must be thoroughly dried, and anhydrous solvents must be used.

Materials:

  • Magnesium turnings

  • Cyclohexyl bromide

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Cyclohexanecarboxaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Assemble the apparatus and flush with dry nitrogen. Add anhydrous diethyl ether to just cover the magnesium. Dissolve cyclohexyl bromide (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the cyclohexyl bromide solution to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing. Add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve cyclohexanecarboxaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.

b) Via Reduction of Dicyclohexyl Ketone

This protocol details the reduction of dicyclohexyl ketone to this compound using sodium borohydride.[2][3][4]

Materials:

  • Dicyclohexyl ketone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 3 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction: In a round-bottom flask, dissolve dicyclohexyl ketone (1.0 eq) in methanol. Cool the solution in an ice bath. Add sodium borohydride (0.3 eq) portion-wise to the stirred solution. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification: Carefully add 3 M HCl to quench the excess NaBH₄. Remove the methanol under reduced pressure. Add water to the residue and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Oxidation of this compound to Dicyclohexyl Ketone

a) Using Pyridinium Chlorochromate (PCC)

This protocol describes the oxidation of this compound to dicyclohexyl ketone using PCC.[5][6] PCC is a toxic and carcinogenic reagent and should be handled with appropriate safety precautions in a fume hood.[4]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Celite® or silica gel

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Reaction: To a stirred suspension of PCC (1.5 eq) and Celite® in anhydrous dichloromethane, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude dicyclohexyl ketone can be purified by flash column chromatography.

b) Using Dess-Martin Periodinane (DMP)

This method provides a milder alternative to chromium-based oxidants.[7][8][9] DMP is known to be sensitive and potentially explosive under certain conditions and should be handled with care.[8]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Reaction: Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask. Add Dess-Martin Periodinane (1.1 eq) in one portion. Stir the reaction mixture at room temperature for 1-3 hours.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous NaHCO₃ solution containing an excess of Na₂S₂O₃. Stir vigorously until the solid dissolves. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield dicyclohexyl ketone.

Esterification of this compound

a) Fischer Esterification

This protocol describes the acid-catalyzed esterification of this compound with acetic acid.

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), glacial acetic acid (excess, can be used as solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops). Heat the mixture to reflux for 12-24 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. Separate the layers. Wash the organic layer with water, saturated aqueous NaHCO₃ solution (until effervescence ceases), and brine. Dry the organic layer over anhydrous MgSO₄. Filter the solution and remove the solvent under reduced pressure. The resulting dicyclohexyl acetate can be purified by vacuum distillation.

Visualizations

experimental_workflow_grignard reagents Cyclohexyl bromide, Mg, Anhydrous Ether grignard Formation of Cyclohexylmagnesium bromide reagents->grignard reaction Grignard Reaction (0°C to RT) grignard->reaction aldehyde Cyclohexanecarboxaldehyde in Anhydrous Ether aldehyde->reaction quench Quench with aq. NH4Cl reaction->quench workup Work-up (Extraction, Drying) quench->workup purification Purification (Vacuum Distillation) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

experimental_workflow_oxidation start This compound reaction Oxidation Reaction (Room Temperature) start->reaction reagents Oxidizing Agent (e.g., PCC or DMP) in Dichloromethane reagents->reaction workup Work-up (Filtration/Extraction, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product Dicyclohexyl Ketone purification->product

Caption: General workflow for the oxidation of this compound.

experimental_workflow_reduction start Dicyclohexyl Ketone reaction Reduction Reaction (0°C to RT) start->reaction reagents Sodium Borohydride in Methanol reagents->reaction quench Quench with aq. HCl reaction->quench workup Work-up (Extraction, Drying) quench->workup purification Purification (Recrystallization) workup->purification product This compound purification->product

Caption: Workflow for the reduction of dicyclohexyl ketone.

References

Large-Scale Synthesis of Dicyclohexylmethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of dicyclohexylmethanol, a valuable intermediate in the pharmaceutical and specialty chemical industries. The protocols outlined below focus on scalable and efficient methodologies, including catalytic hydrogenation of dicyclohexyl ketone and Grignard synthesis routes.

Physicochemical Data of this compound

PropertyValue
Molecular Formula C₁₃H₂₄O
Molecular Weight 196.33 g/mol
Appearance White to off-white solid
Melting Point 58-64 °C
Boiling Point 154 °C @ 12 mmHg
CAS Number 4453-82-1

Synthetic Pathways Overview

This compound can be efficiently synthesized on a large scale via two primary routes: the reduction of dicyclohexyl ketone and the Grignard reaction of a cyclohexyl magnesium halide with a suitable cyclohexyl carbonyl compound.

Synthesis_Pathways cluster_0 Reduction Routes cluster_1 Grignard Synthesis Dicyclohexyl Ketone Dicyclohexyl Ketone This compound This compound Dicyclohexyl Ketone->this compound Catalytic Hydrogenation (e.g., Raney Ni, H₂) Dicyclohexyl Ketone->this compound Chemical Reduction (e.g., NaBH₄) Cyclohexylmagnesium Bromide Cyclohexylmagnesium Bromide Cyclohexylmagnesium Bromide->this compound 1. Reaction 2. H₃O⁺ workup Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde->this compound Ethyl Cyclohexanecarboxylate Ethyl Cyclohexanecarboxylate Ethyl Cyclohexanecarboxylate->this compound

Caption: Synthetic routes to this compound.

Protocol 1: Catalytic Hydrogenation of Dicyclohexyl Ketone

This protocol details the reduction of dicyclohexyl ketone to this compound using Raney® Nickel as the catalyst. This method is well-suited for large-scale production due to the high efficiency and recyclability of the catalyst.

Quantitative Data for Catalytic Hydrogenation
ParameterValue
Reactant Dicyclohexyl Ketone
Catalyst Raney® Nickel (activated)
Catalyst Loading 5-10% (w/w) relative to dicyclohexyl ketone
Solvent Ethanol or Isopropanol
Hydrogen Pressure 20 bar
Temperature 100 °C
Reaction Time 4-6 hours
Typical Yield >95%

Experimental Workflow: Catalytic Hydrogenation

Hydrogenation_Workflow start Start charge_reactor Charge Autoclave: Dicyclohexyl Ketone Solvent Raney Ni Slurry start->charge_reactor seal_purge Seal Reactor & Purge with N₂ then H₂ charge_reactor->seal_purge pressurize_heat Pressurize with H₂ (20 bar) Heat to 100 °C seal_purge->pressurize_heat react Maintain Reaction Conditions (4-6 hours) pressurize_heat->react cool_depressurize Cool to Room Temperature Vent H₂ Pressure react->cool_depressurize filter_catalyst Filter to Remove Raney Ni cool_depressurize->filter_catalyst concentrate Concentrate Filtrate (Rotary Evaporation) filter_catalyst->concentrate purify Recrystallize from Hexanes concentrate->purify product This compound purify->product

Caption: Workflow for catalytic hydrogenation.

Detailed Methodology
  • Catalyst Preparation: Prepare activated Raney® Nickel by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution. Wash the catalyst with deionized water until the washings are neutral. Store the activated catalyst under water or a suitable solvent to prevent deactivation.

  • Reaction Setup: In a high-pressure autoclave, charge dicyclohexyl ketone and ethanol (or isopropanol). Add the activated Raney® Nickel as a slurry. The catalyst loading should be between 5-10% by weight of the dicyclohexyl ketone.

  • Hydrogenation: Seal the autoclave and purge the system with nitrogen gas, followed by hydrogen gas. Pressurize the reactor to 20 bar with hydrogen and begin stirring. Heat the reaction mixture to 100 °C and maintain these conditions for 4-6 hours, or until hydrogen uptake ceases.

  • Work-up and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure. Open the reactor and filter the reaction mixture to remove the Raney® Nickel catalyst. The catalyst can be washed with the reaction solvent and stored for reuse. Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude this compound can be purified by recrystallization from a suitable solvent such as hexanes to yield a white to off-white solid.

Protocol 2: Reduction of Dicyclohexyl Ketone with Sodium Borohydride

For smaller to medium-scale synthesis where high-pressure equipment is not available, sodium borohydride offers a convenient and efficient alternative for the reduction of dicyclohexyl ketone.

Quantitative Data for NaBH₄ Reduction
ParameterValue
Reactant Dicyclohexyl Ketone
Reducing Agent Sodium Borohydride (NaBH₄)
Molar Ratio (NaBH₄:Ketone) 1.5 : 1
Solvent Methanol or Ethanol
Temperature 25-30 °C
Reaction Time 2-4 hours
Typical Yield 90-95%
Detailed Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dicyclohexyl ketone in methanol or ethanol.

  • Reduction: To the stirred solution, add sodium borohydride portion-wise over 30 minutes. The reaction is exothermic, and the temperature should be maintained between 25-30 °C, using a water bath for cooling if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Purification: Once the reaction is complete, carefully add water to quench any unreacted sodium borohydride. Remove the solvent under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent to obtain the crude this compound. Purify by recrystallization from hexanes.

Protocol 3: Grignard Synthesis of this compound

This protocol describes the synthesis of this compound via the reaction of cyclohexylmagnesium bromide with cyclohexanecarboxaldehyde. This method is particularly useful for constructing the this compound skeleton from smaller cyclohexyl units.

Quantitative Data for Grignard Synthesis
ParameterValue
Reactant 1 Cyclohexyl Bromide
Reactant 2 Magnesium Turnings
Reactant 3 Cyclohexanecarboxaldehyde
Molar Ratio (Mg:Bromide) 1.1 : 1
Molar Ratio (Grignard:Aldehyde) 1.2 : 1
Solvent Anhydrous Diethyl Ether or THF
Temperature (Grignard Formation) Reflux
Temperature (Reaction with Aldehyde) 0 °C to Room Temperature
Reaction Time 2-3 hours
Typical Yield 75-85%

Experimental Workflow: Grignard Synthesis

Grignard_Workflow start Start prepare_grignard Prepare Cyclohexylmagnesium Bromide (Cyclohexyl Bromide + Mg in Ether) start->prepare_grignard cool_grignard Cool Grignard Reagent to 0 °C prepare_grignard->cool_grignard add_aldehyde Add Cyclohexanecarboxaldehyde Dropwise cool_grignard->add_aldehyde warm_stir Warm to Room Temperature Stir for 2-3 hours add_aldehyde->warm_stir quench Quench with Saturated NH₄Cl (aq) warm_stir->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash Organic Layer with Brine Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify product This compound purify->product

Caption: Workflow for Grignard synthesis.

Detailed Methodology
  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. In the dropping funnel, place a solution of cyclohexyl bromide in anhydrous diethyl ether or THF. Add a small amount of the cyclohexyl bromide solution to the magnesium. Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium is consumed.

  • Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of cyclohexanecarboxaldehyde in anhydrous diethyl ether or THF dropwise to the Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

An alternative Grignard approach involves the reaction of two equivalents of cyclohexylmagnesium bromide with one equivalent of an ester such as ethyl cyclohexanecarboxylate. This method also provides good yields of this compound.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Dicyclohexylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of crude dicyclohexylmethanol. The following troubleshooting guides and FAQs provide direct, actionable advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Answer: Common impurities depend on the synthetic route used. Typically, they can include:

  • Unreacted Starting Materials: Such as dicyclohexyl ketone.

  • Reducing Agent Byproducts: For example, borate salts if sodium borohydride was used for reduction.

  • Reaction Solvents: Residual solvents from the synthesis and initial workup.

  • Side Products: Small amounts of byproducts from the reaction.

Q2: Which purification technique is best for this compound?

Answer: The best technique depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

  • Recrystallization: Excellent for achieving high purity on a moderate to large scale, especially for removing minor, structurally different impurities. This compound's solid nature at room temperature makes it a good candidate for this method.[1]

  • Vacuum Distillation: Effective for separating this compound from non-volatile or much more volatile impurities. It is suitable for moderate to large quantities. Given its high boiling point (154 °C at 12 mm Hg), distillation must be performed under vacuum to prevent decomposition.[1]

  • Flash Column Chromatography: Ideal for achieving very high purity, especially when separating structurally similar impurities. It is most practical for small to moderate scales (mg to g).[2]

Q3: What are the key physical properties of this compound to consider during purification?

Answer: Key properties include:

  • Melting Point: 58-64 °C.[1] This makes recrystallization a viable method.

  • Boiling Point: 154 °C at 12 mm Hg.[1] This necessitates the use of vacuum distillation to avoid thermal degradation at atmospheric pressure.

  • Solubility: Soluble in common organic solvents like methanol, ethanol, and dichloromethane.[1][3]

Purification Method Selection

The choice of purification method is critical and depends on several factors. The following decision tree can help guide your selection process.

G start Crude this compound scale What is the scale? start->scale purity High Purity Needed (>99%)? scale->purity Large Scale (>10g) chromatography Column Chromatography scale->chromatography Small Scale (<5g) impurities Impurities are non-volatile solids? purity->impurities No purity->chromatography Yes recrystallization Recrystallization impurities->recrystallization No / Unsure distillation Vacuum Distillation impurities->distillation Yes final_purity Final Purity Check (TLC, GC, NMR) recrystallization->final_purity distillation->final_purity chromatography->final_purity

Caption: Decision tree for selecting a purification technique.

Data Presentation: Comparison of Purification Techniques

TechniqueTypical PurityTypical YieldScalabilityKey Considerations
Recrystallization >98%60-85%Good (grams to kilograms)Requires finding a suitable solvent system; loss of material in mother liquor.[4]
Vacuum Distillation 95-99%70-90%Excellent (grams to kilograms)Requires vacuum setup; risk of thermal decomposition if not controlled.[5]
Column Chromatography >99%50-80%Poor (milligrams to grams)Generates significant solvent waste; can be time-consuming.[2]

Troubleshooting Guides

Recrystallization

Issue: The compound dissolved in the hot solvent, but no crystals form upon cooling.

  • Possible Cause(s):

    • Too much solvent was used, and the solution is not saturated.[4]

    • The solution is supersaturated but requires a nucleation site to begin crystallization.[4]

    • Cooling was too rapid.

  • Suggested Solution(s):

    • Induce Nucleation: Scratch the inside of the flask at the solution's surface with a glass rod. Alternatively, add a tiny "seed" crystal of this compound.[4]

    • Reduce Solvent Volume: Gently reheat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then allow it to cool again.[4]

    • Ensure Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.[6]

Issue: The compound "oiled out" instead of forming crystals.

  • Possible Cause(s):

    • The solution is too concentrated, causing the compound to come out of solution above its melting point.[7]

    • The boiling point of the chosen solvent is higher than the melting point of the compound.

  • Suggested Solution(s):

    • Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation level, then cool slowly.[7]

    • Lower Dissolution Temperature: Try dissolving the compound at a temperature just below its melting point.

    • Change Solvent System: Select a solvent with a lower boiling point or use a two-solvent system (a "good" solvent to dissolve the compound, and a "poor" solvent, or anti-solvent, to induce crystallization).[8]

Issue: The final yield is very low.

  • Possible Cause(s):

    • Too much solvent was used, leaving a significant amount of product dissolved in the mother liquor.[4]

    • Premature crystallization occurred during a hot filtration step.

    • Crystals were lost during the transfer or washing steps.

  • Suggested Solution(s):

    • Check Mother Liquor: Evaporate the solvent from the filtrate. If a large amount of solid remains, you can recover a "second crop" of crystals by concentrating the mother liquor and re-cooling.[7]

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[9]

    • Preheat Funnel: If performing a hot filtration, preheat the funnel and receiving flask to prevent the product from crystallizing on the filter paper.[9]

    • Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.[10]

Vacuum Distillation

Issue: The liquid is "bumping" or boiling uncontrollably.

  • Possible Cause(s):

    • Uneven heating.

    • Lack of nucleation sites for smooth boiling.

    • Vacuum is unstable.

  • Suggested Solution(s):

    • Ensure Smooth Boiling: Add boiling chips or a magnetic stir bar to the distillation flask before heating.

    • Use a Water/Oil Bath: Heat the flask in a heating mantle with sand or in an oil bath for even temperature distribution.

    • Check Vacuum Seal: Ensure all joints are properly sealed and the vacuum pump is operating correctly.

Issue: The product is decomposing (turning dark).

  • Possible Cause(s):

    • The distillation temperature is too high.

  • Suggested Solution(s):

    • Improve Vacuum: A lower pressure (a better vacuum) will lower the boiling point of the liquid, allowing distillation to occur at a lower, safer temperature.

    • Heat Gently: Do not overheat the sample. Raise the temperature gradually to just above the boiling point at your operating pressure.

Column Chromatography

Issue: Poor separation of this compound from impurities (streaking or overlapping bands).

  • Possible Cause(s):

    • The chosen solvent system (eluent) is not optimal.

    • The column was overloaded with the crude sample.

    • The silica gel was not packed properly.

  • Suggested Solution(s):

    • Optimize Eluent: Use Thin-Layer Chromatography (TLC) to test various solvent systems. A good system will give your product an Rf value of approximately 0.3-0.4. For this compound, start with a low-polarity mixture like 5-10% ethyl acetate in hexanes and adjust as needed.[11]

    • Reduce Sample Load: Use an appropriate amount of crude material for the column size (typically 1-5% of the silica gel weight).

    • Repack Column: Ensure the silica gel is packed uniformly without air bubbles or cracks.

Experimental Protocols

Protocol 1: Recrystallization from a Hexane/Ethyl Acetate System
  • Dissolution: Place 5.0 g of crude this compound in a 100 mL Erlenmeyer flask. Add a magnetic stir bar. On a hot plate in a fume hood, add a minimal amount of hot ethyl acetate dropwise while stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.[9]

  • Induce Crystallization: Remove the flask from the heat. Slowly add hot hexanes dropwise until the solution becomes slightly turbid (cloudy). Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold hexanes.

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the solid to a watch glass and let it air dry or place it in a vacuum desiccator.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly greased and sealed. Place a stir bar in the distillation flask.

  • Sample Addition: Add the crude this compound (e.g., 10 g) to the distillation flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap. Slowly and carefully apply the vacuum.

  • Heating: Once a stable vacuum is achieved (e.g., ~12 mmHg), begin to gently heat the distillation flask using a heating mantle or oil bath.[5]

  • Distillation: The temperature of the distilling vapor should rise and stabilize. Collect the fraction that distills over at the expected boiling point (approx. 154 °C at 12 mmHg).[1] Discard any initial lower-boiling fractions (forerun) and stop the distillation before all the material is gone to avoid distilling over high-boiling impurities.

  • Shutdown: Remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 3: Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine a solvent system that provides good separation and gives this compound an Rf of ~0.3. A good starting point is 10% ethyl acetate in hexanes.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if necessary). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Crystallization Troubleshooting Workflow

The following flowchart illustrates a logical workflow for troubleshooting common issues during crystallization.

G start Dissolve Crude in Min. Hot Solvent & Cool check_result What is the result? start->check_result crystals Solid Crystals Formed check_result->crystals Success oiled_out Liquid 'Oil' Formed check_result->oiled_out Problem clear_solution Clear Solution Remains check_result->clear_solution Problem success Filter, Wash & Dry Crystals crystals->success action_oil 1. Reheat to dissolve 2. Add more solvent 3. Cool slowly oiled_out->action_oil action_clear1 Scratch flask / Add seed crystal clear_solution->action_clear1 action_oil->start Retry action_clear1->check_result Check Again action_clear2 Boil off some solvent & re-cool action_clear1->action_clear2 If no change action_clear2->start Retry failure Still no crystals? Consider new solvent system action_clear2->failure If still no change

Caption: A logical workflow for troubleshooting crystallization.

References

Technical Support Center: Optimizing Dicyclohexylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in the optimization of reaction conditions for the synthesis of dicyclohexylmethanol.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound via the two primary routes: reduction of dicyclohexyl ketone and the Grignard reaction.

Route 1: Reduction of Dicyclohexyl Ketone

Question 1: My reaction yield is low when reducing dicyclohexyl ketone. What are the potential causes and how can I improve it?

Answer: Low yields in the reduction of dicyclohexyl ketone can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. For catalytic hydrogenations, ensure adequate hydrogen pressure.

    • Poor Reducing Agent Activity: For hydride reductions (e.g., NaBH₄), the reagent's quality is crucial. Use freshly opened or properly stored sodium borohydride, as it can decompose with exposure to moisture.

    • Catalyst Deactivation (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C, Pt/C, Raney Ni) can be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents and solvents. If catalyst deactivation is suspected, consider increasing the catalyst loading or using a fresh batch of catalyst.

  • Side Reactions:

    • Over-reduction: While less common for ketone reduction to a secondary alcohol, aggressive reducing agents or harsh conditions could potentially lead to further reactions.

    • Cannizzaro Reaction (under basic conditions): If using a strong base with certain reducing agents, disproportionation of the ketone could occur, though this is less likely with dicyclohexyl ketone.

  • Product Loss During Workup:

    • Incomplete Extraction: this compound has some solubility in water. Ensure thorough extraction with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Performing multiple extractions will improve recovery.

    • Emulsion Formation: During aqueous workup, emulsions can form, trapping the product. To break emulsions, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent.

    • Loss During Purification: Adsorption of the product onto silica gel during column chromatography or loss in the mother liquor during recrystallization can reduce the isolated yield. Optimize your purification technique.

Question 2: I am observing impurities in my final product after reduction. What are they and how can I prevent them?

Answer: The most common impurity is unreacted dicyclohexyl ketone. Other potential impurities can arise from side reactions or contaminants.

  • Unreacted Starting Material: This is the most likely impurity if the reaction has not gone to completion. Use TLC or GC to monitor the reaction and ensure the disappearance of the starting ketone spot/peak.

  • Solvent Impurities: Ensure the use of high-purity, dry solvents, as impurities within the solvent can be carried through the workup process.

  • Byproducts from Side Reactions: Depending on the specific conditions, minor byproducts may form. Identification by GC-MS or NMR is recommended. To minimize side reactions, use milder reaction conditions and ensure a controlled reaction environment (e.g., inert atmosphere for certain catalysts).

Question 3: How do I choose the best reducing agent for my dicyclohexyl ketone reduction?

Answer: The choice of reducing agent depends on factors such as scale, desired selectivity, cost, and safety considerations.

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, suitable for reducing ketones in the presence of many other functional groups. It is relatively inexpensive and easy to handle, making it a good choice for laboratory-scale synthesis.

  • Catalytic Hydrogenation (e.g., H₂ with Pd/C, Pt/C, or Raney Ni): This method is highly efficient, atom-economical, and often provides high yields. It is well-suited for larger-scale reactions. The choice of catalyst can influence the reaction rate and selectivity. This method avoids the use of stoichiometric metal hydride reagents.

  • Transfer Hydrogenation: This method uses a hydrogen donor (e.g., isopropanol, formic acid) in the presence of a catalyst. It can be a safer alternative to using hydrogen gas under pressure.

Route 2: Grignard Reaction

Question 1: My Grignard reaction to synthesize this compound is not initiating or is giving a low yield. What could be wrong?

Answer: Grignard reactions are notoriously sensitive to reaction conditions. Low yields or failure to initiate are common problems.

  • Reaction Initiation Failure:

    • Presence of Moisture: Grignard reagents are highly reactive towards protic sources like water. All glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used.

    • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from starting. Gently crushing the magnesium with a dry stirring rod can expose a fresh surface. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also help initiate the reaction.

    • Poor Quality Alkyl Halide: The cyclohexyl halide should be pure and dry.

  • Low Yield:

    • Side Reactions: The primary side reaction is the Wurtz coupling of the alkyl halide with the Grignard reagent. This is favored by higher temperatures and high concentrations of the alkyl halide. Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration.

    • Reaction with Carbon Dioxide: Grignard reagents react with CO₂ from the air to form carboxylates. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

    • Incomplete Reaction: Ensure all the magnesium has reacted before proceeding with the addition of the carbonyl compound.

    • Product Loss During Workup: The workup for a Grignard reaction involves quenching with an acidic solution (e.g., saturated NH₄Cl or dilute HCl). Ensure the pH is acidic enough to protonate the alkoxide and dissolve the magnesium salts. Thoroughly extract the aqueous layer.

Question 2: I am getting a significant amount of a non-polar byproduct in my Grignard synthesis. What is it and how can I avoid it?

Answer: A common non-polar byproduct in Grignard reactions is the result of a coupling reaction. In the synthesis of this compound via a Grignard route, if you are reacting a cyclohexyl Grignard reagent with a cyclohexyl-containing electrophile, you may form bicyclohexyl. To minimize this, maintain a low concentration of the electrophile by adding it slowly to the Grignard reagent at a controlled temperature.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for the synthesis of this compound, providing a comparison of different reaction conditions.

Table 1: Reduction of Dicyclohexyl Ketone to this compound

Reducing Agent/CatalystSolventTemperature (°C)Pressure (atm)Time (h)Yield (%)Reference
NaBH₄EthanolRoom TempN/A2~88[Fictionalized Data]
H₂ / Pd/C (5%)Ethanol2514>95[Fictionalized Data]
H₂ / PtO₂Acetic Acid2536~92[Fictionalized Data]
H₂ / Raney NiIsopropanol80505>98[Fictionalized Data]
Isopropanol / ZrO₂Isopropanol82 (reflux)N/A3~95[Fictionalized Data]

Note: The data in this table is representative and compiled from various sources on ketone reductions. Actual yields may vary based on specific experimental conditions.

Table 2: Grignard Synthesis of this compound

Grignard ReagentElectrophileSolventTemperature (°C)Time (h)Yield (%)Reference
Cyclohexylmagnesium BromideDicyclohexyl KetoneTHF0 to RT3~75[Fictionalized Data]
Cyclohexylmagnesium ChlorideDicyclohexyl KetoneDiethyl Ether0 to RT4~70[Fictionalized Data]

Note: The Grignard synthesis of this compound is less commonly reported with detailed comparative data. The yields are generally moderate due to steric hindrance.

Experimental Protocols

Protocol 1: Reduction of Dicyclohexyl Ketone using Sodium Borohydride

Materials:

  • Dicyclohexyl ketone

  • Ethanol (95%)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve dicyclohexyl ketone (1.0 eq) in ethanol (10 mL per gram of ketone).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (0.5 eq) portion-wise over 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl until the pH is ~2-3 to neutralize excess NaBH₄ and hydrolyze the borate ester.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent such as hexanes or ethanol/water.

Protocol 2: Catalytic Hydrogenation of Dicyclohexyl Ketone

Materials:

  • Dicyclohexyl ketone

  • Ethanol

  • Palladium on carbon (5% Pd/C)

  • Hydrogen gas

Procedure:

  • To a high-pressure hydrogenation vessel, add dicyclohexyl ketone (1.0 eq) and ethanol (15 mL per gram of ketone).

  • Carefully add 5% Pd/C (typically 1-5 mol% of the ketone).

  • Seal the vessel and purge with nitrogen or argon, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by monitoring hydrogen uptake or by taking aliquots for TLC/GC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify by recrystallization if necessary.

Visualizations

experimental_workflow_reduction cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Dicyclohexyl Ketone in Solvent B Add Reducing Agent / Catalyst A->B C React under Controlled Conditions B->C D Quench Reaction C->D E Solvent Removal D->E F Aqueous Extraction E->F G Drying F->G H Crude Product G->H I Recrystallization H->I J Pure this compound I->J

Caption: Experimental workflow for the reduction of dicyclohexyl ketone.

experimental_workflow_grignard cluster_grignard_formation Grignard Reagent Formation cluster_reaction Reaction cluster_workup Workup & Purification A React Cyclohexyl Halide with Mg in Anhydrous Ether B Initiate and Complete Reaction A->B C Add Dicyclohexyl Ketone Solution B->C D React at Controlled Temperature C->D E Quench with Acidic Solution D->E F Aqueous Extraction E->F G Dry and Concentrate F->G H Purify by Recrystallization G->H I Pure this compound H->I troubleshooting_flowchart start Low Yield of this compound q1 Is the reaction complete? (Check by TLC/GC) start->q1 q1_yes Yes q1->q1_yes q1_no No q1->q1_no q2 Significant side products observed? q1_yes->q2 remedy1 Increase reaction time or temperature. Check reagent/catalyst activity. q1_no->remedy1 q2_yes Yes q2->q2_yes q2_no No q2->q2_no remedy2 Optimize reaction conditions (milder temp, controlled addition). Ensure inert atmosphere for Grignard. q2_yes->remedy2 q3 Review workup and purification procedures. q2_no->q3 remedy3 Ensure complete extraction. Optimize recrystallization solvent and technique. q3->remedy3

Common impurities in dicyclohexylmethanol and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dicyclohexylmethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the handling and purification of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

The most prevalent impurity in this compound, when synthesized via the reduction of dicyclohexyl ketone, is the unreacted starting material, dicyclohexyl ketone . Another class of potential impurities arises from the reducing agent itself. For instance, when using sodium borohydride in an alcohol solvent (like ethanol or methanol), borate esters can be formed as byproducts.[1] Inadequate workup procedures may also leave residual solvents or salts in the final product.

Q2: My final product of this compound is a yellowish oil instead of a white solid. What could be the cause?

If your this compound appears as a yellowish oil, it is likely contaminated with unreacted dicyclohexyl ketone or other colored impurities. Pure this compound is a white solid at room temperature. The presence of dicyclohexyl ketone can lower the melting point of the mixture, causing it to appear as an oil or a low-melting solid.

Q3: How can I confirm the presence of dicyclohexyl ketone in my this compound sample?

Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): Dicyclohexyl ketone is more nonpolar than this compound. On a silica gel TLC plate, the ketone will have a higher Rf value (travel further up the plate) than the alcohol.

  • Infrared (IR) Spectroscopy: The presence of a sharp absorption peak around 1710 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the ketone. This peak will be absent in pure this compound, which will instead show a broad O-H (hydroxyl) stretching band around 3200-3600 cm⁻¹.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for both identifying and quantifying the ketone impurity. The two compounds will have distinct retention times and mass spectra.

Q4: What are the recommended storage conditions for this compound?

This compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage and to maintain purity, refrigeration is recommended.

Troubleshooting Guides

Issue 1: Incomplete reaction - significant amount of dicyclohexyl ketone remains.

Possible Causes:

  • Insufficient Reducing Agent: The molar ratio of the reducing agent (e.g., sodium borohydride) to the ketone was too low.

  • Deactivated Reducing Agent: The reducing agent may have degraded due to improper storage or exposure to moisture.

  • Low Reaction Temperature: The reaction may not have been carried out at a temperature sufficient for the reduction to proceed to completion.

  • Short Reaction Time: The reaction was not allowed to proceed for a sufficient duration.

Solutions:

  • Optimize Stoichiometry: Ensure at least a stoichiometric amount of the reducing agent is used. Often, a slight excess (e.g., 1.1 to 1.5 equivalents) is employed to drive the reaction to completion.

  • Use Fresh Reagents: Always use freshly opened or properly stored reducing agents.

  • Control Reaction Temperature: While sodium borohydride reductions are often carried out at room temperature, gentle heating may be required for sterically hindered ketones.

  • Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the starting material before quenching the reaction.

Issue 2: Difficulty in removing dicyclohexyl ketone from the final product.

If unreacted dicyclohexyl ketone is present, several purification methods can be employed. The choice of method will depend on the scale of the reaction and the desired final purity.

Recrystallization is an effective method for purifying this compound, leveraging the difference in solubility between the alcohol and the ketone impurity.

Recommended Solvent Systems:

  • Hexane or Heptane: this compound has moderate solubility in hot hexane or heptane and is significantly less soluble at room temperature or below, making these good choices for recrystallization. Dicyclohexyl ketone is generally more soluble in these solvents, allowing it to remain in the mother liquor upon cooling.

  • Mixed Solvent Systems: A mixture of a polar solvent in which this compound is soluble (e.g., ethanol, isopropanol, or acetone) and a non-polar anti-solvent in which it is less soluble (e.g., water or hexane) can be effective.

The significant difference in the boiling points of this compound and dicyclohexyl ketone allows for their separation by fractional distillation, particularly under reduced pressure to prevent decomposition.

CompoundBoiling Point at Reduced Pressure
Dicyclohexyl Ketone138 °C at 13 mmHg[2][3][4][5][6]
This compound154 °C at 12 mmHg

This difference of approximately 16 °C at similar pressures is sufficient for effective separation using a fractionating column.

For small-scale purifications or to achieve very high purity, column chromatography is a suitable method.

Stationary Phase: Silica gel is the most common choice.

Mobile Phase (Eluent): A solvent system of increasing polarity is used. A typical gradient might start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or diethyl ether. The less polar dicyclohexyl ketone will elute first, followed by the more polar this compound.

Data Presentation

The following table summarizes the expected purity levels of this compound after various purification techniques. The initial purity of the crude product can vary depending on the reaction conditions.

Purification MethodTypical Starting Purity (Crude)Expected Final PurityKey Considerations
Recrystallization 85-95%>98%Dependent on the choice of solvent and careful execution. Multiple recrystallizations may be necessary for higher purity.
Fractional Distillation 85-95%>99%Requires a good fractionating column and careful control of temperature and pressure.
Column Chromatography Any>99.5%Best for high purity on a smaller scale. Can be time-consuming and uses larger volumes of solvent.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of hot hexane. If it dissolves completely and precipitates upon cooling, hexane is a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot hexane while stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification of this compound by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

  • Vacuum Application: Connect the apparatus to a vacuum pump and reduce the pressure to approximately 12-15 mmHg.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill over. The first fraction will be enriched in the lower-boiling dicyclohexyl ketone. A sharp rise in the distillation temperature will indicate the start of the this compound fraction.

  • Analysis: Analyze the collected fractions by GC-MS or TLC to determine their purity.

Protocol 3: Purification of this compound by Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture) and load it onto the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and increasing to 5%, 10%, etc.).

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify which fractions contain the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_purification Purification cluster_final_product Final Product start Dicyclohexyl Ketone reduction Reduction (e.g., NaBH4) start->reduction crude_product Crude this compound reduction->crude_product tlc TLC crude_product->tlc gcms GC-MS crude_product->gcms ir IR Spectroscopy crude_product->ir recrystallization Recrystallization crude_product->recrystallization distillation Fractional Distillation crude_product->distillation chromatography Column Chromatography crude_product->chromatography pure_product Pure this compound recrystallization->pure_product distillation->pure_product chromatography->pure_product pure_product->gcms Final Purity Check

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_purification_options Select Purification Method cluster_outcomes Expected Outcome start Impure this compound (Ketone Present) recrystallization Recrystallization start->recrystallization distillation Fractional Distillation start->distillation chromatography Column Chromatography start->chromatography pure_product Pure this compound (>98% Purity) recrystallization->pure_product recrystallization->pure_product Good for moderate scale distillation->pure_product distillation->pure_product Good for larger scale chromatography->pure_product chromatography->pure_product Best for high purity, small scale

Caption: Decision tree for the purification of this compound.

References

Dicyclohexylmethanol Reactions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for dicyclohexylmethanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on avoiding common side reactions and troubleshooting experimental challenges.

Frequently Asked Questions (FAQs)

Category 1: Esterification Reactions (e.g., Steglich Esterification)

Question: My esterification reaction using this compound, a carboxylic acid, and dicyclohexylcarbodiimide (DCC) is resulting in a low yield of the desired ester and a significant, difficult-to-remove byproduct. What is this side reaction and why does it occur?

Answer: The primary side reaction in DCC-mediated esterifications, especially with sterically hindered alcohols like this compound, is the formation of an N-acylurea byproduct.[1][2] This occurs when the O-acylisourea intermediate, which is formed from the reaction of the carboxylic acid and DCC, undergoes an intramolecular acyl transfer before the alcohol can attack it. The bulky nature of this compound slows down the desired nucleophilic attack on the intermediate, providing a larger window of opportunity for the rearrangement to the thermodynamically more stable N-acylurea.[2]

Question: How can I minimize the formation of N-acylurea when using this compound?

Answer: To favor the desired esterification pathway, you can:

  • Use a Nucleophilic Catalyst: Adding a catalyst like 4-dimethylaminopyridine (DMAP) is crucial. DMAP is a stronger nucleophile than the alcohol and intercepts the O-acylisourea intermediate to form a highly reactive acylpyridinium salt. This intermediate reacts more rapidly with this compound, outcompeting the rearrangement to N-acylurea.[2]

  • Control Reagent Stoichiometry: Use a slight excess of the carboxylic acid and DCC (e.g., 1.1 to 1.2 equivalents) relative to the alcohol to drive the reaction towards the product.

  • Maintain Low Temperatures: Running the reaction at 0 °C initially and then allowing it to slowly warm to room temperature can help control the reaction rate and minimize the rearrangement.

Category 2: Oxidation Reactions

Question: I am attempting to oxidize this compound to dicyclohexyl ketone, but the reaction is sluggish and incomplete. Why is this happening?

Answer: The two bulky cyclohexyl groups adjacent to the hydroxyl group create significant steric hindrance. This can slow down the formation of the active oxidant-alcohol intermediate (e.g., a chlorosulfonium salt in a Swern or Corey-Kim oxidation), leading to a lower reaction rate compared to less hindered alcohols.[3]

Question: What are the best practices for achieving a clean and complete oxidation of this compound?

Answer: To improve oxidation outcomes:

  • Choose an Appropriate Oxidant: Reagents designed for hindered alcohols, such as a Parikh-Doering oxidation (SO₃•pyridine complex in DMSO/triethylamine) or Dess-Martin periodinane (DMP), can be effective. DMP is known for its mild conditions and broad functional group tolerance.[4]

  • Increase Reaction Time and/or Temperature: Due to the slower reaction rate, extended reaction times may be necessary. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction is still sluggish, a modest increase in temperature may be required, depending on the stability of the oxidant and substrate.[3]

  • Ensure Anhydrous Conditions: For oxidations like the Swern or Corey-Kim, the presence of water can consume the activating agent and quench the reaction. Ensure all reagents and solvents are strictly anhydrous.[3]

Troubleshooting Guides

Troubleshooting Low-Yield Esterification
Symptom Possible Cause Suggested Solution
Low yield of ester; large amount of a white precipitate (insoluble in common solvents).Formation of N-acylurea byproduct from DCC rearrangement.[2]1. Add 5-10 mol% of DMAP to the reaction mixture to accelerate the desired ester formation.[2]2. Ensure the alcohol is added after the carboxylic acid has been activated by DCC.3. Run the reaction at a lower temperature (0 °C to RT).
Complex mixture of products; starting material consumed.Acid-sensitive substrate degradation.Use a milder coupling method that does not require strong acids, such as Steglich (DCC/DMAP) or using EDC (a water-soluble carbodiimide) for easier workup.[5]
No reaction; starting materials recovered.Incomplete activation of the carboxylic acid.1. Check the quality of the coupling agent (DCC/EDC).2. Use a non-polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
Troubleshooting Incomplete Oxidation
Symptom Possible Cause Suggested Solution
Reaction is slow or stalls; significant starting material remains.Steric hindrance slowing the reaction rate.[3]1. Increase the reaction time and monitor by TLC.2. Consider a modest increase in temperature.3. Use a more reactive oxidizing agent suitable for hindered alcohols (e.g., Dess-Martin Periodinane).[4]
Formation of chlorinated byproducts.Side reaction with the activating agent (e.g., NCS in Corey-Kim oxidation).1. Add the base (e.g., triethylamine) promptly after the alcohol to facilitate the oxidation pathway.[3]2. Consider using an alternative oxidation system that does not use a chlorine source, such as Parikh-Doering.
Difficult product purification.Byproducts from the oxidant (e.g., dicyclohexyl sulfoxide) are difficult to separate.[3]1. For sulfide-based oxidations, consider a pre-purification oxidative workup to convert the remaining sulfide to the more polar sulfoxide, aiding its removal during chromatography.[3]2. Utilize column chromatography with a carefully selected solvent system.

Quantitative Data Summary

The following table presents illustrative data for the esterification of benzoic acid with this compound, highlighting the impact of the catalyst on product yield and byproduct formation.

Coupling Agent Catalyst (mol%) Solvent Temp (°C) Time (h) Ester Yield (%) N-Acylurea Byproduct (%)
DCC (1.1 eq)NoneDCM252435%55%
DCC (1.1 eq)DMAP (10%)DCM251288%<5%
EDC (1.2 eq)NoneDCM252440%N/A (Byproduct is water-soluble)
EDC (1.2 eq)DMAP (10%)DCM251292%N/A (Byproduct is water-soluble)

Experimental Protocols

Protocol 1: Optimized Steglich Esterification using this compound

This protocol describes the esterification of a generic carboxylic acid (R-COOH) with this compound.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.05 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid, this compound, and DMAP.

  • Dissolve the solids in anhydrous DCM.

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Mechanisms

Troubleshooting_Esterification start Low Ester Yield with This compound? check_byproduct White Precipitate (Byproduct) Observed? start->check_byproduct n_acylurea High probability of N-Acylurea side reaction. check_byproduct->n_acylurea Yes no_byproduct Are starting materials consumed? check_byproduct->no_byproduct No add_dmap Action: Add 5-10 mol% DMAP to reaction mixture. n_acylurea->add_dmap check_reagents Action: Check purity of coupling agents and ensure anhydrous conditions. no_byproduct->check_reagents No degradation Possible substrate degradation. no_byproduct->degradation Yes end Re-run reaction and monitor by TLC. add_dmap->end check_reagents->end degradation->end

Caption: Troubleshooting workflow for low-yield esterification reactions.

Steglich_Mechanism cluster_desired Desired Pathway (Catalyzed by DMAP) cluster_side Side Reaction Pathway (Uncatalyzed) O_Acylisourea O-Acylisourea Intermediate Acylpyridinium Acylpyridinium O_Acylisourea->Acylpyridinium + DMAP O_Acylisourea2 O-Acylisourea Intermediate Ester Desired Ester + DCU + DMAP Acylpyridinium->Ester + this compound (Fast) N_Acylurea N-Acylurea Byproduct O_Acylisourea2->N_Acylurea Intramolecular Rearrangement (Slow) Start R-COOH + DCC Start->O_Acylisourea Activation

Caption: Competing reaction pathways in a DCC-mediated esterification.

References

Technical Support Center: Synthesis of Dicyclohexylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of dicyclohexylmethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely reported and generally reliable method for the synthesis of this compound is the reduction of dicyclohexyl ketone. This transformation can be effectively achieved using various reducing agents, with sodium borohydride (NaBH₄) in an alcoholic solvent being a common and high-yielding choice.[1][2] Alternative methods include catalytic hydrogenation and the Grignard reaction.

Q2: What is a typical expected yield for the sodium borohydride reduction of dicyclohexyl ketone?

A2: A yield of approximately 88% has been reported for the reduction of dicyclohexyl ketone using sodium borohydride in ethanol, followed by an acidic workup.[1][2] However, the actual yield can be influenced by several factors, including the purity of reagents, reaction conditions, and purification methods.

Q3: What are the primary competing reactions or sources of yield loss in this synthesis?

A3: The primary sources of yield loss are typically incomplete reaction, mechanical losses during workup and purification, and the formation of side products. In the case of the Grignard synthesis, a significant side reaction is the Wurtz-type coupling of the Grignard reagent with the alkyl halide. For reductions, incomplete conversion of the starting ketone is a common issue.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reduction of dicyclohexyl ketone can be effectively monitored by Thin Layer Chromatography (TLC). The ketone is more nonpolar than the resulting alcohol, so it will have a higher Rf value. The disappearance of the ketone spot indicates the completion of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.[3]

Troubleshooting Guides

Issue 1: Low Yield in Sodium Borohydride Reduction

This section addresses common problems encountered during the reduction of dicyclohexyl ketone with sodium borohydride.

Observation Possible Cause Troubleshooting Steps
Significant amount of unreacted dicyclohexyl ketone observed by TLC/GC-MS. 1. Insufficient reducing agent: The stoichiometry of NaBH₄ is critical. While theoretically one mole of NaBH₄ can reduce four moles of ketone, in practice, an excess is often required to ensure complete reaction.[4]- Increase the molar ratio of NaBH₄ to dicyclohexyl ketone. A 1.5 to 2-fold molar excess of NaBH₄ is a good starting point.
2. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.- Increase the reaction time. Monitor the reaction by TLC until the starting material is no longer visible.
3. Low quality of NaBH₄: Sodium borohydride can decompose over time, especially if not stored under anhydrous conditions.- Use a fresh bottle of NaBH₄ or test the activity of the existing batch on a small scale with a known reactive ketone.
Product is an oil or difficult to crystallize. 1. Presence of impurities: Unreacted starting material or side products can act as impurities that inhibit crystallization.- Ensure the reaction has gone to completion by TLC. - Purify the crude product using column chromatography to separate the this compound from any remaining dicyclohexyl ketone.
2. Incorrect recrystallization solvent: The chosen solvent may not be suitable for inducing crystallization of this compound.- Select an appropriate solvent system for recrystallization. A common strategy is to dissolve the product in a good solvent (e.g., a minimal amount of hot ethanol or methanol) and then add a poor solvent (e.g., water) dropwise until turbidity is observed, followed by cooling.[4]
Low isolated yield after workup. 1. Product loss during extraction: this compound has some solubility in water, which can lead to losses during the aqueous workup.- Perform multiple extractions (at least 3) with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to maximize the recovery of the product from the aqueous layer. - Saturate the aqueous layer with sodium chloride (brine wash) to decrease the solubility of the organic product in the aqueous phase.
2. Incomplete precipitation during recrystallization. - After adding the anti-solvent, cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation. - Gently scratch the inside of the flask with a glass rod to induce crystallization if it does not occur spontaneously.

Troubleshooting_NaBH4 start Low Yield Observed check_completion Check Reaction Completion (TLC/GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Ketone Present complete Reaction Complete check_completion->complete No Ketone increase_nabh4 Increase NaBH4 Molar Ratio incomplete->increase_nabh4 increase_time Increase Reaction Time incomplete->increase_time fresh_nabh4 Use Fresh NaBH4 incomplete->fresh_nabh4 workup_issue Investigate Workup/Purification complete->workup_issue end Improved Yield increase_nabh4->end increase_time->end fresh_nabh4->end extraction_loss Optimize Extraction workup_issue->extraction_loss recrystallization_issue Optimize Recrystallization workup_issue->recrystallization_issue extraction_loss->end recrystallization_issue->end

The logical progression from starting materials to the final product in the Grignard synthesis of this compound.

Experimental Protocols

Protocol 1: Reduction of Dicyclohexyl Ketone with Sodium Borohydride

Materials:

  • Dicyclohexyl ketone

  • Ethanol (or Methanol)

  • Sodium borohydride (NaBH₄)

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

  • Diethyl ether (or Ethyl Acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated sodium chloride solution (brine)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve dicyclohexyl ketone (1.0 eq) in ethanol (approximately 10 mL per gram of ketone).

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. The addition should be controlled to prevent excessive frothing.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen gas will be evolved.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of a hot solvent (e.g., ethanol) and add a poor solvent (e.g., water) dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.

Protocol 2: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous diethyl ether (or THF)

  • Cyclohexyl bromide (or chloride)

  • Cyclohexanecarboxaldehyde

  • Saturated ammonium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq) and a crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • Dissolve cyclohexyl bromide (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the cyclohexyl bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes.

  • Reaction with Aldehyde:

    • In a separate flame-dried flask, dissolve cyclohexanecarboxaldehyde (0.9 eq) in anhydrous diethyl ether.

    • Cool the aldehyde solution in an ice bath.

    • Slowly add the prepared Grignard reagent to the aldehyde solution via a cannula or dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to yield the crude this compound.

    • Purify by column chromatography or recrystallization as described in Protocol 1.

Data Presentation

Table 1: Comparison of Reducing Agents for Dicyclohexyl Ketone

Reducing AgentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
Sodium Borohydride (NaBH₄) EthanolRoom Temp.1-288[1][2]
Lithium Aluminum Hydride (LiAlH₄) Anhydrous Diethyl Ether0 to Room Temp.1-3>90 (Typical for ketones)General Knowledge
Catalytic Hydrogenation (H₂/Pd-C) Ethanol/MethanolRoom Temp. - 502-24Variable, often >90General Knowledge
Meerwein-Ponndorf-Verley (Al(O-i-Pr)₃) IsopropanolReflux4-12VariableGeneral Knowledge

Note: The yields for LiAlH₄, catalytic hydrogenation, and MPV reduction are typical for ketone reductions and may vary for dicyclohexyl ketone. Specific literature data for these methods applied to dicyclohexyl ketone is limited.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Dicyclohexyl Ketone Reduction Reduction (e.g., NaBH4 in Ethanol) Start->Reduction Grignard Grignard Reaction (Cyclohexylmagnesium halide + Cyclohexanecarboxaldehyde) Start->Grignard Quenching Quenching (e.g., Dilute Acid) Reduction->Quenching Grignard->Quenching Extraction Extraction (Organic Solvent) Quenching->Extraction Drying Drying (Anhydrous MgSO4) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Recrystallization Recrystallization or Column Chromatography Solvent_Removal->Recrystallization Final_Product This compound Recrystallization->Final_Product

A general experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Dicyclohexylmethanol Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of dicyclohexylmethanol.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below to aid in the development of crystallization protocols.

PropertyValueSource
Molecular Formula C₁₃H₂₄O[1][2]
Molecular Weight 196.33 g/mol [3]
Melting Point 58-64 °C (lit.)[1][3][4]
Boiling Point 154 °C @ 12 mm Hg (lit.)[3][4]
Appearance White to off-white solid[3]
Solubility in Methanol 0.1 g/mL (clear solution)[4][5]
General Solubility Soluble in organic solvents, low solubility in water.[2]

Frequently Asked Questions (FAQs)

Q1: What are the ideal solvent characteristics for crystallizing this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Given its chemical structure (a secondary alcohol with two bulky cyclohexyl groups), solvents with moderate polarity are often a good starting point. A good practice is to perform small-scale solubility tests with a variety of solvents to determine the best candidate.[6]

Q2: How can I perform a quick solvent screen for this compound crystallization?

A2: To perform a solvent screen:

  • Place a small amount of this compound (e.g., 10-20 mg) into several small test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility. A good solvent will not dissolve the compound well at this stage.

  • Gently heat the test tubes. A suitable solvent will fully dissolve the this compound at an elevated temperature.

  • Allow the solutions to cool to room temperature. The ideal solvent will result in the formation of well-defined crystals.

Q3: Is it possible to use a mixed solvent system for this compound?

A3: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility profile.[7] This typically involves dissolving this compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Troubleshooting Guides

Issue 1: this compound is "oiling out" instead of crystallizing.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the temperature of the solution when it becomes supersaturated.[8]

Possible Causes and Solutions:

  • Solution is too concentrated: The high concentration of the solute can lower its melting point.

    • Solution: Re-heat the solution and add more solvent to decrease the concentration. Allow it to cool slowly.[8]

  • Cooling rate is too fast: Rapid cooling can lead to supersaturation at a temperature above the compound's melting point.

    • Solution: Insulate the crystallization flask to slow down the cooling rate. This allows the solution to reach a lower temperature before becoming highly supersaturated.

  • Inappropriate solvent: The chosen solvent may not be ideal for crystallization.

    • Solution: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.

G start This compound 'Oils Out' check_concentration Is the solution highly concentrated? start->check_concentration add_solvent Re-heat and add more solvent. check_concentration->add_solvent Yes check_cooling_rate Is the cooling rate too fast? check_concentration->check_cooling_rate No end Successful Crystallization add_solvent->end slow_cooling Insulate the flask to slow cooling. check_cooling_rate->slow_cooling Yes check_solvent Is the solvent appropriate? check_cooling_rate->check_solvent No slow_cooling->end change_solvent Try a different solvent or a mixed solvent system. check_solvent->change_solvent Potentially change_solvent->end

Issue 2: No crystals are forming, even after the solution has cooled.

This issue often arises from either using too much solvent or the solution being resistant to nucleation.

Possible Causes and Solutions:

  • Too much solvent was used: If the solution is not saturated at the lower temperature, crystals will not form.

    • Solution: Gently heat the solution to evaporate some of the solvent and increase the concentration. Then, allow it to cool again.[6]

  • Lack of nucleation sites: Crystal growth requires an initial seed or surface to begin.

    • Solution 1 (Scratching): Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small glass particles that are scraped off can act as nucleation sites.[8]

    • Solution 2 (Seeding): Add a very small crystal of pure this compound to the solution. This "seed crystal" will provide a template for further crystal growth.[8]

  • Solution is still too warm: Ensure the solution has cooled to room temperature and, if necessary, place it in an ice bath to further decrease the solubility.

G start No Crystals Form Upon Cooling check_solvent_volume Is it possible too much solvent was used? start->check_solvent_volume evaporate_solvent Gently heat to evaporate some solvent. check_solvent_volume->evaporate_solvent Yes induce_nucleation Induce Nucleation check_solvent_volume->induce_nucleation No evaporate_solvent->induce_nucleation scratch_flask Scratch the inner surface of the flask. induce_nucleation->scratch_flask add_seed Add a seed crystal. induce_nucleation->add_seed cool_further Cool further in an ice bath. scratch_flask->cool_further add_seed->cool_further end Crystals Form cool_further->end

Issue 3: The resulting crystals are very small or impure.

The size and purity of the crystals are often related to the rate of cooling and the presence of impurities.

Possible Causes and Solutions:

  • Cooling was too rapid: Fast cooling leads to the rapid formation of many small crystals, which can trap impurities.

    • Solution: Slow down the cooling process by insulating the flask or allowing it to cool to room temperature on a benchtop before placing it in a cold bath. Slower cooling promotes the growth of larger, purer crystals.[8]

  • Presence of soluble impurities: Impurities can be incorporated into the crystal lattice.

    • Solution 1 (Recrystallization): Perform a second recrystallization of the obtained crystals. The purity should improve with each successive recrystallization.

    • Solution 2 (Charcoal Treatment): If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities.[6]

  • Agitation during cooling: Disturbing the solution during the cooling phase can lead to the formation of many small crystals.

    • Solution: Allow the solution to cool without any disturbance.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound
  • Solvent Selection: Based on preliminary tests, select a solvent in which this compound is sparingly soluble at room temperature but readily soluble when hot (e.g., methanol, ethanol, or isopropanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely. The purity can be assessed by measuring the melting point.

Protocol 2: Mixed-Solvent Recrystallization of this compound
  • Solvent Pair Selection: Choose a pair of miscible solvents, one in which this compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While keeping the solution hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling, Isolation, Washing, and Drying: Follow steps 4-8 from the Single-Solvent Recrystallization protocol.

References

Technical Support Center: Stabilizing Dicyclohexylmethanol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the long-term storage and handling of dicyclohexylmethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation?

A1: The most common sign of this compound degradation is the appearance of a yellowish tint in the normally colorless to white solid.[1] Another indicator can be a change in the material's odor.[1] For quantitative assessment, a decrease in purity and the emergence of new peaks in analytical chromatograms, particularly one corresponding to dicyclohexyl ketone, are definitive signs of degradation.

Q2: What is the main degradation pathway for this compound?

A2: As a secondary alcohol, the primary degradation pathway for this compound is oxidation.[2][3] This reaction converts the hydroxyl group (-OH) into a carbonyl group (C=O), forming dicyclohexyl ketone. This process can be accelerated by exposure to strong oxidizing agents, high temperatures, and light.[4][5]

Q3: What are the recommended general storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[5][6] It is crucial to keep the container tightly closed to protect it from moisture and atmospheric oxygen.[5][6] The material should also be stored away from heat, ignition sources, and incompatible materials, especially strong oxidizing agents.[4][5]

Q4: Can this compound degrade even under recommended storage conditions?

A4: Yes, over extended periods, slow oxidation can still occur, especially if the container has been opened and exposed to air. The presence of trace impurities can also catalyze degradation. For critical applications requiring high purity, periodic re-testing is recommended.

Q5: Are there any specific chemical stabilizers that can be added to prolong the shelf-life of this compound?

A5: Yes, the addition of antioxidants can significantly inhibit the oxidative degradation of this compound. A common and effective antioxidant for this purpose is Butylated Hydroxytoluene (BHT).[7][8] BHT is a phenolic antioxidant that functions as a free radical scavenger, interrupting the chain reaction of oxidation.[8][9]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting/Prevention Steps
Discoloration (yellowing) of the material. Oxidation of this compound to dicyclohexyl ketone and potentially other byproducts.1. Verify storage conditions (cool, dry, dark, inert atmosphere).2. If discoloration is observed, re-analyze the material for purity before use.3. For future storage, consider adding an antioxidant like BHT at a low concentration (e.g., 100-250 ppm).4. Purge the container headspace with an inert gas like nitrogen or argon before sealing.
Inconsistent analytical results over time. Degradation of the sample, leading to a decrease in the main peak area and the appearance of impurity peaks.1. Implement a routine stability testing program.2. Store analytical standards and reference materials under optimal conditions (e.g., in a desiccator, under inert gas, at reduced temperature).3. Use a validated stability-indicating analytical method to accurately quantify both this compound and its degradation products.
Precipitate formation in this compound solutions. This is less common for this compound itself but could occur if it is in a mixture or if significant degradation to less soluble products has occurred.1. Ensure the solvent used is appropriate and of high purity.2. Analyze the precipitate and the solution separately to identify the components.3. Review storage conditions of the solution; temperature fluctuations can affect solubility.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under controlled stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.[10][11]

1. Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

2. Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Calibrated oven

  • Photostability chamber

  • Analytical balance, volumetric flasks, pipettes

3. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To separate aliquots of the stock solution, add equal volumes of 0.1 M HCl and 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: To separate aliquots of the stock solution, add equal volumes of 0.1 M NaOH and 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours. Repeat with 30% H₂O₂ if no degradation is observed.

    • Thermal Degradation: Place a solid sample of this compound in a calibrated oven at 70°C for 48 hours. Also, heat a stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solid sample and a stock solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: After the specified stress period, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating analytical method (see Protocol 2).

Protocol 2: Stability-Indicating GC-FID Method for this compound and Dicyclohexyl Ketone

This gas chromatography-flame ionization detection (GC-FID) method is designed for the simultaneous quantification of this compound and its primary degradation product, dicyclohexyl ketone. This method can be adapted from validated methods for cyclohexanol and cyclohexanone.[4]

1. Objective: To develop and validate a GC-FID method for the quantitative analysis of this compound and dicyclohexyl ketone.

2. Instrumentation and Conditions:

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Detector Flame Ionization Detector (FID)
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Detector Temperature 280°C
Oven Program Initial: 100°C, hold for 2 minRamp: 15°C/min to 250°CHold: 5 min at 250°C
Carrier Gas Helium or Hydrogen at a constant flow of 1.2 mL/min
Injection Volume 1 µL
Split Ratio 50:1

3. Reagents and Standards:

  • This compound, reference standard

  • Dicyclohexyl ketone, reference standard

  • Methanol, HPLC grade (as solvent)

  • Internal Standard (e.g., 1-octanol), if required for higher precision

4. Procedure:

  • Standard Preparation: Prepare individual stock solutions of this compound and dicyclohexyl ketone in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solutions to cover the desired concentration range.

  • Sample Preparation: Dissolve a known weight of the this compound sample in methanol to achieve a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the GC system and record the chromatograms.

  • Quantification: Calculate the concentration of this compound and dicyclohexyl ketone in the samples based on the peak areas and the calibration curves.

Visualizations

Degradation_Pathway DCM This compound DK Dicyclohexyl Ketone DCM->DK Oxidation Stress Oxidizing Agents Heat Light Stress->DCM Accelerates Stabilizer Antioxidant (e.g., BHT) Stabilizer->DCM Inhibits

Caption: Degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis Stability-Indicating GC-FID Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis Sample This compound Sample Sample->Acid Expose to Stress Sample->Base Expose to Stress Sample->Oxidation Expose to Stress Sample->Thermal Expose to Stress Sample->Photo Expose to Stress Data Data Analysis: - Purity Assessment - Degradant Identification - Degradation Kinetics Analysis->Data

References

Analytical challenges in characterizing dicyclohexylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dicyclohexylmethanol Analysis

Welcome to the technical support center for the analytical characterization of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

General

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is an organic compound with the following properties:

PropertyValue
CAS Number 4453-82-1[1][2][3]
Molecular Formula C₁₃H₂₄O[2][3]
Molecular Weight 196.33 g/mol [2]
Appearance White powder or colorless to light yellow liquid.[4][5]
Boiling Point Approximately 260-280°C.[4]
Melting Point Approximately 58-64°C.[3]
Solubility Soluble in organic solvents like ethanol and methanol; low solubility in water.[5]
Gas Chromatography (GC) Analysis

Q2: I am observing peak tailing in the GC analysis of this compound. What are the possible causes and solutions?

A2: Peak tailing in GC analysis of this compound can be caused by several factors. Here is a troubleshooting guide:

Potential CauseRecommended Solution
Active Sites in the System This compound's hydroxyl group can interact with active sites in the GC inlet or column. Deactivate the inlet liner or use a liner with wool to trap non-volatile residues. Consider using a more inert column.[6]
Column Contamination Non-volatile impurities in the sample can contaminate the head of the column. Trim the first few centimeters of the column.[6]
Improper Column Installation An incorrectly installed column can create dead volume. Ensure the column is installed at the correct depth in the inlet and detector according to the manufacturer's instructions.[6][7]
Incompatible Solvent If the sample solvent is not compatible with the stationary phase, it can cause peak distortion. Ensure the solvent is appropriate for the column's polarity.[7]

Below is a workflow to diagnose and resolve peak tailing.

A logical workflow for troubleshooting peak tailing in GC analysis.

Q3: What are some potential impurities that might be observed during the GC-MS analysis of this compound?

A3: Potential impurities in this compound can originate from its synthesis, which is often the reduction of dicyclohexyl ketone.

ImpurityPotential Source
Dicyclohexyl Ketone Incomplete reduction during synthesis.
Cyclohexanol Byproduct of synthesis or degradation.
Cyclohexane Residual solvent from synthesis.
Isomers of this compound Depending on the stereochemistry of the synthesis, different isomers may be present.[8]
High-Performance Liquid Chromatography (HPLC) Analysis

Q4: I am having trouble developing an HPLC method for this compound. What are some starting points?

A4: this compound lacks a strong chromophore, making UV detection challenging. Consider derivatization or using a universal detector like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector. For a starting point with reverse-phase HPLC, see the example protocol below.

Q5: My HPLC baseline is drifting during the analysis of this compound. What should I do?

A5: Baseline drift in HPLC can be due to several factors. Here's a guide to troubleshoot this issue:

Potential CauseRecommended Solution
Column Temperature Fluctuation Use a column oven to maintain a stable temperature.[9]
Mobile Phase Inconsistency Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
Contaminated Mobile Phase Prepare fresh mobile phase with high-purity solvents and reagents.
Detector Lamp Aging If using a UV detector, the lamp may need replacement.
Mass Spectrometry (MS) Analysis

Q6: What are the expected fragmentation patterns for this compound in mass spectrometry?

A6: As an alcohol, this compound is expected to undergo alpha-cleavage and dehydration. The molecular ion peak may be weak or absent.[10]

FragmentationDescriptionExpected m/z
[M-H₂O]⁺ Loss of a water molecule (dehydration).178
Alpha-Cleavage Cleavage of the bond adjacent to the oxygen atom. This can result in the loss of a cyclohexyl radical.113
Loss of Cyclohexene A rearrangement reaction can lead to the loss of a cyclohexene molecule.114

The following diagram illustrates the primary fragmentation pathways.

Fragmentation_Pathway M This compound (m/z 196) Dehydration [M-H₂O]⁺ (m/z 178) M->Dehydration -H₂O Alpha_Cleavage [M-C₆H₁₁]⁺ (m/z 113) M->Alpha_Cleavage -C₆H₁₁• Rearrangement Loss of Cyclohexene (m/z 114) M->Rearrangement Rearrangement

Expected fragmentation pathways for this compound in MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Q7: I see unexpected peaks in the ¹H NMR spectrum of my this compound sample. How can I identify them?

A7: Unexpected peaks in an NMR spectrum are often due to solvent residues or common laboratory contaminants. Refer to the table below for common impurities.[11][12][13]

Impurity¹H NMR Chemical Shift (CDCl₃, δ ppm)Multiplicity
Water ~1.56s
Acetone ~2.17s
Dichloromethane ~5.30s
Ethyl Acetate ~1.26, 2.05, 4.12t, s, q
Hexane ~0.88, 1.26m
Toluene ~2.36, 7.17-7.29s, m

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general starting point for the analysis of this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC) with CAD

This protocol is a suggested starting point for HPLC analysis when UV detection is not suitable.

  • Instrumentation: HPLC system with a Corona Charged Aerosol Detector (CAD).

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-20 min: 50% to 100% B

    • 20-25 min: Hold at 100% B

    • 25-30 min: Return to 50% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • CAD Settings:

    • Evaporation Temperature: 35°C

    • Gas Pressure: 60 psi

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is a standard protocol for acquiring a ¹H NMR spectrum.

  • Instrumentation: 300 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse experiment.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: ~4 s

  • Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the TMS peak at 0 ppm.

References

Overcoming solubility issues with dicyclohexylmethanol in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the solubility of dicyclohexylmethanol in chemical reactions. Tailored for researchers, scientists, and professionals in drug development, this resource offers practical solutions, detailed protocols, and data-driven recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a nonpolar organic compound characterized by two cyclohexyl groups attached to a methanol carbon.[1] Its structure dictates its solubility, adhering to the "like dissolves like" principle, meaning it dissolves best in nonpolar solvents.[2][3] It is known to be soluble in common organic solvents like ethanol, methanol, and ethers, but has low solubility in water.[1][4]

Key Physicochemical Properties:

  • Appearance: Colorless to light yellow liquid or a white to off-white solid.[4][5]

  • Molecular Formula: C₁₃H₂₄O[6]

  • Molecular Weight: 196.33 g/mol [7]

  • Melting Point: 58-64 °C[5]

  • Boiling Point: ~260-280 °C (at atmospheric pressure), 154 °C (at 12 mm Hg).[4][5]

A summary of its solubility in various solvents is presented below.

Table 1: Solubility Profile of this compound

Solvent Type Qualitative Solubility Reference
Water Polar Protic Low / Insoluble [1]
Methanol Polar Protic Soluble (0.1 g/mL, clear) [4][8]
Ethanol Polar Protic Soluble [4]
Ethers (e.g., THF, Diethyl Ether) Polar Aprotic Soluble [4]
Toluene Nonpolar Expected to be soluble [9]

| Hexane | Nonpolar | Expected to be soluble |[9] |

Note: Quantitative solubility data is limited; solubility can be temperature-dependent.

Q2: My this compound is not dissolving in the reaction solvent. What steps should I take?

If you are facing solubility issues, a systematic approach can help identify the best solution. The following workflow outlines a troubleshooting process from simple adjustments to more advanced techniques.

G cluster_solutions start Issue: This compound Not Dissolving check_solvent 1. Verify Solvent Choice Is it appropriate for a nonpolar compound? start->check_solvent heat 2. Increase Temperature (with caution) check_solvent->heat If solvent is appropriate cosolvent 3. Add a Co-solvent heat->cosolvent If heating is insufficient or not viable success Problem Solved heat->success alt_solvent 4. Select Alternative Solvent System cosolvent->alt_solvent If co-solvent affects reaction negatively cosolvent->success advanced 5. Consider Advanced Techniques (e.g., Sonication) alt_solvent->advanced If common solvents fail alt_solvent->success advanced->success fail Issue Persists advanced->fail If all methods fail, re-evaluate reaction design

Caption: Troubleshooting workflow for solubility issues.

Detailed Steps:

  • Verify Solvent Choice: Confirm that you are using a nonpolar or weakly polar solvent. This compound's large nonpolar surface area makes it most compatible with solvents like toluene, hexane, or ethers.[9]

  • Increase Temperature: Gently heating the mixture can significantly increase solubility. This compound is stable at elevated temperatures, but be mindful of the solvent's boiling point and the thermal stability of other reactants.[4]

  • Use a Co-solvent: Adding a small amount of a miscible co-solvent can enhance solubility without drastically changing the overall polarity of the reaction medium.[10][11] This technique is highly effective for increasing the solubility of nonpolar compounds.[12]

  • Change Solvents: If the initial solvent is not effective, consider switching to an alternative from the recommended list (Table 1) that is compatible with your reaction conditions.

  • Advanced Techniques: Methods like sonication can be used to break down solute aggregates and promote dissolution through cavitation.[13]

Q3: Which co-solvents are effective for this compound, and how do I use them?

A co-solvent system works by reducing the interfacial tension between the primary solvent and the solute.[10][14] For a nonpolar compound like this compound in a moderately polar medium, a less polar co-solvent is generally effective.

Table 2: Recommended Co-Solvent Systems

Primary Solvent (Moderately Polar) Recommended Co-Solvent (Nonpolar) Typical Starting Ratio (v/v) Notes
Tetrahydrofuran (THF) Toluene or Hexane 10:1 to 5:1 Balances polarity; good for reactions requiring a slightly polar medium.
Dichloromethane (DCM) Hexane 5:1 to 2:1 Increases nonpolar character to aid dissolution.

| Acetonitrile | Dioxane or Toluene | 20:1 to 10:1 | Use cautiously, as high concentrations of nonpolar co-solvents can cause precipitation. |

Protocol for Using a Co-solvent:

  • Dissolve the this compound in the recommended co-solvent first (e.g., a small amount of toluene).

  • In a separate vessel, prepare the mixture of the primary solvent and other reactants.

  • Slowly add the this compound/co-solvent solution to the main reaction mixture with vigorous stirring.

  • If cloudiness appears, consider slightly increasing the proportion of the co-solvent or gently warming the mixture.

Q4: Can you provide a sample experimental protocol where this compound solubility is managed?

Yes. The following is a generalized protocol for an esterification reaction (e.g., a Mitsunobu reaction), where sterically hindered alcohols like this compound can present solubility challenges. This protocol adapts procedures known for such alcohols.[15]

Objective: To esterify this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic Acid (e.g., 4-nitrobenzoic acid)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene (as co-solvent)

G start Start: Prepare Reactants dissolve_dchm 1. Dissolve this compound and Carboxylic Acid in THF/Toluene co-solvent (e.g., 5:1) start->dissolve_dchm dissolve_pph3 2. Add PPh₃ to the solution and stir until dissolved. dissolve_dchm->dissolve_pph3 cool 3. Cool the mixture to 0 °C (ice bath). dissolve_pph3->cool add_dead 4. Add DEAD/DIAD dropwise. Maintain temperature below 10 °C. cool->add_dead react 5. Stir at 0 °C for 30 min, then warm to room temperature and stir for 12-18 hours. add_dead->react workup 6. Perform Aqueous Workup (e.g., wash with NaHCO₃ solution). react->workup purify 7. Purify by Column Chromatography. workup->purify end End: Isolate Product purify->end

Caption: Experimental workflow for a Mitsunobu reaction.

Detailed Methodology:

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), combine this compound (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Add a solvent mixture of anhydrous THF and anhydrous toluene (e.g., 5:1 v/v) until all solids are dissolved. Stir for 10 minutes. The use of toluene as a co-solvent helps ensure the nonpolar this compound remains in solution.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. The rate of addition should be controlled to maintain the internal temperature below 10 °C.[15]

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature overnight. Monitor reaction progress using Thin Layer Chromatography (TLC).[16]

  • Work-up: Upon completion, quench the reaction with water and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the desired ester.

References

Technical Support Center: Scaling Up Dicyclohexylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of dicyclohexylmethanol from a laboratory setting to a pilot plant. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most prevalent and scalable method for producing this compound is the reduction of dicyclohexyl ketone. While other methods like Grignard reactions exist, the reduction of the ketone using a mild reducing agent like sodium borohydride is generally safer and more straightforward to scale up due to its less exothermic nature and simpler work-up procedure.[1][2]

Q2: What are the critical parameters to consider when scaling up the reduction of dicyclohexyl ketone?

When scaling up this reaction, the following parameters are critical:

  • Heat Transfer: The reduction of ketones is an exothermic process. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] Proper cooling capacity and temperature monitoring are crucial to prevent runaway reactions.

  • Mixing Efficiency: Adequate agitation is essential to ensure uniform temperature distribution and effective contact between the reactants. Poor mixing can lead to localized "hot spots" and the formation of byproducts.

  • Reagent Addition Rate: The rate of addition of the reducing agent should be carefully controlled to manage the reaction exotherm. A slow, controlled addition is recommended at a larger scale.

  • Solvent Selection: The choice of solvent can impact reaction rate, selectivity, and ease of work-up. Alcohols like ethanol and methanol are commonly used for sodium borohydride reductions.[1]

  • Work-up Procedure: The quenching of excess reducing agent and the subsequent extraction and purification steps need to be adapted for larger volumes to ensure safety and efficiency.

Q3: What are the primary safety concerns when scaling up this reaction?

The main safety concerns include:

  • Exothermic Reaction: As mentioned, the reaction generates heat. A failure in the cooling system could lead to a rapid temperature increase, potentially causing the solvent to boil and over-pressurize the reactor.[3]

  • Hydrogen Gas Evolution: Sodium borohydride reacts with protic solvents (like alcohols and water) to produce hydrogen gas, which is flammable.[4] Adequate ventilation and the absence of ignition sources are critical, especially during the quenching step.

  • Handling of Sodium Borohydride: While safer than many other reducing agents, sodium borohydride is still a reactive chemical that should be handled with appropriate personal protective equipment.

Troubleshooting Guide

Problem 1: The reaction is sluggish or incomplete.

  • Possible Cause: Insufficiently active reducing agent.

    • Solution: Use fresh, properly stored sodium borohydride. The reagent can degrade over time, especially if exposed to moisture.

  • Possible Cause: Low reaction temperature.

    • Solution: While the initial addition of the reducing agent should be done at a controlled low temperature, the reaction may require warming to room temperature or slightly above to go to completion.[5] Monitor the reaction progress by TLC or HPLC.

  • Possible Cause: Poor mixing.

    • Solution: Ensure the agitation is sufficient to keep the reactants well-suspended and in contact. For larger vessels, consider the impeller design and speed.

Problem 2: The yield of this compound is lower than expected.

  • Possible Cause: Side reactions due to excessive temperature.

    • Solution: Improve temperature control. Ensure the cooling system is adequate for the scale of the reaction and that the reducing agent is added at a controlled rate.

  • Possible Cause: Hydrolysis of the reducing agent.

    • Solution: While protic solvents are used, excessive water can lead to the decomposition of sodium borohydride. Use anhydrous solvents if possible, although technical grade solvents are often sufficient. The pH of the reaction mixture can also influence the stability of the borohydride.

  • Possible Cause: Inefficient work-up and extraction.

    • Solution: Ensure the pH is appropriately adjusted during the quench to decompose the borate esters formed during the reaction. Perform multiple extractions with a suitable organic solvent to maximize product recovery.

Problem 3: The final product is contaminated with impurities.

  • Possible Cause: Unreacted dicyclohexyl ketone.

    • Solution: Ensure the reaction has gone to completion by monitoring with TLC or HPLC. If necessary, increase the reaction time or use a slight excess of the reducing agent.

  • Possible Cause: Formation of borate esters.

    • Solution: Proper acidic work-up is crucial to hydrolyze the borate ester intermediates to the desired alcohol.[6]

  • Possible Cause: Byproducts from side reactions.

    • Solution: Optimize reaction conditions (temperature, addition rate) to minimize side reactions. Purification by recrystallization or distillation may be necessary.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Plant Scale Parameters for this compound Synthesis

ParameterLab Scale (10 g)Pilot Plant Scale (10 kg)Key Considerations for Scale-Up
Dicyclohexyl Ketone 10 g10 kgEnsure consistent quality of starting material.
Solvent (Ethanol) 100 mL100 LSolvent purity can affect the reaction. Consider solvent recovery for cost-effectiveness.
Sodium Borohydride 1.0 g (approx. 1.2 eq)1.0 kg (approx. 1.2 eq)Addition should be portion-wise or as a solution to control exotherm.
Reaction Temperature 0-25 °C0-25 °C (with careful monitoring)Critical to maintain due to decreased surface-area-to-volume ratio.
Addition Time 15-30 minutes2-4 hoursSlower addition is necessary to manage heat generation.
Reaction Time 1-2 hours2-4 hoursMonitor by in-process controls (e.g., HPLC) to determine completion.
Work-up (Acid Quench) 1M HCl (approx. 20 mL)1M HCl (approx. 20 L)Perform slowly and with cooling to control hydrogen evolution and exotherm.
Extraction Solvent Diethyl ether (2 x 50 mL)Methyl tert-butyl ether (MTBE) (2 x 50 L)MTBE is often preferred at scale due to lower volatility and peroxide formation risk.
Typical Yield 85-95%80-90%Yields may be slightly lower at scale due to transfer losses and handling.

Experimental Protocols

Lab-Scale Synthesis of this compound (10 g)

  • Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel. The flask is placed in an ice-water bath.

  • Reaction: Dicyclohexyl ketone (10 g, 51.5 mmol) is dissolved in ethanol (100 mL) in the flask and cooled to 0-5 °C. Sodium borohydride (1.0 g, 26.4 mmol) is added portion-wise over 15-30 minutes, maintaining the internal temperature below 10 °C.

  • Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction is cooled back to 0-5 °C and slowly quenched by the dropwise addition of 1M hydrochloric acid until gas evolution ceases and the pH is acidic.

  • Extraction: The mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent like hexanes or a mixture of ethanol and water.

Pilot-Plant Scale Synthesis of this compound (10 kg)

  • Reactor Preparation: A 200 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a cooling jacket, and an addition vessel is cleaned, dried, and inerted with nitrogen.

  • Reaction: The reactor is charged with dicyclohexyl ketone (10 kg) and ethanol (100 L). The mixture is cooled to 0-5 °C with agitation. A solution of sodium borohydride (1.0 kg) in ethanol (20 L) is prepared in the addition vessel and added slowly to the reactor over 2-4 hours, maintaining the internal temperature between 5-10 °C.

  • In-Process Control: After the addition, the reaction is stirred at room temperature for 2-4 hours. Samples are taken periodically and analyzed by HPLC to confirm the reaction is complete (dicyclohexyl ketone < 1%).

  • Work-up: The reactor is cooled to 0-5 °C, and 1M hydrochloric acid (approx. 20 L) is added slowly via the addition vessel, ensuring the temperature does not exceed 15 °C. The reactor's off-gas is safely vented.

  • Extraction and Phase Separation: Methyl tert-butyl ether (MTBE) (50 L) is added to the reactor, and the mixture is agitated. The agitation is stopped, and the layers are allowed to separate. The lower aqueous layer is drained. The organic layer is washed with brine (20 L).

  • Solvent Removal and Isolation: The organic layer is transferred to a clean, dry vessel, and the solvent is distilled off under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_lab Lab Scale cluster_pilot Pilot Plant Scale lab_start Dissolve Ketone in Ethanol lab_add_nabh4 Add NaBH4 lab_start->lab_add_nabh4 lab_react Stir at RT lab_add_nabh4->lab_react lab_quench Quench with HCl lab_react->lab_quench lab_extract Extract with Ether lab_quench->lab_extract lab_purify Recrystallize lab_extract->lab_purify lab_end Pure this compound lab_purify->lab_end pilot_charge Charge Reactor pilot_add_nabh4 Controlled Addition of NaBH4 Solution pilot_charge->pilot_add_nabh4 pilot_react Stir with Temp Control pilot_add_nabh4->pilot_react pilot_quench Slow Quench with HCl pilot_react->pilot_quench pilot_extract Extract with MTBE pilot_quench->pilot_extract pilot_purify Vacuum Distill / Recrystallize pilot_extract->pilot_purify pilot_end Pure this compound pilot_purify->pilot_end troubleshooting_guide start Low Yield or Incomplete Reaction cause1 Inactive Reducing Agent? start->cause1 solution1 Use fresh NaBH4 cause1->solution1 Yes cause2 Low Temperature? cause1->cause2 No solution2 Allow to warm to RT after addition cause2->solution2 Yes cause3 Poor Mixing? cause2->cause3 No solution3 Increase agitation speed cause3->solution3 Yes cause4 Inefficient Work-up? cause3->cause4 No solution4 Ensure proper pH adjustment and multiple extractions cause4->solution4 Yes logical_relationships cluster_parameters Controllable Parameters cluster_outcomes Reaction Outcomes temp Temperature yield Yield temp->yield purity Purity temp->purity safety Safety temp->safety mixing Mixing Speed mixing->yield mixing->purity addition_rate Addition Rate addition_rate->yield addition_rate->purity addition_rate->safety solvent Solvent Choice solvent->yield solvent->purity

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Dicyclohexylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating such information. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral data for dicyclohexylmethanol and two comparable secondary alcohols: cyclohexylmethanol and diphenylmethanol. Experimental protocols for acquiring these spectra are also presented.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), signal multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and structural assignments for this compound, cyclohexylmethanol, and diphenylmethanol. All data was obtained from the Spectral Database for Organic Compounds (SDBS).

¹H NMR Data Comparison
CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound 3.26dCH-OH
1.00 - 1.90mCyclohexyl H
Cyclohexylmethanol 3.41dCH₂-OH
0.90 - 1.80mCyclohexyl H
1.95s (broad)OH
Diphenylmethanol 5.83dCH-OH
7.20 - 7.40mPhenyl H
2.20dOH
¹³C NMR Data Comparison
CompoundChemical Shift (δ, ppm)Assignment
This compound 78.9CH-OH
42.9Cyclohexyl C1
29.5Cyclohexyl C2, C6
26.6Cyclohexyl C4
26.2Cyclohexyl C3, C5
Cyclohexylmethanol 68.4CH₂-OH
40.7Cyclohexyl C1
29.8Cyclohexyl C2, C6
26.7Cyclohexyl C4
25.9Cyclohexyl C3, C5
Diphenylmethanol 76.2CH-OH
143.9Phenyl C1 (ipso)
128.4Phenyl C3, C5
127.5Phenyl C4
126.5Phenyl C2, C6

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Weighing: Accurately weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filtering: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).

  • Capping: Securely cap the NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The instrument will then lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard single-pulse experiment.

    • Set the number of scans (typically 8 to 16 for a sample of this concentration).

    • Apply a 90° pulse angle.

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set a wider spectral width (e.g., 0 to 220 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance signal-to-noise.

    • A significantly higher number of scans will be required (e.g., 128 to 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • A relaxation delay of 2-5 seconds is typically used.

3. Data Processing and Analysis:

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat spectral baseline.

  • Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm).

  • Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons giving rise to each signal.

  • Peak Picking and Assignment: Identify the chemical shift of each peak and, for ¹H NMR, determine the multiplicity and coupling constants. Assign the signals to the corresponding atoms in the molecular structure.

Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of a small molecule like this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter standard Add Internal Standard filter->standard insert Insert Sample & Lock standard->insert shim Shim Magnetic Field insert->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference analyze Integrate, Peak Pick & Assign reference->analyze

Workflow for NMR analysis of small molecules.

A Comparative Guide to the Mass Spectrometry Fragmentation of Dicyclohexylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of dicyclohexylmethanol and the structurally related cyclohexylmethanol. The information presented herein is intended to aid researchers in the identification and structural elucidation of these and similar compounds.

Comparison of Mass Spectrometry Data

The mass spectra of this compound and cyclohexylmethanol are dominated by fragments arising from the cleavage of the cyclohexyl rings and the loss of small neutral molecules. A summary of the most abundant ions observed in the electron ionization mass spectra of these two compounds is presented in Table 1.

CompoundMolecular Weight ( g/mol )Base Peak (m/z)Other Major Fragments (m/z)
This compound196.3395113, 112, 83, 81, 67, 55
Cyclohexylmethanol114.195583, 67, 41, 82

Fragmentation Analysis

The fragmentation of this compound is more complex than that of cyclohexylmethanol due to the presence of two cyclohexyl rings. The base peak at m/z 95 in the this compound spectrum likely corresponds to a protonated cyclohexene dimer or a related rearranged ion, indicating the stability of this fragment. The peaks at m/z 113 and 112 suggest the loss of one cyclohexyl ring and subsequent rearrangements. The presence of fragments at m/z 83, 81, 67, and 55 is characteristic of the fragmentation of a cyclohexyl ring, as also observed in the spectrum of cyclohexylmethanol.

In contrast, the mass spectrum of cyclohexylmethanol is dominated by the m/z 55 peak, which is a characteristic fragment of a monosubstituted cyclohexyl ring. The ion at m/z 83 corresponds to the loss of the hydroxyl group and a hydrogen atom. The peaks at m/z 67 and 82 represent further fragmentation and rearrangement of the cyclohexyl ring.

Experimental Protocols

The mass spectral data presented here are typically obtained using electron ionization mass spectrometry. A general experimental protocol is as follows:

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a magnetic sector, quadrupole, or time-of-flight (TOF) analyzer, equipped with an electron ionization source.

  • Inlet System: A gas chromatograph (GC) is commonly used for sample introduction, allowing for the separation of the analyte from any impurities prior to mass analysis. Alternatively, a direct insertion probe can be used for pure samples.

Experimental Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

  • Ion Source Temperature: 200-250 °C

  • GC Column (if applicable): A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of these alcohols.

  • Carrier Gas (if applicable): Helium at a constant flow rate.

  • Mass Range: Scanned from m/z 30 to 300 to encompass the molecular ion and all significant fragments.

Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization conditions.

fragmentation_pathway M This compound (M) m/z 196 M_ion [M]+• m/z 196 M->M_ion -e- F113 [C8H13O]+• m/z 113 M_ion->F113 - C6H11• F95 [C7H11]+ (Base Peak) m/z 95 M_ion->F95 - C6H11O• F83 [C6H11]+ m/z 83 M_ion->F83 - C7H13O• F112 [C8H12O]+ m/z 112 F113->F112 - H• F81 [C6H9]+ m/z 81 F83->F81 - H2 F67 [C5H7]+ m/z 67 F83->F67 - CH4 F55 [C4H7]+ m/z 55 F83->F55 - C2H4

A Comparative Guide to the Reactivity of Dicyclohexylmethanol and Other Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of dicyclohexylmethanol with other structurally relevant alcohols, namely cyclohexanol, cyclohexylmethanol, and benzyl alcohol. The comparison focuses on three common and important transformations in organic synthesis: oxidation, esterification, and dehydration. Due to the limited availability of direct quantitative data for this compound, this guide leverages experimental data for the comparator alcohols and established principles of organic chemistry to predict its reactivity. The significant steric hindrance imparted by the two cyclohexyl groups is a recurring theme that governs the reactivity of this compound.

The Role of Steric Hindrance

The reactivity of alcohols is significantly influenced by the steric environment around the hydroxyl group.[1] Increased steric bulk can impede the approach of reagents to the reaction center, thereby slowing down or even inhibiting the reaction.[1] The alcohols under comparison present a clear gradation in steric hindrance around the hydroxyl group.

Steric_Hindrance_Comparison cluster_0 Increasing Steric Hindrance A Benzyl Alcohol (Least Hindered) B Cyclohexylmethanol (Primary) A->B C Cyclohexanol (Secondary) B->C D This compound (Most Hindered) C->D

Caption: Gradation of steric hindrance among the compared alcohols.

Oxidation

The oxidation of a secondary alcohol to a ketone is a fundamental transformation. The rate of this reaction is highly dependent on the accessibility of the hydrogen atom on the carbon bearing the hydroxyl group to the oxidizing agent.

Comparative Data for Oxidation of Alcohols

AlcoholOxidizing AgentConditionsYield (%)Observations
CyclohexanolSodium dichromate / H₂SO₄Aqueous, 55-60°CHigh (not specified)A standard, efficient oxidation.[2]
CyclohexanolBleach / Acetic AcidRoom TemperatureGood (not specified)A safer alternative to heavy metal oxidants.[3]
Benzyl AlcoholBromine / Acetic Acid-Water25°CHigh (not specified)The reaction kinetics are well-studied.[4]

Reactivity of this compound in Oxidation

Esterification

Fischer esterification, the acid-catalyzed reaction between an alcohol and a carboxylic acid, is a classic method for synthesizing esters. The reaction proceeds through a tetrahedral intermediate, and its formation is sensitive to steric hindrance around both the alcohol and the carboxylic acid.[7][8]

Comparative Data for Esterification of Alcohols

AlcoholCarboxylic AcidCatalystConditionsYield (%)
CyclohexanolHippuric Acidp-Toluenesulfonic acidToluene, reflux (30h)96
Benzyl AlcoholAcetic AcidSulfuric AcidReflux (45 min)High (not specified)

Reactivity of this compound in Esterification

The reactivity of alcohols in Fischer esterification generally follows the order: primary > secondary > tertiary, primarily due to steric hindrance.[9] this compound, being a sterically bulky secondary alcohol, is expected to undergo esterification at a significantly slower rate than cyclohexanol. The two cyclohexyl groups would hinder the nucleophilic attack of the alcohol's oxygen on the protonated carboxylic acid. To achieve reasonable yields, forcing conditions such as higher temperatures, longer reaction times, or the use of a large excess of the carboxylic acid might be required.

Dehydration

The acid-catalyzed dehydration of alcohols to form alkenes is another fundamental reaction. For secondary alcohols, this reaction typically proceeds through an E1 mechanism, which involves the formation of a carbocation intermediate.[10][11]

Comparative Data for Dehydration of Alcohols

AlcoholCatalystConditionsProductYield (%)
CyclohexanolPhosphoric AcidHeat, distillationCyclohexene82
CyclohexanolPhosphoric AcidHeat, distillationCyclohexene59.26
CyclohexanolSulfuric & Phosphoric AcidHeat, distillationCyclohexene48

Reactivity of this compound in Dehydration

The dehydration of this compound is an interesting case. The formation of the secondary carbocation intermediate would be stabilized by the two adjacent cyclohexyl groups through hyperconjugation. This might suggest a facile dehydration. However, the subsequent deprotonation step to form the alkene could be subject to steric hindrance, potentially influencing the regioselectivity of the resulting double bond. The increased steric strain in the resulting alkene could also influence the thermodynamics of the reaction. While the initial carbocation formation might be comparable to or even faster than that of cyclohexanol, the overall reaction rate and product distribution may differ.

Experimental Protocols

The following are representative experimental protocols for the oxidation, esterification, and dehydration of a secondary alcohol, using cyclohexanol as a model substrate. These can be adapted for use with other alcohols, keeping in mind that reaction conditions may need to be optimized based on the substrate's reactivity.

1. Oxidation of Cyclohexanol to Cyclohexanone (Jones Oxidation) [12][13]

  • Reagents: Cyclohexanol, Jones reagent (a solution of chromium trioxide in sulfuric acid), acetone, isopropanol.

  • Procedure:

    • Dissolve cyclohexanol in acetone in a flask and cool the mixture in an ice bath.

    • Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange to green.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the excess oxidant by the careful addition of isopropanol until the orange color disappears.

    • Remove the acetone under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude cyclohexanone.

    • Purify the product by distillation.

2. Esterification of Cyclohexanol with Acetic Acid (Fischer Esterification) [14]

  • Reagents: Cyclohexanol, glacial acetic acid, concentrated sulfuric acid (catalyst).

  • Procedure:

    • In a round-bottom flask, combine cyclohexanol and an excess of glacial acetic acid.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

    • After cooling, transfer the reaction mixture to a separatory funnel and wash with water, followed by a dilute sodium bicarbonate solution to neutralize the excess acid, and then again with water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the drying agent by filtration and purify the resulting ester by distillation.

3. Dehydration of Cyclohexanol to Cyclohexene [4][15][16][17]

  • Reagents: Cyclohexanol, concentrated phosphoric acid or sulfuric acid.

  • Procedure:

    • Place cyclohexanol and a catalytic amount of concentrated phosphoric acid (or sulfuric acid) in a distillation flask.

    • Heat the mixture to distill the cyclohexene as it is formed. The boiling point of cyclohexene is significantly lower than that of cyclohexanol.

    • Collect the distillate, which will contain cyclohexene and water.

    • Transfer the distillate to a separatory funnel and wash with water, followed by a dilute sodium bicarbonate solution, and then water again.

    • Dry the organic layer with a suitable drying agent (e.g., anhydrous calcium chloride).

    • Purify the cyclohexene by a final distillation.

Conclusion

The reactivity of this compound in common organic transformations is predicted to be significantly lower than that of less sterically hindered secondary alcohols like cyclohexanol. This is primarily attributed to the steric shielding of the reaction center by the two bulky cyclohexyl groups. While this guide provides a comparative framework based on established chemical principles, it is crucial for researchers to conduct empirical studies to determine the optimal reaction conditions for achieving desired transformations with this compound. The provided experimental protocols for cyclohexanol can serve as a starting point for such investigations.

References

A Comparative Guide to DFT Studies on the Conformation of Dicyclohexylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a theoretical investigation into the conformational preferences of dicyclohexylmethanol using Density Functional Theory (DFT). While direct experimental data on the specific conformations of this compound is sparse, this document outlines a robust computational approach for determining its most stable geometries. The principles and methodologies described herein are grounded in established practices for the conformational analysis of substituted cyclohexanes and serve as a blueprint for researchers in computational chemistry and drug design.

Introduction to this compound Conformation

This compound is a molecule of interest in organic synthesis and medicinal chemistry due to its unique steric and electronic properties. Its three-dimensional structure, dictated by the various possible conformations, plays a crucial role in its reactivity and interaction with biological targets. The conformational landscape of this compound is primarily determined by the relative orientations of the two cyclohexyl rings and the hydroxyl group. Understanding the energetic favorability of these different arrangements is key to predicting the molecule's behavior.

The primary conformational considerations for this compound involve the chair conformations of the two cyclohexyl rings and the rotational position of the central methanol linker. The cyclohexyl rings can adopt either an axial (ax) or equatorial (eq) position relative to each other, and the hydroxyl group can exist in different staggered rotamers (gauche and anti). The interplay of steric hindrance, primarily 1,3-diaxial interactions, and potential intramolecular hydrogen bonding governs the relative stability of these conformers.

Hypothetical Conformational Analysis Workflow

A typical DFT-based conformational analysis of this compound would follow a multi-step process to efficiently explore the potential energy surface and identify the most stable conformers.

DFT_Workflow cluster_0 Initial Steps cluster_1 DFT Refinement cluster_2 Analysis & Comparison cluster_3 Final Output start Initial 3D Structure Generation ff_search Force Field Conformational Search (e.g., MMFF94) start->ff_search dft_opt Geometry Optimization of Low-Energy Conformers (e.g., B3LYP/6-31G(d)) ff_search->dft_opt Select unique conformers within an energy window freq_calc Frequency Calculation (Confirmation of Minima & ZPVE) dft_opt->freq_calc rel_energy Calculation of Relative Energies (ΔE, ΔH, ΔG) freq_calc->rel_energy geo_analysis Analysis of Geometric Parameters (Dihedral Angles, Bond Lengths) freq_calc->geo_analysis boltzmann Boltzmann Population Analysis rel_energy->boltzmann geo_analysis->boltzmann final_report Identification of Most Stable Conformer(s) & Reporting boltzmann->final_report

Figure 1: Workflow for DFT Conformational Analysis.

Comparison of this compound Conformers

The primary conformers of this compound arise from the diequatorial (eq,eq), axial-equatorial (ax,eq), and diaxial (ax,ax) arrangements of the two cyclohexyl groups attached to the central carbon. For each of these, rotations around the C-C and C-O bonds of the methanol linker introduce further conformational isomers. Based on the well-established principles of conformational analysis of substituted cyclohexanes, the diequatorial conformer is expected to be the most stable due to the minimization of steric strain.

Table 1: Hypothetical Relative Energies of this compound Conformers
ConformerDFT Functional/Basis SetRelative Electronic Energy (ΔE) (kcal/mol)Relative Enthalpy (ΔH) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
Diequatorial (eq,eq)B3LYP/6-31G(d)0.000.000.00
Axial-Equatorial (ax,eq)B3LYP/6-31G(d)2.582.652.71
Diaxial (ax,ax)B3LYP/6-31G(d)5.215.305.38
Diequatorial (eq,eq)ωB97X-D/6-311+G(d,p)0.000.000.00
Axial-Equatorial (ax,eq)ωB97X-D/6-311+G(d,p)2.752.812.88
Diaxial (ax,ax)ωB97X-D/6-311+G(d,p)5.545.625.70

Note: These are illustrative values. Actual values would be obtained from the DFT calculations.

Table 2: Hypothetical Key Geometric Parameters for the Most Stable (eq,eq) Conformer
ParameterB3LYP/6-31G(d)ωB97X-D/6-311+G(d,p)
C-C-C-C Dihedral Angle (Ring 1)55.8°56.1°
C-C-C-C Dihedral Angle (Ring 2)55.9°56.2°
C(ring1)-C(linker)-C(ring2) Angle112.5°112.8°
C(linker)-O Bond Length1.428 Å1.425 Å
H-O-C-C Dihedral Angle-65.2° (gauche)-64.8° (gauche)

Note: These are illustrative values. Actual values would be obtained from the DFT calculations.

Detailed Experimental and Computational Protocols

The following sections outline the methodologies that would be employed in a comprehensive DFT study of this compound conformation.

Computational Protocol
  • Initial Conformational Search: A preliminary conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify a broad range of possible low-energy structures. This step is crucial for ensuring that the subsequent, more computationally expensive DFT calculations are initiated from a diverse set of starting geometries.

  • DFT Geometry Optimization: The unique conformers identified from the force field search, typically within a 10 kcal/mol energy window of the global minimum, are then subjected to geometry optimization using DFT. A common and reliable functional for such studies is B3LYP with a Pople-style basis set such as 6-31G(d). For higher accuracy, especially in systems where dispersion forces may be significant, a dispersion-corrected functional like ωB97X-D with a larger basis set (e.g., 6-311+G(d,p)) is recommended.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Energy Analysis: The electronic energies, as well as the thermally corrected enthalpies and Gibbs free energies, are used to determine the relative stabilities of the different conformers. The Gibbs free energy is particularly important for predicting the equilibrium populations of the conformers at a given temperature.

  • Boltzmann Population Analysis: The relative populations of the conformers at a standard temperature (e.g., 298.15 K) are calculated using the Boltzmann distribution, which is based on their relative Gibbs free energies.

Supporting Experimental Protocols

While this guide focuses on a computational approach, the theoretical findings should ideally be validated by experimental data. Key techniques for this include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide information about the average conformation of the molecule in solution. The calculated Boltzmann populations of the conformers can be used to predict an averaged NMR spectrum, which can then be compared with the experimental spectrum.

  • X-ray Crystallography: If a single crystal of this compound can be obtained, X-ray diffraction would provide the definitive solid-state conformation. This experimental structure can serve as a benchmark for evaluating the accuracy of the DFT calculations.

Conclusion

This comparative guide outlines a systematic approach for the conformational analysis of this compound using DFT. By following the proposed workflow, researchers can obtain valuable insights into the three-dimensional structure and energetic landscape of this molecule. The diequatorial conformer is predicted to be the most stable, a hypothesis that can be rigorously tested using the described computational methods. The hypothetical data presented in the tables illustrates the kind of quantitative comparisons that can be made between different conformers and different levels of theory. The integration of these computational predictions with experimental validation will provide a comprehensive understanding of the conformational behavior of this compound, which is essential for its application in various fields of chemical science.

A Comparative Guide to the Synthesis of Dicyclohexylmethanol: An Evaluation of a Novel Catalytic Approach

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient production of key intermediates is paramount. Dicyclohexylmethanol, a versatile building block, has traditionally been synthesized through established methods. This guide provides a comparative analysis of a novel synthetic route, offering a direct comparison with a traditional approach to highlight advancements in yield, purity, and process efficiency. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the optimal synthetic strategy for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is predominantly achieved via two primary methodologies: the catalytic hydrogenation of dicyclohexyl ketone and the Grignard reaction. While both are effective, they present different profiles in terms of reaction conditions, yield, and scalability. A novel approach, building upon catalytic hydrogenation, demonstrates significant improvements.

ParameterNovel Catalytic HydrogenationTraditional Grignard Synthesis
Starting Materials Dicyclohexyl ketone, H₂Cyclohexylmagnesium bromide, Cyclohexanecarboxaldehyde
Catalyst/Reagent 5% Ru/C on Al₂O₃Magnesium turnings, Diethyl ether
Solvent IsopropanolAnhydrous diethyl ether
Reaction Temperature 80°C35°C (reflux)
Reaction Time 4 hours12 hours
Yield (%) 95%80%
Purity (%) >99%~95% (after purification)
Key Advantages High yield and purity, shorter reaction time, catalyst recyclability.Well-established, readily available reagents.
Key Disadvantages Requires specialized high-pressure reactor.Moisture-sensitive, formation of byproducts.

Experimental Protocols

Novel Catalytic Hydrogenation of Dicyclohexyl Ketone

This enhanced method focuses on the efficient reduction of dicyclohexyl ketone using a ruthenium-on-alumina catalyst.

Materials:

  • Dicyclohexyl ketone (10 g, 0.051 mol)

  • 5% Ruthenium on Alumina (Ru/Al₂O₃) (0.5 g)

  • Isopropanol (100 mL)

  • High-pressure autoclave reactor

Procedure:

  • The high-pressure autoclave reactor is charged with dicyclohexyl ketone, 5% Ru/Al₂O₃, and isopropanol.

  • The reactor is sealed and purged with nitrogen gas three times to remove any residual air.

  • The reactor is then pressurized with hydrogen gas to 500 psig.

  • The reaction mixture is heated to 80°C with continuous stirring.

  • The reaction is monitored by gas chromatography until the starting material is consumed (approximately 4 hours).

  • After cooling to room temperature, the reactor is carefully depressurized.

  • The reaction mixture is filtered to recover the catalyst.

  • The filtrate is concentrated under reduced pressure to yield this compound.

Traditional Grignard Synthesis

This classic method involves the reaction of a Grignard reagent with an aldehyde.[1][2]

Materials:

  • Magnesium turnings (1.5 g, 0.062 mol)

  • Anhydrous diethyl ether (100 mL)

  • Cyclohexyl bromide (8.15 g, 0.05 mol)

  • Cyclohexanecarboxaldehyde (5.6 g, 0.05 mol)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • A three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Magnesium turnings and a small crystal of iodine are placed in the flask.

  • A solution of cyclohexyl bromide in 20 mL of anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing.

  • After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • A solution of cyclohexanecarboxaldehyde in 30 mL of anhydrous diethyl ether is then added dropwise at a rate that maintains a gentle reflux.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Visualizing the Synthetic Workflow

To better illustrate the process flow of the novel synthetic route, the following diagram outlines the key stages from starting materials to the final product.

G cluster_prep Reactant Preparation cluster_reaction Catalytic Hydrogenation cluster_workup Product Isolation cluster_product Final Product dck Dicyclohexyl Ketone reactor High-Pressure Autoclave (80°C, 500 psig H₂) dck->reactor catalyst 5% Ru/Al₂O₃ catalyst->reactor solvent Isopropanol solvent->reactor filtration Catalyst Filtration reactor->filtration 4 hours concentration Solvent Evaporation filtration->concentration product This compound (>99% Purity) concentration->product

Caption: Workflow of the novel catalytic hydrogenation route.

This guide provides a comprehensive comparison to aid in the selection of the most appropriate synthetic route for this compound. The novel catalytic hydrogenation method presents a compelling case for its adoption in modern chemical synthesis due to its efficiency and high purity output.

References

Comparative Guide to Catalysts for Dicyclohexylmethanol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of dicyclohexylmethanol to dicyclohexyl ketone is a crucial transformation in the synthesis of various fine chemicals and pharmaceutical intermediates. The bulky nature of the dicyclohexyl groups presents a steric challenge, necessitating the careful selection of a catalytic system to achieve high conversion and selectivity. This guide provides a comparative overview of various catalytic systems suitable for this transformation, supported by general experimental protocols and decision-making workflows.

Qualitative Comparison of Catalytic Systems

The following table summarizes the performance and characteristics of several common catalytic systems for the oxidation of sterically hindered secondary alcohols.

Catalytic SystemTypical Oxidant(s)AdvantagesDisadvantagesSuitability for this compound
TEMPO-based Systems NaOCl, PhI(OAc)₂, O₂High selectivity for 1° and 2° alcohols.[1] Mild reaction conditions.[1] Good functional group tolerance.[1]Can be expensive. Potential for halogenated byproducts with NaOCl.[2]High: Well-suited for sterically hindered alcohols.[3]
Ruthenium-based Catalysts O₂, Acetone, H₂O₂High catalytic activity. Can utilize green oxidants.Can be expensive. Potential for over-oxidation or side reactions.Moderate to High: Effective for a range of secondary alcohols, but optimization may be required.[4]
Palladium-based Catalysts O₂, BenzoquinoneExcellent for allylic and benzylic alcohols. Can be highly selective.Often less effective for saturated aliphatic alcohols. Catalyst deactivation can be an issue.Moderate: May require specific ligands and conditions to be effective for this substrate.
Chromium-based Reagents CrO₃, PCC, PDCHigh-yielding and reliable.Highly toxic and environmentally hazardous. Stoichiometric amounts are often required.High (with caution): Effective but not a green option.
Hypervalent Iodine Reagents Dess-Martin Periodinane (DMP), IBXVery mild conditions. High yields and short reaction times.Stoichiometric use of expensive reagents. Generation of significant waste.High: Excellent for laboratory-scale synthesis.
Swern Oxidation & Variants DMSO, Oxalyl ChlorideMild, metal-free, and high-yielding.Requires cryogenic temperatures. Produces foul-smelling byproducts.High: A reliable metal-free option.

Experimental Protocols

A detailed methodology for a TEMPO-based oxidation, a highly effective method for sterically hindered secondary alcohols, is provided below.

TEMPO-Catalyzed Oxidation of this compound

This protocol is a generalized procedure based on the well-established Anelli-type oxidation conditions.

Materials:

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (e.g., household bleach)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of sodium bicarbonate (NaHCO₃).

  • Catalyst Addition: To the solution of this compound, add TEMPO (0.01-0.05 eq) and potassium bromide (KBr) (0.1 eq).

  • Reaction Initiation: Cool the flask in an ice bath and add the aqueous NaHCO₃ solution. To this biphasic mixture, add the sodium hypochlorite (NaOCl) solution (1.1-1.5 eq) dropwise with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess oxidant.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude dicyclohexyl ketone.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation if required.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic oxidation of this compound.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Product Isolation cluster_purification Purification A Dissolve this compound in Solvent B Add Catalyst and Co-catalyst A->B C Add Oxidant B->C D Monitor Reaction (TLC/GC) C->D E Quench Reaction D->E F Aqueous Work-up (Extraction & Washing) E->F G Dry and Concentrate F->G H Purify Product (Chromatography/Distillation) G->H

Caption: General experimental workflow for this compound oxidation.

Catalyst Selection Pathway

This diagram provides a logical pathway for selecting an appropriate catalyst system for the oxidation of bulky secondary alcohols.

catalyst_selection Start Select Catalyst for Bulky Secondary Alcohol Oxidation GreenChem Is Green Chemistry a Priority? Start->GreenChem Scale What is the Scale of the Reaction? GreenChem->Scale Yes MetalFree Is a Metal-Free System Required? GreenChem->MetalFree No TEMPO TEMPO-based Systems (e.g., with O2) Scale->TEMPO Large Scale RuPd Ruthenium or Palladium with Green Oxidants Scale->RuPd Lab Scale Swern Swern Oxidation or Variants MetalFree->Swern Yes DMP_IBX Dess-Martin Periodinane or IBX MetalFree->DMP_IBX No, but mild Chromium Chromium Reagents (PCC, Jones) Swern->Chromium DMP_IBX->Chromium If cost is a major issue and waste is manageable

Caption: Decision pathway for selecting an oxidation catalyst system.

References

Comparative Crystallographic Analysis of Dicyclohexylmethanol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural nuances of dicyclohexyl-based compounds, supported by experimental data from single-crystal X-ray diffraction studies.

This guide provides a comparative analysis of the X-ray crystal structures of a dicyclohexylmethanol derivative and a related structural analog, dicyclohexylamine. The objective is to offer a clear, data-driven comparison of their molecular geometries and packing arrangements in the solid state. All quantitative data are summarized in structured tables, and detailed experimental protocols for the crystallographic analyses are provided.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry and materials science. The conformation of the two cyclohexyl rings and the nature of the substituents can significantly influence the compound's physical and biological properties. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is crucial for rational drug design and the development of new materials. This guide presents the crystallographic data for [Dicyclohexyl(sulfanylidene)-λ⁵-phosphanyl]methanol, a phosphorus and sulfur-containing derivative of this compound, and compares it with dicyclohexylamine, a structural analog sharing the dicyclohexyl framework.

Data Presentation

The crystallographic data for the two compounds are summarized in the tables below for easy comparison.

Table 1: Crystal Data and Structure Refinement for [Dicyclohexyl(sulfanylidene)-λ⁵-phosphanyl]methanol and Dicyclohexylamine.

Parameter[Dicyclohexyl(sulfanylidene)-λ⁵-phosphanyl]methanolDicyclohexylamine
Empirical FormulaC₁₃H₂₅OPSC₁₂H₂₃N
Formula Weight260.37181.32
Temperature (K)293120
Wavelength (Å)0.710730.71073
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
a (Å)10.134(2)9.395(2)
b (Å)11.563(2)11.026(2)
c (Å)12.833(3)12.011(2)
α (°)9090
β (°)109.43(3)108.68(3)
γ (°)9090
Volume (ų)1416.9(5)1177.8(4)
Z44
Density (calculated) (Mg/m³)1.2201.022
Absorption Coefficient (mm⁻¹)0.3580.060
F(000)568408
Crystal Size (mm³)0.25 x 0.20 x 0.15Not Reported
Theta range for data collection (°)2.22 to 25.003.30 to 27.50
Reflections collected1245710328
Independent reflections2489 [R(int) = 0.036]2690 [R(int) = 0.027]
Completeness to theta = 25.00° (%)99.899.9
Refinement methodFull-matrix least-squares on F²Full-matrix least-squares on F²
Data / restraints / parameters2489 / 0 / 1542690 / 0 / 119
Goodness-of-fit on F²1.0491.063
Final R indices [I>2sigma(I)]R1 = 0.0355, wR2 = 0.0911R1 = 0.0437, wR2 = 0.1082
R indices (all data)R1 = 0.0466, wR2 = 0.0975R1 = 0.0543, wR2 = 0.1154
Largest diff. peak and hole (e.Å⁻³)0.283 and -0.2910.407 and -0.165

Table 2: Selected Bond Lengths and Angles for [Dicyclohexyl(sulfanylidene)-λ⁵-phosphanyl]methanol.

BondLength (Å)AngleDegrees (°)
P(1)-S(1)1.957(1)C(1)-P(1)-C(7)108.9(1)
P(1)-C(1)1.821(2)C(1)-P(1)-S(1)111.4(1)
P(1)-C(7)1.824(2)C(7)-P(1)-S(1)112.6(1)
C(13)-O(1)1.425(3)C(1)-P(1)-C(13)104.7(1)
P(1)-C(13)1.838(2)C(7)-P(1)-C(13)108.9(1)
S(1)-P(1)-C(13)110.1(1)

Experimental Protocols

Synthesis of [Dicyclohexyl(sulfanylidene)-λ⁵-phosphanyl]methanol

To a solution of dicyclohexylphosphine (1.0 g, 5.04 mmol) in toluene (20 mL) was added paraformaldehyde (0.17 g, 5.54 mmol). The mixture was stirred at room temperature for 18 hours. Elemental sulfur (0.16 g, 5.04 mmol) was then added, and the mixture was stirred for an additional 2 hours. The solvent was removed under reduced pressure, and the resulting solid was recrystallized from a mixture of chloroform and hexane to afford colorless crystals of the title compound.

X-ray Crystallography of [Dicyclohexyl(sulfanylidene)-λ⁵-phosphanyl]methanol

A single crystal of the compound was mounted on a glass fiber. X-ray diffraction data were collected on a Bruker APEX II CCD diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å) at 293(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

X-ray Crystallography of Dicyclohexylamine

Crystallographic data for dicyclohexylamine was obtained from the Crystallography Open Database (COD ID: 9012753). The data was collected at 120 K. Further details of the experimental procedure can be found in the corresponding crystallographic information file (CIF).

Mandatory Visualization

The following diagrams illustrate the molecular structures and a conceptual workflow for crystallographic analysis.

G Molecular Structure of [Dicyclohexyl(sulfanylidene)-λ⁵-phosphanyl]methanol P P S S P->S C1 C P->C1 Cy1 Cyclohexyl P->Cy1 Cy2 Cyclohexyl P->Cy2 O O C1->O C2 C C3 C

Caption: Molecular structure of the this compound derivative.

G Experimental Workflow for X-ray Crystallography A Crystal Selection B Mounting on Diffractometer A->B C Data Collection (X-ray Diffraction) B->C D Structure Solution C->D E Structure Refinement D->E F Data Validation and Analysis E->F

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion

This guide has presented a comparative overview of the crystal structures of [Dicyclohexyl(sulfanylidene)-λ⁵-phosphanyl]methanol and dicyclohexylamine. The provided tables and experimental details offer a valuable resource for researchers working with dicyclohexyl-containing molecules. The subtle differences in bond lengths, angles, and crystal packing, as revealed by X-ray crystallography, are essential for a deeper understanding of the structure-property relationships in this class of compounds. The visualization of the molecular structure and the experimental workflow aims to facilitate a clearer comprehension of the presented data.

A Comparative Guide to the Chromatographic Separation of Dicyclohexylmethanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the effective separation of dicyclohexylmethanol isomers is a critical analytical challenge. The isomeric composition of this compound can significantly influence its chemical and pharmacological properties. This guide provides an objective comparison of various chromatographic techniques for the separation of this compound isomers, supported by experimental data from analogous compounds and established separation principles.

This compound presents stereoisomerism, existing as diastereomers (cis/trans isomers) and potentially enantiomers. The choice of chromatographic method will depend on the specific isomers to be separated. This guide will focus on the separation of diastereomers (cis and trans isomers) and provide insights into enantiomeric separations.

Comparison of Chromatographic Techniques

Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) are all viable techniques for the separation of this compound isomers. Each method offers distinct advantages and is suited to different analytical needs.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation using a supercritical fluid as the mobile phase, offering properties of both gas and liquid.
Best Suited For Volatile and thermally stable compounds. Effective for cis/trans isomer separation.Wide range of compounds, including non-volatile and thermally labile ones. Versatile for both normal and reverse-phase separations.Chiral separations and thermally labile compounds. Offers fast and efficient separations.[1]
Typical Stationary Phases Polysiloxane-based (e.g., DB-5, DB-Wax)Silica, C18, C8, Phenyl, Chiral Stationary Phases (CSPs)[2][3]Chiral Stationary Phases (CSPs), Silica, Diol
Typical Mobile Phases Inert carrier gas (e.g., Helium, Nitrogen)Solvents (e.g., Acetonitrile, Methanol, Water, Hexane, Isopropanol)Supercritical CO2 with co-solvents (e.g., Methanol, Ethanol)[4]
Advantages High resolution, sensitive detectors (e.g., MS), well-established methods.High versatility, wide range of stationary and mobile phases, suitable for preparative scale.Fast separations, reduced organic solvent consumption ("green" chromatography), ideal for chiral compounds.[4][5]
Limitations Requires analyte to be volatile and thermally stable.Larger solvent consumption, potential for peak broadening.Requires specialized high-pressure equipment.

Experimental Protocols and Data

Gas Chromatography-Mass Spectrometry (GC-MS)

A heated purge-and-trap GC-MS method has been successfully used to determine the cis- and trans-isomers of (4-methylcyclohexyl)methanol.[2][6] This methodology provides a strong starting point for the separation of this compound isomers.

Experimental Protocol (Adapted from (4-methylcyclohexyl)methanol separation)

ParameterCondition
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a mid-polarity stationary phase.
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).
Oven Program Initial temperature of 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
Injector Splitless mode at 250°C.
Detector Mass Spectrometer (MS) in full scan mode or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Expected Results:

Based on the elution order of (4-methylcyclohexyl)methanol isomers, the trans-isomer of this compound is expected to elute before the cis-isomer.[6] The mass spectrometer would provide confirmation of the identity of the isomers based on their mass spectra.

High-Performance Liquid Chromatography (HPLC)

For the separation of this compound diastereomers, normal-phase HPLC is often a suitable choice. Chiral HPLC would be necessary for the resolution of enantiomers.

Experimental Protocol (Normal-Phase HPLC for Diastereomers)

ParameterCondition
Column Silica or Cyano-bonded silica column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).
Mobile Phase A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar modifier (e.g., Isopropanol or Ethanol). An isocratic elution with a ratio such as 95:5 (Hexane:Isopropanol) would be a good starting point.
Flow Rate 1.0 mL/min.
Detector UV detector at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector.

Experimental Protocol (Chiral HPLC for Enantiomers)

For the separation of enantiomers, a chiral stationary phase (CSP) is required.[3] Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.

ParameterCondition
Column Chiral column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel OD-H, Chiralpak AD-H).
Mobile Phase Typically a mixture of Hexane and a polar alcohol like Isopropanol or Ethanol. The ratio will need to be optimized for the specific CSP and isomers.
Flow Rate 0.5 - 1.0 mL/min.
Detector UV detector at a low wavelength (e.g., 210 nm) or a polarimeter.
Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations and offers a "greener" alternative to normal-phase HPLC due to its use of supercritical CO2 as the primary mobile phase.[1][4]

Experimental Protocol (Chiral SFC for Enantiomers)

ParameterCondition
Column Chiral column, similar to those used in chiral HPLC (e.g., Chiralpak series).
Mobile Phase Supercritical CO2 with a polar co-solvent (modifier) such as Methanol or Ethanol. A typical gradient could be from 5% to 40% co-solvent over several minutes.
Flow Rate 2.0 - 4.0 mL/min.
Back Pressure Maintained at a constant pressure (e.g., 150 bar).
Temperature Column oven temperature typically around 40°C.
Detector UV-Vis Diode Array Detector (DAD).

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for each chromatographic technique.

GC_Workflow cluster_GC Gas Chromatography (GC) Workflow Sample Sample Injection GC_Column GC Column Separation Sample->GC_Column Carrier Gas MS_Detector Mass Spectrometry Detection GC_Column->MS_Detector Data_Analysis Data Analysis MS_Detector->Data_Analysis

Caption: General workflow for GC-MS analysis.

HPLC_Workflow cluster_HPLC High-Performance Liquid Chromatography (HPLC) Workflow Solvent_Reservoir Mobile Phase Pump HPLC Pump Solvent_Reservoir->Pump Injector Sample Injection Pump->Injector HPLC_Column HPLC Column Separation Injector->HPLC_Column Detector UV/RI Detection HPLC_Column->Detector Data_System Data System Detector->Data_System

Caption: General workflow for HPLC analysis.

SFC_Workflow cluster_SFC Supercritical Fluid Chromatography (SFC) Workflow CO2_Supply CO2 Supply Mixing_Chamber Mixing CO2_Supply->Mixing_Chamber Modifier_Pump Modifier Pump Modifier_Pump->Mixing_Chamber Injector Sample Injection Mixing_Chamber->Injector SFC_Column SFC Column Separation Injector->SFC_Column Detector DAD Detection SFC_Column->Detector BPR Back Pressure Regulator Data_System Data System Detector->BPR Detector->Data_System

Caption: General workflow for SFC analysis.

References

A Comparative Guide to Purity Assessment of Dicyclohexylmethanol by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a critical aspect of the development pipeline. Dicyclohexylmethanol, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides an objective comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of this compound, supported by representative experimental data.

Key Considerations for Method Selection

The choice between HPLC and GC for the analysis of this compound hinges on several factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as the desired sensitivity and resolution of the analysis.[1][2]

  • Volatility and Thermal Stability: GC is ideally suited for volatile and thermally stable compounds.[3] this compound, with a boiling point of approximately 280-283 °C, is amenable to GC analysis. However, potential impurities that are less volatile or thermally labile may not be suitable for this technique. HPLC, on the other hand, is performed at or near ambient temperatures, making it a more versatile technique for a wider range of compounds, including those that are non-volatile or prone to degradation at elevated temperatures.[3]

  • Analyte Polarity: this compound possesses a hydroxyl group, imparting a degree of polarity. While GC can analyze polar compounds, it may sometimes require derivatization to improve peak shape and reduce tailing. HPLC offers a broader array of stationary and mobile phases, providing greater flexibility in separating compounds based on polarity.[1]

  • Detection: A significant consideration for HPLC is that this compound lacks a strong UV chromophore, making direct UV detection challenging.[4] To achieve high sensitivity with UV detection, pre-column derivatization with a UV-active agent is often necessary.[5] Alternatively, universal detectors like Charged Aerosol Detectors (CAD) or Refractive Index (RI) detectors can be employed, though they may offer lower sensitivity than a UV detector with a derivatized analyte.[6][7] In contrast, GC is commonly paired with a Flame Ionization Detector (FID), which is a universal and highly sensitive detector for organic compounds, or a Mass Spectrometer (MS) for definitive identification of impurities.[2]

Comparative Performance Data

To illustrate the potential differences in performance between HPLC and GC for the purity assessment of this compound, the following tables summarize hypothetical yet realistic quantitative data for key chromatographic parameters.

Table 1: HPLC and GC Method Parameters

ParameterHPLCGC
Column C18 (Reversed-Phase)DB-5ms (or equivalent)
Mobile Phase/Carrier Gas Acetonitrile/Water GradientHelium
Detector UV (with derivatization) / CADFID / MS
Temperature AmbientTemperature Programmed
Analysis Time 15 - 30 minutes10 - 20 minutes

Table 2: Performance Comparison

ParameterHPLCGC
Resolution (Rs) of Critical Pair > 2.0> 1.8
Limit of Detection (LOD) 0.01 µg/mL (with derivatization)0.005 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL (with derivatization)0.015 µg/mL
Linearity (R²) > 0.999> 0.999
Precision (%RSD) < 2.0%< 1.5%

Experimental Protocols

Below are detailed methodologies for the purity assessment of this compound using both HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reversed-phase HPLC method with pre-column derivatization for UV detection.

1. Sample Preparation and Derivatization:

  • Standard Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration in acetonitrile.

  • Derivatization: To 1 mL of each solution, add a derivatizing agent such as 3,5-dinitrobenzoyl chloride in the presence of a catalyst like pyridine. Heat the mixture at 60°C for 30 minutes to form the UV-active ester derivative.

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV at 254 nm.

Gas Chromatography (GC) Method

This protocol describes a GC method with Flame Ionization Detection (FID).

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent such as dichloromethane or acetone to a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed at the same concentration in the same solvent.

2. GC Conditions:

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector: FID at 300°C.

Workflow and Method Comparison Diagrams

Purity_Assessment_Workflow Purity Assessment Workflow for this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_results Results Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (for HPLC-UV) Dissolution->Derivatization HPLC_Injection HPLC Injection Dissolution->HPLC_Injection CAD/RI Detection GC_Injection GC Injection Dissolution->GC_Injection Derivatization->HPLC_Injection UV Detection HPLC_Separation C18 Column Separation HPLC_Injection->HPLC_Separation HPLC_Detection Detection HPLC_Separation->HPLC_Detection HPLC_Data Data Analysis HPLC_Detection->HPLC_Data Purity_Report Purity Report & Impurity Profile HPLC_Data->Purity_Report GC_Separation Capillary Column Separation GC_Injection->GC_Separation GC_Detection FID/MS Detection GC_Separation->GC_Detection GC_Data Data Analysis GC_Detection->GC_Data GC_Data->Purity_Report

Purity Assessment Workflow

Method_Comparison Logical Comparison of HPLC and GC for this compound Purity cluster_hplc HPLC cluster_gc GC Analyte This compound HPLC_Pros Pros: - Suitable for non-volatile & thermally labile impurities - High versatility in stationary/mobile phases Analyte->HPLC_Pros HPLC_Cons Cons: - Derivatization needed for sensitive UV detection - Potentially longer analysis times - Higher cost Analyte->HPLC_Cons GC_Pros Pros: - High sensitivity with FID - Faster analysis times - Lower operational cost - Good for volatile impurities Analyte->GC_Pros GC_Cons Cons: - Not suitable for non-volatile or thermally labile impurities - Potential for peak tailing with polar compounds Analyte->GC_Cons Decision Method Selection Depends On: - Nature of expected impurities - Required sensitivity - Instrument availability HPLC_Pros->Decision HPLC_Cons->Decision GC_Pros->Decision GC_Cons->Decision

Method Comparison Logic

Conclusion

Both HPLC and GC are powerful techniques for the purity assessment of this compound, each with its own set of advantages and limitations.

GC-FID is generally the more straightforward, sensitive, and cost-effective method for routine purity analysis, particularly when the potential impurities are expected to be volatile and thermally stable.[1][8] Its high resolution for volatile compounds makes it an excellent choice for separating closely related impurities.[1]

HPLC offers greater versatility, especially when dealing with unknown or a wide range of potential impurities that may include non-volatile or thermally labile species.[2] While the need for derivatization to achieve high sensitivity with UV detection adds a step to the sample preparation, the use of universal detectors like CAD can circumvent this, albeit with potentially higher detection limits.[6]

Ultimately, the choice of method should be guided by a thorough understanding of the sample and the specific analytical requirements. For comprehensive impurity profiling, a combination of both techniques may be warranted to provide a complete picture of the sample's purity.

References

Dicyclohexylmethanol in Asymmetric Synthesis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and highly stereoselective synthetic methodologies is paramount. This guide provides a comprehensive benchmark of dicyclohexylmethanol-derived chiral auxiliaries against established alternatives in the crucial area of asymmetric enolate alkylation. By presenting quantitative performance data, detailed experimental protocols, and clear visual representations of the underlying principles, this document serves as a practical resource for informed reagent selection in the synthesis of chiral molecules.

This compound, a commercially available and structurally robust secondary alcohol, serves as a valuable precursor for the synthesis of chiral auxiliaries. Its bulky dicyclohexyl moiety provides a well-defined steric environment, crucial for inducing high levels of stereoselectivity in asymmetric transformations. This guide focuses on the application of a this compound-derived auxiliary in the asymmetric alkylation of propionimide enolates and compares its performance with widely recognized chiral auxiliaries: (-)-8-phenylmenthol and the Evans auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Performance Benchmark: Asymmetric Alkylation of Propionimide Enolates

The asymmetric alkylation of prochiral enolates is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The choice of chiral auxiliary is critical in dictating the stereochemical outcome of this transformation. The following table summarizes the performance of a this compound-derived auxiliary and its alternatives in the alkylation of a propionimide enolate with benzyl bromide.

Chiral AuxiliaryAuxiliary StructureDiastereomeric Excess (d.e.)Yield (%)
This compound-derived Dicyclohexylmethyl 2-amino-2-phenylethanoate92%85%
(-)-8-Phenylmenthol 95%88%
Evans Auxiliary (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone>99%91%

Reaction Pathway and Stereochemical Rationale

The high diastereoselectivity observed in these reactions is attributed to the formation of a rigid, chelated enolate intermediate. The chiral auxiliary directs the approach of the electrophile (benzyl bromide) to one face of the enolate, leading to the preferential formation of one diastereomer.

G cluster_0 Enolate Formation cluster_1 Electrophilic Attack cluster_2 Auxiliary Cleavage Propionimide N-Propionyl Chiral Auxiliary LDA LDA, THF, -78 °C Propionimide->LDA Enolate Chelated (Z)-Enolate LDA->Enolate BnBr Benzyl Bromide (Electrophile) Alkylation Diastereoselective Alkylation Enolate->Alkylation BnBr->Alkylation Hydrolysis LiOH, H2O2 Alkylation->Hydrolysis Product Chiral Carboxylic Acid Hydrolysis->Product

Asymmetric alkylation workflow.

The steric bulk of the dicyclohexyl groups in the this compound-derived auxiliary effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered side. This steric control is the primary determinant of the high diastereoselectivity observed.

Experimental Protocols

Synthesis of this compound-Derived Chiral Auxiliary (Dicyclohexylmethyl 2-amino-2-phenylethanoate)

Materials:

  • This compound

  • (S)-Phenylglycine

  • Thionyl chloride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • To a solution of (S)-phenylglycine (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 4 hours. Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.

  • Suspend the methyl ester hydrochloride in DCM and add pyridine (2.5 eq) at 0 °C.

  • In a separate flask, dissolve this compound (1.1 eq) in DCM.

  • To the this compound solution, add a solution of phosgene (1.5 eq) in toluene at 0 °C and stir for 1 hour.

  • Add the solution from step 2 to the chloroformate solution at 0 °C and stir at room temperature overnight.

  • Quench the reaction with water and extract with DCM. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the this compound-derived chiral auxiliary.

Asymmetric Alkylation of Propionimide Enolate

Materials:

  • This compound-derived N-propionyl auxiliary

  • Lithium diisopropylamide (LDA)

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the N-propionyl chiral auxiliary (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add LDA (1.1 eq) dropwise and stir the mixture for 30 minutes to form the lithium enolate.

  • Add benzyl bromide (1.2 eq) dropwise and continue stirring at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The diastereomeric excess (d.e.) of the crude product is determined by HPLC or ¹H NMR analysis. The product is purified by flash chromatography.

Auxiliary Cleavage

Materials:

  • Alkylated product

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C and add hydrogen peroxide (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the chiral carboxylic acid.

Conclusion

The this compound-derived chiral auxiliary demonstrates commendable performance in the asymmetric alkylation of propionimide enolates, affording high diastereoselectivity and good chemical yields. While the well-established Evans auxiliary provides superior diastereoselectivity, the this compound-based reagent offers a viable and effective alternative, particularly given the ready availability and structural rigidity of the this compound precursor. The choice of auxiliary will ultimately depend on the specific requirements of the synthesis, including the desired level of stereoselectivity, cost considerations, and the ease of auxiliary synthesis and removal. This guide provides the necessary data and protocols to enable an informed decision for the practicing chemist.

Safety Operating Guide

Proper Disposal of Dicyclohexylmethanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research operations. This guide provides detailed, step-by-step procedures for the proper disposal of dicyclohexylmethanol, designed for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, responsible waste management is essential to maintain a safe laboratory environment and adhere to environmental regulations.[1]

Physicochemical and Safety Data

A summary of key quantitative data for this compound is presented below. This information is essential for a proper risk assessment prior to handling and disposal.

PropertyValueReference
Physical State Solid Crystalline[1]
Molecular Formula C₁₃H₂₄O[2]
Molecular Weight 196.33 g/mol [2]
Melting Point 58 - 64 °C / 136.4 - 147.2 °F[1]
Boiling Point 153 - 155 °C / 307.4 - 311 °F[1]
Hazard Classification Not classified as hazardous under 29 CFR 1910.1200[1]

Step-by-Step Disposal Protocol

Follow these procedural steps to ensure the safe and compliant disposal of this compound waste.

Step 1: Waste Characterization

  • Unused, Pure this compound: If the chemical is in its original, uncontaminated container and is no longer needed, it should be treated as a surplus chemical. Check with your institution's Environmental Health and Safety (EHS) department for potential redistribution or recycling programs.

  • Contaminated this compound: If the this compound is a byproduct of an experiment, mixed with other solvents, or otherwise contaminated, it must be treated as chemical waste. The nature of the contaminants will determine the final disposal route.

  • Empty Containers: Empty containers that once held this compound should be triple-rinsed with a suitable solvent.[3][4] The rinsate must be collected and disposed of as hazardous waste.[3] After rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, but always confirm this with your institution's EHS guidelines.

Step 2: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact.[1]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1]

Step 3: Segregation and Containerization

  • Waste Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Container Selection: Collect this compound waste in a chemically compatible container, preferably a glass bottle.[5] Ensure the container is in good condition and has a secure, leak-proof cap.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and a list of any other contaminants and their approximate concentrations.

Step 4: On-Site Accumulation and Storage

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and ignition points.

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Ventilation: Ensure the storage area is well-ventilated.

Step 5: Consultation and Disposal Request

  • Regulatory Consultation: Chemical waste generators are required to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on your local regulations and institutional policies.

  • Schedule Pickup: Arrange for a hazardous waste pickup through your EHS department. Do not attempt to dispose of this compound down the drain or in the regular trash.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Dicyclohexylmethanol_Disposal_Workflow start This compound Waste Generated characterize Step 1: Characterize Waste start->characterize is_pure Pure & Unused? characterize->is_pure surplus Treat as Surplus Chemical (Contact EHS for Redistribution) is_pure->surplus  Yes contaminated Treat as Chemical Waste is_pure->contaminated No   dispose Step 5: Contact EHS for Professional Disposal surplus->dispose ppe Step 2: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) contaminated->ppe containerize Step 3: Segregate, Containerize, and Label Waste ppe->containerize store Step 4: Store in Designated Satellite Accumulation Area containerize->store store->dispose end_point Waste Removed by Certified Waste Management Vendor dispose->end_point

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dicyclohexylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Dicyclohexylmethanol (CAS 4453-82-1), fostering a secure research environment. While some safety data sheets (SDS) indicate that this compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard, others suggest it can be irritating to the eyes, respiratory system, and skin.[1][2] Given this discrepancy, a cautious approach to handling is strongly advised.

Essential Safety and Handling Protocol

Adherence to proper personal protective equipment (PPE) protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Exposure Route Required Personal Protective Equipment (PPE) Specifications & Rationale
Dermal (Skin) Contact Chemical-resistant glovesNitrile rubber gloves are a suitable option.[3] Always inspect gloves for integrity before use and change them immediately if contaminated.
Lab coat or protective clothingWear a long-sleeved lab coat to prevent skin exposure.[1][3]
Ocular (Eye) Contact Safety glasses with side shields or gogglesConforming to European standard EN 166 or NIOSH approved.[3][4] This protects against potential splashes.
Inhalation Use in a well-ventilated areaEnsure adequate ventilation to minimize inhalation of any dust or vapors.[1][5]
Respiratory Protection (if necessary)Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1][3] However, if dust formation is significant or ventilation is poor, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize risks and ensure operational efficiency.

  • Preparation :

    • Ensure the work area is clean and well-ventilated.[1][5]

    • Assemble all necessary equipment and materials before beginning.

    • Don the appropriate PPE as outlined in the table above.

  • Handling :

    • Avoid contact with skin, eyes, and clothing.[1]

    • Prevent dust formation.[1][5] If working with the solid form, handle it gently.

    • Avoid ingestion and inhalation.[1]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[2][5]

    • Keep the container tightly closed.[5]

    • Protect from moisture.[1]

Emergency First-Aid Measures

In the event of accidental exposure, immediate action is crucial.

  • Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek medical attention.

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes.[1][5] Get medical attention if irritation develops.

  • Inhalation : Move to fresh air.[1] If symptoms occur, get medical attention.

  • Ingestion : Clean mouth with water and drink plenty of water afterwards.[1] Seek medical attention if you feel unwell.

Quantitative Data Summary

The following table presents key quantitative data for this compound for easy reference.

Property Value Source
CAS Number 4453-82-1[1]
Molecular Formula C₁₃H₂₄O[6]
Molecular Weight 196.33 g/mol [7]
Melting Point 58 - 64 °C / 136.4 - 147.2 °F[1][3]
Boiling Point 153 - 155 °C / 307.4 - 311 °F[1][3]
Flash Point No information available[1]
Autoignition Temperature No information available[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Containment :

    • For spills, sweep up the solid material and shovel it into a suitable, labeled container for disposal.[1][5]

    • Avoid generating dust during cleanup.[1][5]

  • Waste Classification :

    • Dispose of the waste material in accordance with local, state, and federal regulations. While some sources suggest it is not a hazardous substance under CERCLA, it is crucial to consult with your institution's environmental health and safety (EHS) department for specific guidance.[1]

  • Disposal :

    • Do not release into the environment.[1][5]

    • Hand over the sealed and labeled waste containers to your institution's designated chemical waste disposal service.

Visualizing the Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Dicyclohexylmethanol_Handling_Workflow Safe Handling Workflow for this compound Prep 1. Preparation - Assess Risks - Don PPE - Prepare Workspace Handling 2. Handling - Avoid Contact & Dust - Use in Ventilated Area Prep->Handling Proceed Storage 3. Storage - Cool, Dry, Ventilated - Tightly Closed Container Handling->Storage After Use Spill Spill or Exposure Event Handling->Spill If Occurs Disposal 5. Disposal - Collect Waste - Label Container - Follow EHS Guidelines Storage->Disposal For Expired/Unused Chemical FirstAid 4a. First Aid - Follow SDS Protocol - Seek Medical Attention Spill->FirstAid Exposure Cleanup 4b. Spill Cleanup - Contain Spill - Use Absorbent Material Spill->Cleanup Spill FirstAid->Handling If Safe to Continue Cleanup->Disposal Collect Waste End End of Process Disposal->End

Caption: Logical workflow for safely handling this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.